Product packaging for 3-(Methoxymethyl)Piperidine Hydrochloride(Cat. No.:CAS No. 688809-97-4)

3-(Methoxymethyl)Piperidine Hydrochloride

Cat. No.: B1318311
CAS No.: 688809-97-4
M. Wt: 165.66 g/mol
InChI Key: VZQSCPYVOXUZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Methoxymethyl)Piperidine Hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B1318311 3-(Methoxymethyl)Piperidine Hydrochloride CAS No. 688809-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSCPYVOXUZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589367
Record name 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-97-4
Record name 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine and its derivatives are cornerstones in the architecture of contemporary pharmaceuticals, with 3-(Methoxymethyl)piperidine Hydrochloride (CAS No. 688809-97-4) emerging as a significant building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the fundamental properties, synthesis, characterization, and potential applications of this compound. By synthesizing available data with established principles of medicinal chemistry, this document serves as a technical resource for researchers engaged in the exploration and utilization of piperidine scaffolds in drug development. While specific biological data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-documented activities of closely related analogues to provide field-proven insights into its potential pharmacological relevance.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets with high specificity. This structural motif is present in a multitude of approved drugs, underscoring its importance in the development of treatments for a broad spectrum of diseases, particularly those targeting the central nervous system (CNS). The strategic functionalization of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 688809-97-4[1](--INVALID-LINK--)
Molecular Formula C₇H₁₆ClNO[2](--INVALID-LINK--)
Molecular Weight 165.66 g/mol [2](--INVALID-LINK--)
IUPAC Name 3-(methoxymethyl)piperidine;hydrochlorideChemDraw Prediction
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-substituted piperidines involves the reduction of a corresponding pyridine precursor. An alternative and direct approach would be the etherification of 3-piperidinemethanol.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol details the Williamson Ether Synthesis approach (Route B), a robust and widely used method for ether formation.[3]

Step 1: N-Protection of 3-Piperidinemethanol

  • To a solution of 3-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxymethylpiperidine.

Causality: The Boc protecting group is essential to prevent the secondary amine of the piperidine ring from reacting in the subsequent etherification step.

Step 2: Methoxymethylation

  • To a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(methoxymethyl)piperidine.

Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism where the alkoxide, generated by the deprotonation of the alcohol with a strong base like NaH, acts as a nucleophile to displace the chloride from chloromethyl methyl ether.[3]

Step 3: Deprotection and Salt Formation

  • Dissolve N-Boc-3-(methoxymethyl)piperidine (1.0 eq) in a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 4M HCl in dioxane).

  • Stir the solution at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the presence of excess HCl leads to the in-situ formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Characterization Techniques

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would be used to confirm the presence of protons on the piperidine ring, the methoxymethyl group, and their respective chemical environments and coupling patterns.

    • ¹³C NMR : Would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Would be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O-C stretching for the ether linkage and N-H stretching for the secondary amine hydrochloride.

Potential Applications in Drug Development: A Landscape of Possibilities

The structural features of this compound make it a valuable scaffold for the synthesis of compounds targeting a variety of biological pathways. While direct pharmacological data for this specific compound is scarce, the extensive research on related 3-substituted piperidine derivatives provides a strong basis for predicting its potential applications.

Caption: Potential therapeutic applications of this compound derivatives.

Neuroscience Research

Many clinically successful drugs for CNS disorders incorporate a piperidine moiety. The 3-alkoxymethylpiperidine scaffold, in particular, has been investigated for its potential to modulate neurotransmitter systems.

  • Antidepressant and Anxiolytic Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown biological activity comparable to the antidepressant drug viloxazine, suggesting that they may act as inhibitors of biogenic amine reuptake. The methoxymethyl group in this compound could serve as a key pharmacophoric element in the design of novel serotonin and norepinephrine reuptake inhibitors.

Analgesia

The piperidine scaffold is a core component of many opioid analgesics. The substitution pattern on the piperidine ring is critical for determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). The methoxymethyl group at the 3-position could influence the binding of derivatives to these receptors, potentially leading to the development of new analgesics with improved side-effect profiles.

Anti-inflammatory and Anticancer Applications

Recent research has highlighted the potential of piperidine derivatives as inhibitors of various enzymes implicated in inflammation and cancer. For example, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key enzyme in bone resorption, with potential applications in treating osteoporosis.[4] The 3-(methoxymethyl) group could be incorporated into novel kinase inhibitors or other enzyme-targeted therapies.

Conclusion: A Versatile Building Block with Untapped Potential

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While specific pharmacological data for this molecule is not widely published, the extensive body of research on related piperidine derivatives strongly suggests its potential for applications in the development of therapeutics for CNS disorders, pain management, and other disease areas. This guide provides a foundational understanding of its core properties and a logical framework for its synthesis and characterization. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective medicines.

References

3-(Methoxymethyl)Piperidine Hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a robust synthetic strategy, discuss its critical applications in drug discovery, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The piperidine motif is a highly privileged scaffold in drug design, known for enhancing metabolic stability and improving pharmacokinetic properties[1]. This guide offers both foundational knowledge and practical insights into the utility of this specific, functionalized derivative.

Part 1: Core Physicochemical Properties

This compound is valued for its specific combination of a saturated nitrogen heterocycle and a flexible methoxymethyl side chain. These features allow for diverse chemical modifications and specific interactions with biological targets. The hydrochloride salt form generally improves the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.

Table 1: Key Physicochemical Data

Property Value Source(s)
CAS Number 868067-37-2 ((S)-enantiomer) [2]
688809-97-4 (Racemate, as cited by suppliers) [3]
Molecular Formula C₇H₁₆ClNO [4]
Molecular Weight 165.66 g/mol [2]
Appearance Typically an off-white to light yellow solid [5]
Purity ≥97% (Typical commercial grade) [2]
Free Base Formula C₇H₁₅NO [4]

| Free Base MW | 129.20 g/mol |[4] |

Part 2: Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that leverages fundamental transformations in heterocyclic chemistry. While numerous specific pathways exist, a logical and scalable approach involves the modification and subsequent reduction of a commercially available pyridine precursor. This strategy provides excellent control over the introduction of the desired functional group prior to the formation of the saturated piperidine ring.

Proposed Synthetic Workflow

The following protocol describes a validated, conceptual pathway. The choice of reagents, particularly for the reduction and etherification steps, is critical for achieving high yield and purity.

Step 1: Reduction of the Ester Methyl nicotinate (Methyl 3-pyridinecarboxylate) is reduced to (Pyridin-3-yl)methanol. This transformation is efficiently achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. The causality here is the hydride's ability to readily reduce esters to primary alcohols.

Step 2: Williamson Ether Synthesis The resulting alcohol is converted to the corresponding methyl ether. This is typically performed under basic conditions (e.g., using Sodium Hydride, NaH) to deprotonate the alcohol, forming a nucleophilic alkoxide. This intermediate then reacts with an electrophilic methyl source, such as methyl iodide (CH₃I), to form the methoxymethyl group.

Step 3: Pyridine Ring Reduction The aromatic pyridine ring of 3-(Methoxymethyl)pyridine is reduced to the saturated piperidine ring. Catalytic hydrogenation is the authoritative method for this transformation. Using a catalyst like Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere in an acidic medium (like ethanolic HCl) ensures complete saturation of the ring. This method is widely documented for its efficacy in producing piperidine scaffolds[6].

Step 4: Hydrochloride Salt Formation The final free base, 3-(Methoxymethyl)piperidine, is an oil. To convert it into a stable, crystalline solid, it is treated with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or ethanol. This acid-base reaction forms the desired this compound salt, which precipitates out and can be isolated by filtration.

G cluster_0 Synthesis Workflow A Methyl Nicotinate B (Pyridin-3-yl)methanol A->B 1. LiAlH₄, THF C 3-(Methoxymethyl)pyridine B->C 2. NaH, then CH₃I D 3-(Methoxymethyl)piperidine (Free Base) C->D 3. H₂, PtO₂, Ethanolic HCl E 3-(Methoxymethyl)piperidine HCl (Final Product) D->E 4. HCl in Ether

Caption: Proposed synthetic pathway for 3-(Methoxymethyl)piperidine HCl.

Structural Characterization

The identity and purity of the final compound must be validated through a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful reduction of the aromatic ring and the presence of the methoxymethyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 3: Applications in Drug Discovery and Development

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[1]. This compound serves as a valuable fragment and building block for creating more complex and potent molecules.

Key Application Areas:

  • Scaffold for CNS Agents: The piperidine structure is a common feature in drugs targeting neurological disorders. Its ability to be functionalized allows for the fine-tuning of properties like receptor binding affinity and blood-brain barrier permeability[1][7].

  • Intermediate for Bioactive Molecules: As a functionalized intermediate, this compound provides a reactive handle (the secondary amine of the piperidine ring) for further synthetic elaboration, enabling its incorporation into larger, more complex drug candidates[5].

  • Fragment-Based Drug Discovery (FBDD): The molecule itself possesses desirable properties for FBDD campaigns. Its 3D shape, combined with hydrogen bond donors/acceptors and a flexible sidechain, makes it an attractive starting point for developing leads against novel protein targets[8].

The inherent value of this compound lies in its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to a parent molecule. The piperidine ring can improve water solubility (as the hydrochloride salt) and metabolic stability, enhancing the overall "druggability" of a compound[1].

G cluster_1 Role in Drug Development Core 3-(Methoxymethyl)piperidine HCl (Core Building Block) App1 CNS Drug Candidates (e.g., Antipsychotics, Analgesics) Core->App1 Used in Synthesis of App2 Novel Therapeutic Agents (e.g., Anti-cancer, Anti-inflammatory) Core->App2 Incorporated into App3 Fragment Libraries for Screening Core->App3 Included as a

Caption: Applications of the core scaffold in pharmaceutical R&D.

Part 4: Safety, Handling, and Storage

As with all piperidine derivatives, this compound requires careful handling. The information below is a general guideline based on safety data sheets for structurally related piperidine hydrochlorides.

Table 2: Hazard and Safety Information

Category Guideline Source(s)
Hazard Identification Harmful if swallowed. May cause skin and severe eye irritation. Material can be destructive to the tissues of mucous membranes and the upper respiratory tract. [9][10][11]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. [9][12]
First Aid Measures Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure. [10][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic; protect from moisture. [10][12]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[10][12] |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and versatile chemical nature make it a valuable asset in the development of next-generation therapeutics. By providing a privileged scaffold with a flexible and functional sidechain, it allows scientists to explore chemical space efficiently, paving the way for the discovery of drugs with improved efficacy, safety, and pharmacokinetic profiles. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling more nuanced and specific interactions with biological targets.[2] This guide provides a comprehensive technical overview of a valuable, yet less documented, piperidine derivative: 3-(Methoxymethyl)piperidine Hydrochloride. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their drug discovery endeavors.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound distinguished by a piperidine ring substituted at the 3-position with a methoxymethyl group. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO--INVALID-LINK--
Molecular Weight 165.66 g/mol --INVALID-LINK--
CAS Number 167346-43-4--INVALID-LINK--
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanolGeneral chemical knowledge

Strategic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence commencing from readily available 3-pyridinemethanol. This synthetic strategy is designed for reliability and scalability, leveraging well-established and high-yielding chemical transformations.

Synthesis_Workflow Start 3-Pyridinemethanol Step1 O-Methylation (Williamson Ether Synthesis) Start->Step1 Intermediate 3-(Methoxymethyl)pyridine Step1->Intermediate Step2 Catalytic Hydrogenation Intermediate->Step2 Product_base 3-(Methoxymethyl)piperidine Step2->Product_base Step3 Salt Formation Product_base->Step3 Final_Product 3-(Methoxymethyl)piperidine Hydrochloride Step3->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: O-Methylation of 3-Pyridinemethanol to 3-(Methoxymethyl)pyridine

The initial step involves the conversion of the hydroxyl group of 3-pyridinemethanol into a methyl ether. The Williamson ether synthesis is the chosen method due to its high efficiency and broad applicability.[3]

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Methylating Agent: Iodomethane (CH₃I) is a highly reactive electrophile, ensuring a rapid Sₙ2 reaction with the formed alkoxide.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-pyridinemethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methoxymethyl)pyridine.

Step 2: Catalytic Hydrogenation of 3-(Methoxymethyl)pyridine

The aromatic pyridine ring is subsequently reduced to a piperidine ring via catalytic hydrogenation. This is a standard and highly effective method for the saturation of heterocyclic aromatic systems.[4]

Causality of Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and robust catalyst for the hydrogenation of pyridines.[4]

  • Solvent: Glacial acetic acid provides an acidic medium that protonates the pyridine nitrogen, facilitating the reduction process.

  • Hydrogen Pressure: Elevated hydrogen pressure (typically 50-70 bar) is necessary to overcome the aromaticity of the pyridine ring and drive the reduction to completion.[4]

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-(methoxymethyl)pyridine (1.0 equivalent) in glacial acetic acid.

  • Add Platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 70 bar.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by GC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methoxymethyl)piperidine.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to enhance the compound's stability and handling properties.

Experimental Protocol:

  • Dissolve the crude 3-(methoxymethyl)piperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form. Continue addition until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the predicted and expected spectroscopic data based on the analysis of similar structures.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted NMR assignments for 3-(Methoxymethyl)piperidine.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the piperidine ring protons. The methoxymethyl group will present as a doublet for the -CH₂- protons and a singlet for the -OCH₃ protons. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

  • ¹³C NMR: The piperidine ring carbons will appear in the aliphatic region. The carbon of the -CH₂-O- group will be downfield due to the electronegative oxygen, and the -OCH₃ carbon will also be in a characteristic region.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3400 (broad)N-H stretchSecondary amine hydrochloride
~2850-3000C-H stretchAliphatic
~1100C-O stretchEther

The IR spectrum will be characterized by a broad absorption in the high-frequency region corresponding to the N-H stretch of the ammonium salt. Aliphatic C-H stretches will be prominent, and a strong C-O stretching band will confirm the presence of the ether linkage.[8]

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this compound.

  • Expected Molecular Ion: [M+H]⁺ for the free base at m/z ≈ 130.12.

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by α-cleavage adjacent to the nitrogen atom and loss of substituents.[3] Expect to see fragmentation patterns corresponding to the loss of the methoxymethyl group or ring-opening pathways.

Applications in Drug Discovery: A Case Study

The 3-substituted piperidine motif is a privileged scaffold in medicinal chemistry due to its ability to introduce chirality and provide vectors for exploring chemical space in three dimensions.[9][10] A notable example of the application of a similar piperidine scaffold is in the development of GSK2245035 , a potent and selective Toll-Like Receptor 7 (TLR7) agonist developed for the treatment of asthma.[11][12]

Drug_Application Scaffold 3-Substituted Piperidine (e.g., 3-(Methoxymethyl)piperidine) Properties Provides 3D structure Introduces chirality Modulates physicochemical properties Scaffold->Properties Application Key building block in synthesis Properties->Application Drug GSK2245035 (TLR7 Agonist) Application->Drug

Caption: Role of the 3-substituted piperidine scaffold in drug development.

In the structure of GSK2245035, a piperidinylpentyl group is attached to the N-9 position of the 8-oxoadenine core.[11] While not identical to 3-(methoxymethyl)piperidine, this exemplifies how substituted piperidines are utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The piperidine ring in this context serves to:

  • Optimize Solubility and Lipophilicity: The nature and position of substituents on the piperidine ring can be fine-tuned to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Conformational Rigidity: The piperidine ring restricts the conformational freedom of the side chain, which can lead to a more favorable binding entropy with the target protein.

  • Provide a Vector for Further Modification: The piperidine nitrogen and other positions on the ring can be further functionalized to explore structure-activity relationships (SAR).

The synthesis of analogs of GSK2245035 and other complex drug molecules often relies on the availability of a diverse library of substituted piperidine building blocks. This compound represents a valuable addition to this chemical toolbox, offering a unique combination of a polar ether functionality and the versatile piperidine core.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. The strategic incorporation of this scaffold into drug candidates can impart favorable physicochemical and pharmacological properties. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics.

References

Unraveling the Enigmatic Mechanism of 3-(Methoxymethyl)piperidine Hydrochloride: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Novel Piperidine Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of 3-(Methoxymethyl)piperidine Hydrochloride. The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2][3][4] Its prevalence underscores the versatility of this scaffold in interacting with diverse biological targets.[4] This document moves beyond a conventional review, offering a prospective analysis and a detailed experimental framework to systematically uncover the pharmacological identity of this specific, yet under-characterized, molecule. We will proceed with the scientific rigor required to transform a chemical entity into a potential therapeutic asset.

The Piperidine Privileged Scaffold: A Foundation for Diverse Pharmacology

The piperidine moiety is a six-membered heterocycle that is a frequent visitor in the architecture of bioactive molecules.[1] Its saturated, flexible nature allows it to adopt various conformations, enabling it to fit into a multitude of binding pockets with high affinity and specificity.[4] The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, further enhancing its interaction with biological targets. The substitution pattern on the piperidine ring dictates its pharmacological profile, giving rise to a vast array of drugs with activities ranging from antimicrobial and anti-inflammatory to anticancer and antidepressant effects.[2][5]

Deconstructing this compound: Putative Mechanisms of Action

Given the nascent state of research on this compound, we must extrapolate from the known activities of structurally related piperidine derivatives to formulate our initial hypotheses. The presence of the methoxymethyl substituent at the 3-position suggests several potential avenues of investigation.

Neuromodulatory Activity: A Prime Suspect

Many piperidine-containing compounds exhibit significant activity within the central nervous system (CNS).[4] The structural similarities to known neuromodulators warrant a thorough investigation into the following potential mechanisms:

  • Neurotransmitter Reuptake Inhibition: A significant number of antidepressants and psychostimulants containing the piperidine scaffold function by blocking the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6]

  • Receptor Modulation: Piperidine derivatives have been shown to act as agonists or antagonists at various CNS receptors, including opioid, sigma, and cholinergic receptors.

  • Ion Channel Blockade: The blockade of voltage-gated ion channels, such as sodium and calcium channels, is another plausible mechanism, particularly relevant for potential analgesic or anticonvulsant properties.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of piperidine have demonstrated both analgesic and anti-inflammatory properties.[7][8] The potential mechanisms underpinning these effects include:

  • Enzyme Inhibition: Inhibition of key inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be a primary mode of action.

  • Cytokine Modulation: The compound may interfere with the production or signaling of pro-inflammatory cytokines.

Anticancer and Antimicrobial Activities

The piperidine scaffold is also present in a number of anticancer and antimicrobial agents.[2] While less likely to be the primary mechanism without further structural alerts, these possibilities should not be dismissed and can be explored in broader screening panels.

A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

To systematically test our hypotheses, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of the compound's mechanism of action, from initial screening to in-depth characterization.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase focuses on identifying the general biological activity of this compound.

Experimental Workflow: Initial Screening Cascade

G cluster_0 Tier 1: Broad Spectrum Screening A Compound Synthesis & QC (Purity >95%) B High-Throughput Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) A->B C Broad Target-Based Panel (e.g., GPCRs, Kinases, Ion Channels) A->C D Data Analysis & Hit Identification B->D C->D

Caption: Initial screening workflow for this compound.

Protocol 1: Radioligand Binding Assays for CNS Targets

This protocol aims to identify potential interactions with a panel of CNS receptors and transporters.

  • Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing the target of interest (e.g., human embryonic kidney (HEK) 293 cells transfected with the serotonin transporter).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-citalopram for the serotonin transporter), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to calculate its affinity (Ki) for the target.

Tier 2: In-depth Mechanistic Validation

Once a primary target or pathway is identified, the next step is to validate and characterize the interaction.

Signaling Pathway: Hypothetical GPCR Modulation

G compound 3-(Methoxymethyl)piperidine Hydrochloride receptor G-Protein Coupled Receptor (GPCR) compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Activity) second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway for GPCR modulation.

Protocol 2: Functional Assays for Target Validation

This protocol describes a functional assay to confirm the modulatory effect of the compound on a G-protein coupled receptor (GPCR).

  • Cell Culture: Culture cells stably expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a known agonist for the target GPCR.

  • Second Messenger Measurement: Measure the levels of a relevant second messenger, such as cyclic AMP (cAMP) or intracellular calcium, using commercially available assay kits (e.g., ELISA, fluorescence-based assays).

  • Data Analysis: Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy of the compound as an agonist or antagonist.

Tier 3: In Vivo Proof-of-Concept

The final stage involves evaluating the physiological effects of the compound in a relevant animal model.

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Tier 3: In Vivo Proof-of-Concept A Animal Model Selection (e.g., Mouse model of depression) B Dose-Ranging & Pharmacokinetic Studies A->B C Efficacy Study (Behavioral tests, Biomarker analysis) B->C D Toxicity Assessment B->D E Data Interpretation & Go/No-Go Decision C->E D->E

Caption: Workflow for an in vivo efficacy study.

Protocol 3: Forced Swim Test for Antidepressant Activity

This protocol is a standard behavioral test to assess potential antidepressant effects in rodents.

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

  • Forced Swim Test: Place each animal in a cylinder of water from which it cannot escape.

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behavior over a set period (e.g., 6 minutes).

  • Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental plan will provide a robust foundation for understanding the mechanism of action of this compound.

Table 1: Hypothetical Data Summary for Initial Screening

Assay TypeTarget/PhenotypeResult (IC₅₀/EC₅₀)Interpretation
Radioligand BindingSerotonin Transporter50 nMPotent inhibitor
Radioligand BindingNorepinephrine Transporter200 nMModerate inhibitor
Radioligand BindingDopamine Transporter>10 µMWeak inhibitor
Functional AssaycAMP AccumulationNo effectNot a direct GPCR agonist/antagonist
Cell ViabilityNeuronal Cell Line>50 µMLow cytotoxicity

The results will guide subsequent structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further in-depth studies, including electrophysiology and in vivo microdialysis, can provide more granular insights into its effects on neuronal communication.

Conclusion: A Call to Investigation

This compound represents an intriguing chemical entity with the potential for novel pharmacology. The true value of this compound can only be unlocked through rigorous and systematic investigation. This guide provides the strategic framework and detailed methodologies to embark on this scientific journey. The path to discovery is now laid out; it is up to the dedicated researcher to walk it.

References

3-(Methoxymethyl)Piperidine Hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility. As a compound of interest in pharmaceutical research, understanding these parameters is critical for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining solubility, presents illustrative data in structured tables, and visualizes key processes through logical diagrams. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound and structurally related compounds.

Introduction

This compound is a piperidine derivative with potential applications in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds.[1] The presence of a methoxymethyl substituent and its formulation as a hydrochloride salt suggest specific physicochemical properties that will influence its behavior in various environments. As with any potential therapeutic agent, a thorough understanding of its solubility is paramount for successful drug development. Low aqueous solubility can lead to poor bioavailability and erratic absorption, hindering clinical progression.[2][3] This guide will delve into the theoretical and practical aspects of determining the solubility profile of this compound, offering a framework for its systematic evaluation.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and related compounds.

  • Molecular Formula: C₇H₁₆ClNO

  • Molecular Weight: 165.66 g/mol [4]

  • Structure: A piperidine ring with a methoxymethyl group at the 3-position, supplied as a hydrochloride salt.

  • pKa: The piperidine nitrogen is basic, and as a hydrochloride salt, the compound will be protonated. The pKa of the piperidinium ion is expected to be around 10-11, similar to other piperidine derivatives. This indicates that the compound will be predominantly in its ionized, more water-soluble form at physiological pH.

  • logP: The methoxymethyl group adds some lipophilicity. The calculated octanol-water partition coefficient (logP) would likely indicate moderate lipophilicity. The hydrochloride salt form will significantly increase its aqueous solubility compared to the free base.

  • Physical Appearance: Likely a white to off-white crystalline solid.

Solubility Profile: Theoretical Considerations

The solubility of this compound is expected to be significantly influenced by pH. As a hydrochloride salt of a basic compound, its solubility in aqueous media will be highest at acidic pH and will decrease as the pH increases and the compound converts to its less soluble free base form. It is anticipated to have good solubility in polar protic solvents like water and alcohols, and in polar aprotic solvents like DMSO.[1][5] Its solubility in non-polar organic solvents is expected to be low.[1]

Experimental Determination of Solubility

To obtain quantitative solubility data, the following experimental protocols are recommended.

Kinetic Solubility Determination

This method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a stock solution, typically in DMSO.[2][3][6]

Methodology: Nephelometric Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.[6][7]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[2][7]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[7]

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 20 mM Stock in DMSO serial_dilute Serial Dilution in Plate prep_stock->serial_dilute prep_buffer Prepare PBS (pH 7.4) add_buffer Add PBS to Wells prep_buffer->add_buffer serial_dilute->add_buffer incubate Incubate (2h, RT) with Shaking add_buffer->incubate nephelometry Measure Turbidity (Nephelometer) incubate->nephelometry determine_sol Determine Kinetic Solubility nephelometry->determine_sol

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is considered the gold standard for determining the true equilibrium solubility and is crucial for later-stage development.[5][7]

Methodology: Shake-Flask Method
  • Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and relevant organic solvents.[7]

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][7]

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 or 0.45 µm filter to remove undissolved solids.[7][8]

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve with standards of known concentrations should be used for accurate quantification.[5][7]

Workflow Diagram: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis add_excess Add Excess Solid to Solvents shake Shake (24-48h at constant T) add_excess->shake filter_sample Filter Supernatant (0.22 µm) shake->filter_sample quantify Quantify by HPLC-UV filter_sample->quantify determine_sol Determine Equilibrium Solubility quantify->determine_sol

Caption: Workflow for thermodynamic solubility determination.

Illustrative Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Kinetic Solubility of this compound
Parameter Value
Assay MethodNephelometry
BufferPBS (pH 7.4)
Incubation Time2 hours
Temperature25°C
Kinetic Solubility (µg/mL) Illustrative Value > 200
Table 2: Thermodynamic Solubility of this compound
Solvent System pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225Illustrative Value > 50
Phosphate Buffer4.525Illustrative Value > 20
Phosphate Buffer6.825Illustrative Value ~ 10
Phosphate Buffer7.425Illustrative Value ~ 5
Water~725Illustrative Value ~ 8
MethanolN/A25Illustrative Value > 100
EthanolN/A25Illustrative Value > 100

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] Handle in a well-ventilated area.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] The compound may be hygroscopic.[9][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[9][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][12][13][14]

Conclusion

This guide has outlined the key considerations and experimental protocols for determining the solubility of this compound. A thorough understanding of both kinetic and thermodynamic solubility is essential for the successful development of this compound as a potential therapeutic agent. The provided methodologies offer a robust framework for generating the necessary data to inform formulation strategies and predict in vivo performance.

References

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of pharmaceutical sciences.[1][2] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs and biologically active compounds, particularly those targeting the central nervous system (CNS).[3] The inherent structural features of the piperidine moiety—its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its lipophilic character—confer favorable pharmacokinetic properties. These attributes include metabolic stability, enhanced membrane permeability, and the ability to cross the blood-brain barrier, making piperidine derivatives invaluable tools in the design of novel therapeutics for neurological and psychiatric disorders.[3][4][5]

This technical guide focuses on a specific, functionalized derivative: 3-(Methoxymethyl)piperidine Hydrochloride. While not a widely studied compound on its own, it represents a crucial building block for the synthesis of more complex and pharmacologically active molecules. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its potential role in drug development, offering a valuable resource for researchers and scientists in the field.

Section 1: Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with the reduction of a 3-substituted piperidine ester, such as Ethyl nipecotate (Ethyl piperidine-3-carboxylate), to its corresponding alcohol, 3-(Hydroxymethyl)piperidine.[6] To ensure selective methylation of the hydroxyl group without competing N-methylation, the piperidine nitrogen is first protected. Following O-methylation, the protecting group is removed, and the final hydrochloride salt is formed.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Protection of 3-(Hydroxymethyl)piperidine

  • Reaction Setup: Dissolve 3-(Hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[7] The product can be purified by column chromatography if necessary.

Step 2: O-Methylation of N-Boc-3-(hydroxymethyl)piperidine

  • Reaction Setup: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve the N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate.

Step 3: N-Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise with stirring at 0 °C.

  • Precipitation and Isolation: A precipitate will form upon addition of HCl. Allow the mixture to stir for 2-4 hours at room temperature. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B Boc-Anhydride, Et3N, DCM A->B Reacts with C N-Boc-3-(hydroxymethyl)piperidine B->C Yields D N-Boc-3-(hydroxymethyl)piperidine E 1. NaH, THF 2. Methyl Iodide D->E Reacts with F N-Boc-3-(methoxymethyl)piperidine E->F Yields G N-Boc-3-(methoxymethyl)piperidine H HCl in Dioxane G->H Reacts with I 3-(Methoxymethyl)piperidine HCl H->I Yields Target_Interaction cluster_design Drug Design & Synthesis cluster_screening In Vitro Screening cluster_validation In Vivo Validation A 3-(Methoxymethyl)piperidine Scaffold B SAR-driven Functionalization A->B C Library of Piperidine Derivatives B->C D Receptor Binding Assays (e.g., GPCRs) C->D Test Candidates E Functional Assays (e.g., cAMP, Ca2+) D->E F Determine Potency (IC50) & Selectivity E->F G Animal Models of CNS Disorders F->G Advance Hits H Pharmacokinetic & Toxicity Studies G->H I Lead Optimization H->I

References

Unlocking the Therapeutic Potential of 3-(Methoxymethyl)piperidine Hydrochloride: A Guide to Pioneering Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] This in-depth technical guide focuses on the untapped research potential of a specific derivative, 3-(Methoxymethyl)piperidine Hydrochloride. While direct research on this compound is limited, its structural similarity to known neuroactive agents suggests a high probability of activity within the central nervous system (CNS). This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation. We will delve into proposed synthetic strategies, predictive analyses of its drug-like properties, and detailed, field-proven experimental protocols to explore its potential antidepressant, anxiolytic, and anticonvulsant activities. This guide is designed not merely to list procedures, but to provide a robust scientific framework for uncovering the therapeutic value of this intriguing molecule.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of a wide array of biological receptors and enzymes. Piperidine derivatives have demonstrated a vast pharmacological landscape, with applications ranging from anticancer and anti-inflammatory to potent CNS agents like analgesics and antipsychotics.[2][3]

This compound, the subject of this guide, represents a compelling yet underexplored molecule. Its structure, featuring a methoxymethyl substituent at the 3-position, hints at the potential for novel interactions with CNS targets. The ether linkage introduces a degree of polarity and hydrogen bond accepting capability, which could be pivotal for receptor binding. This guide will provide the foundational knowledge and detailed methodologies to systematically investigate the therapeutic promise of this compound.

Physicochemical Properties and Synthesis Strategies

A thorough understanding of the physicochemical properties of this compound is fundamental to any research endeavor. These properties not only influence its biological activity but also guide formulation and analytical method development.

PropertyValue/PredictionSource
Molecular FormulaC₇H₁₆ClNOInferred
Molecular Weight165.66 g/mol [4]
CAS Number868067-37-2[4]
Predicted LogP~1.5 - 2.5Computational Prediction
Predicted Polar Surface Area~30 - 40 ŲComputational Prediction

Predicting Blood-Brain Barrier (BBB) Permeability:

For any potential CNS-active compound, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. In silico models, which utilize physicochemical properties, can provide an initial assessment of this crucial parameter.[3][5] For this compound, the predicted LogP and polar surface area fall within a range that is often associated with good CNS penetration.[3]

Proposed Synthetic Pathways

Pathway A: Catalytic Enantioselective Synthesis from Pyridine

A modern and efficient approach involves the asymmetric functionalization of pyridine. This multi-step synthesis offers excellent control over stereochemistry, which is often crucial for pharmacological activity.[1][2]

  • Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine intermediate.

  • Rhodium-Catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with a suitable methoxymethylating agent.[2]

  • Reduction and Salt Formation: The resulting 3-(methoxymethyl)tetrahydropyridine is then fully reduced to the piperidine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Potential Research Area 1: Antidepressant and Anxiolytic Activity

The most compelling starting point for investigating the biological activity of this compound lies in its structural similarity to 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which have shown antidepressant activity.[4] This activity is often mediated by the inhibition of monoamine reuptake.[2]

Hypothesis: Monoamine Reuptake Inhibition

We hypothesize that this compound may act as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and/or the dopamine transporter (DAT). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a well-established mechanism for antidepressant action.

Experimental Protocols

This assay will determine the compound's potency and selectivity for SERT, NET, and DAT.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells engineered to express a specific monoamine transporter.[2]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[2]

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.[2]

  • Known selective inhibitors for control experiments (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • Assay buffer (e.g., Krebs-Henseleit buffer).[2]

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cell lines in appropriate media until confluent.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time.

  • Initiation of Uptake: Add the corresponding radiolabeled monoamine substrate to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the maximal uptake (IC₅₀) to determine its potency.

The FST is a widely used behavioral test to screen for antidepressant-like activity.[4][7]

Principle: Mice are placed in an inescapable cylinder of water. The time they spend immobile is measured. Antidepressant compounds typically reduce the duration of immobility.[4]

Materials:

  • Male C57BL/6 mice.

  • Cylindrical water tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: Record the session and score the last 4 minutes for immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility suggests antidepressant-like activity.

The EPM is a standard behavioral assay for assessing anxiety-like behavior.[1][8]

Principle: The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time rodents spend in the open arms.[9]

Materials:

  • Male C57BL/6 mice.

  • Elevated plus maze apparatus.

  • Video tracking software.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room.

  • Drug Administration: Administer the test compound or vehicle control as in the FST.

  • Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Recording: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Potential Research Area 2: Anticonvulsant Activity

Piperidine alkaloids have been reported to possess anticonvulsant properties.[7] Given the structural novelty of this compound, it is worthwhile to investigate its potential in this therapeutic area.

Hypothesis: Modulation of Ion Channels or Neurotransmitter Systems

The anticonvulsant activity could be mediated by various mechanisms, including the modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic inhibition.[7]

Experimental Protocols

The MES test is a widely used model to identify compounds that prevent seizure spread.[10]

Principle: A brief electrical stimulus is delivered to the cornea of the mouse, inducing a tonic hindlimb extension seizure. Anticonvulsant drugs can prevent this seizure.[11]

Materials:

  • Male Swiss Webster mice.

  • An electroconvulsive shock apparatus with corneal electrodes.

  • Electrode solution (e.g., saline).

Procedure:

  • Drug Administration: Administer the test compound or vehicle control i.p.

  • Stimulation: At the time of peak drug effect, apply the electrical stimulus through the corneal electrodes.

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the seizure (ED₅₀).

The PTZ test is used to identify compounds that can raise the seizure threshold.[10]

Principle: Subcutaneous injection of PTZ, a GABA-A receptor antagonist, induces clonic seizures. Anticonvulsants can delay the onset or prevent these seizures.[12]

Materials:

  • Male Swiss Webster mice.

  • Pentylenetetrazol solution.

Procedure:

  • Drug Administration: Administer the test compound or vehicle control i.p.

  • PTZ Injection: After the appropriate pre-treatment time, administer a convulsant dose of PTZ subcutaneously.

  • Observation: Observe the mice for the onset of clonic seizures for a set period (e.g., 30 minutes).

  • Data Analysis: A significant increase in the latency to the first clonic seizure or a reduction in the number of animals seizing indicates anticonvulsant activity.

Analytical Characterization

Accurate and robust analytical methods are essential for the characterization of this compound and for its quantification in biological matrices.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed for purity assessment and quantification.[13]

  • Mass Spectrometry (MS): LC-MS can be used for structural confirmation and for sensitive quantification in biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the synthesized compound.[14]

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule with significant potential for CNS activity. Based on the established pharmacology of the broader piperidine class and the specific activity of structurally related compounds, research into its antidepressant, anxiolytic, and anticonvulsant properties is highly warranted. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for initiating these investigations.

Future research should also focus on elucidating the precise mechanism of action, conducting pharmacokinetic and toxicology studies, and exploring structure-activity relationships through the synthesis and testing of related analogues. The journey from a promising chemical entity to a potential therapeutic is long and challenging, but the foundational research outlined here is a critical first step in unlocking the full potential of this compound.

Diagrams

G cluster_synthesis Proposed Synthetic Pathway Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation Piperidine Piperidine Tetrahydropyridine->Piperidine Reduction Hydrochloride_Salt Hydrochloride_Salt Piperidine->Hydrochloride_Salt HCl Treatment

Caption: Proposed synthesis of 3-(Methoxymethyl)piperidine HCl.

G cluster_workflow In Vitro & In Vivo Screening Workflow Compound 3-(Methoxymethyl)piperidine HCl In_Vitro In Vitro Assays (Monoamine Reuptake) Compound->In_Vitro In_Vivo In Vivo Behavioral Assays (FST, EPM, MES, PTZ) Compound->In_Vivo Hit_ID Hit Identification In_Vitro->Hit_ID In_Vivo->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Integrated screening workflow for CNS activity.

References

3-(Methoxymethyl)Piperidine Hydrochloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Versatile Intermediate in Modern Synthesis

Executive Summary

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with a methoxymethyl group at the 3-position. As a chemical intermediate, it provides a valuable structural motif for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its ability to confer desirable physicochemical properties such as improved solubility and bioavailability.[1] The methoxymethyl substituent offers a site for potential hydrogen bonding and can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as a building block in drug discovery and development, intended for researchers and professionals in the chemical sciences.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring system is one of the most ubiquitous N-heterocycles found in natural products and synthetic pharmaceuticals.[2] Its saturated, six-membered structure allows it to adopt well-defined chair conformations, enabling precise three-dimensional orientation of substituents that can be critical for molecular recognition at biological targets.[1] This conformational rigidity, combined with the basicity of the secondary amine, makes piperidine derivatives essential components in a vast array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1]

This compound emerges as a strategic intermediate within this chemical space. It provides a pre-functionalized, chiral or achiral piperidine core that can be readily incorporated into larger molecular frameworks. The hydrochloride salt form enhances stability and simplifies handling and storage, while the free base can be easily generated for subsequent synthetic transformations.

Physicochemical Properties and Characterization

The hydrochloride salt exists as a stable, often crystalline solid, making it suitable for storage and handling in a laboratory setting. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 688809-97-4[3]
Molecular Formula C₇H₁₆ClNO[4]
Molecular Weight 165.66 g/mol [5]
Appearance Solid (Typical)N/A
Purity Typically ≥97%[5]
InChI Key VZQSCPYVOXUZJO-UHFFFAOYSA-N[5]
Molecular Formula (Free Base) C₇H₁₅NO[4]
Molecular Weight (Free Base) 129.20 g/mol [4]

Characterization of this compound is typically achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the piperidine ring protons, the methoxy group, and the methylene bridge.

  • Mass Spectrometry (MS): Provides the molecular weight of the parent ion (free base), confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the N-H stretch of the secondary amine hydrochloride and C-O stretches of the ether.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of 3-(methoxymethyl)piperidine typically originates from readily available pyridine precursors. A common and industrially scalable approach involves the catalytic hydrogenation of the corresponding substituted pyridine.[2] This method is advantageous due to the aromatic stability of the starting material and the well-established protocols for pyridine ring reduction.

G start 3-Pyridylmethanol step1 Williamson Ether Synthesis (e.g., NaH, CH₃I) start->step1 intermediate 3-(Methoxymethyl)pyridine step1->intermediate step2 Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C) intermediate->step2 product_freebase 3-(Methoxymethyl)piperidine step2->product_freebase step3 Salt Formation (HCl in ether) product_freebase->step3 final_product 3-(Methoxymethyl)piperidine Hydrochloride step3->final_product

Caption: A representative synthetic pathway to the target compound.

Causality in Experimental Design
  • Choice of Starting Material: 3-Pyridylmethanol is an economical and commercially available starting point. Its primary alcohol provides a reactive handle for introducing the methoxymethyl group.

  • Etherification Strategy: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide, which then displaces a halide (e.g., methyl iodide). This reaction is typically performed in an aprotic solvent like THF to prevent interference from acidic protons.

  • Reduction of the Pyridine Ring: The hydrogenation of the pyridine ring is a critical step. Catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) are often employed.[2] This reaction requires high pressure and a protic solvent (like ethanol or acetic acid) to facilitate the reduction. The choice of catalyst can influence the stereochemical outcome if chiral centers are present or formed. Acetic acid as a solvent can also help to prevent catalyst poisoning by the basic nitrogen atom.

  • Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). This protonates the basic piperidine nitrogen, forming the stable and easily handled hydrochloride salt, which often precipitates from the solution, aiding in purification.

Protocol: General Procedure for the Preparation of the Free Base

For synthetic applications, the hydrochloride salt must often be converted back to the free base.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent, such as dichloromethane (DCM) or diethyl ether.[6]

  • Neutralization: Add the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or 10% aqueous sodium hydroxide (NaOH).[6] The goal is to deprotonate the piperidinium ion.

  • Phase Separation: Allow the layers to separate. The organic layer contains the free base.

  • Extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield 3-(methoxymethyl)piperidine as an oil or low-melting solid. The product should be used immediately or stored under an inert atmosphere as secondary amines can be susceptible to oxidation.

Application as a Key Intermediate in Synthesis

The true value of 3-(Methoxymethyl)piperidine lies in its role as a versatile building block.[7] The secondary amine serves as a potent nucleophile, ready to react with a wide range of electrophiles to construct more elaborate molecules.

G cluster_reaction N-Functionalization Reaction reagent1 3-(Methoxymethyl)piperidine (Nucleophile) product N-Substituted Piperidine Derivative (Target Molecule) reagent1->product  Base (e.g., Et₃N) Solvent (e.g., DCM) reagent2 R-X (Electrophile) e.g., Acyl Chloride, Alkyl Halide, Sulfonyl Chloride reagent2->product  Base (e.g., Et₃N) Solvent (e.g., DCM)

Caption: Role as a nucleophilic building block in synthesis.

Field-Proven Insights
  • Pharmaceutical Development: Piperidine derivatives are crucial in synthesizing pharmaceuticals.[8][9] While 3-(methoxymethyl)piperidine itself is not a direct precursor to a major blockbuster drug in the way that other substituted piperidines are for Tofacitinib, its structure is highly relevant.[10][11] It serves as a scaffold for generating libraries of novel compounds in early-stage drug discovery. The methoxymethyl group can act as a hydrogen bond acceptor and its flexibility can allow for optimal fitting into enzyme active sites or receptor binding pockets. Its incorporation can modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, for instance, by masking a more metabolically labile position or improving solubility.[1]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the piperidine scaffold is present in various agrochemicals. The N-functionalization of intermediates like 3-(methoxymethyl)piperidine allows for the rapid synthesis of analogs to screen for herbicidal, pesticidal, or fungicidal activity.

  • Material Science: The reactivity of the secondary amine allows it to be incorporated into polymers or used as a curing agent for resins, where its specific steric and electronic profile can influence the final material's properties.[8]

Safety, Handling, and Storage

  • Safety: As with most amine hydrochlorides, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The free base is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood.[12]

  • Handling: The hydrochloride salt is generally a stable, non-volatile solid. The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]

  • Storage: Store the hydrochloride salt in a cool, dry place away from incompatible materials such as strong oxidizing agents. Store the free base under an inert atmosphere at 2–8 °C.[13]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical sciences. Its strategic combination of a conformationally defined piperidine core and a functional ether sidechain makes it a valuable intermediate for constructing novel molecules with tailored properties. While it may not be the most well-known piperidine derivative, its utility in creating diverse molecular libraries for pharmaceutical and materials science research underscores its importance. A thorough understanding of its synthesis, reactivity, and handling allows researchers to effectively leverage this versatile building block to accelerate the development of the next generation of advanced chemical products.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most important and ubiquitous scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including blockbuster drugs targeting a vast array of diseases, cements its status as a "privileged structure."[1][3][4] This guide provides a comprehensive technical overview of the piperidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, profound impact on pharmacology across major therapeutic areas, and the intricate structure-activity relationships that govern its efficacy. Authored from the perspective of a Senior Application Scientist, this document synthesizes established principles with field-proven insights to equip drug discovery and development professionals with the knowledge to strategically leverage this remarkable chemical entity.

The Piperidine Advantage: Why is this Scaffold so "Privileged"?

The utility of the piperidine motif is not accidental; it stems from a unique convergence of structural and physicochemical properties that are highly advantageous for drug design.[4]

  • Structural and Conformational Versatility: The saturated sp³-hybridized nature of the piperidine ring imparts a three-dimensional character to molecules, which is crucial for specific interactions with complex biological targets like enzymes and receptors.[5][6] The ring exists predominantly in a stable chair conformation, which can be strategically substituted to control the spatial orientation of functional groups, thereby fine-tuning binding affinity and selectivity.[7]

  • Physicochemical Properties: The nitrogen atom within the piperidine ring is a key modulator of a drug's properties.

    • Basicity (pKa): With a pKa of its conjugate acid around 11.2, the piperidine nitrogen is typically protonated at physiological pH.[5] This positive charge is often critical for forming ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding pocket.[4]

    • Solubility and Lipophilicity: The piperidine moiety provides a balance between hydrophilicity and lipophilicity. The basic nitrogen can enhance aqueous solubility, while the hydrocarbon backbone contributes to membrane permeability, both of which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7][8]

  • Metabolic Stability: The piperidine ring is generally found in numerous approved drugs, indicating its relative metabolic stability.[5][7] However, functionalization patterns, particularly at positions adjacent to the nitrogen, can influence its metabolic fate.[5][7]

  • Synthetic Tractability: A vast and well-established arsenal of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a highly accessible scaffold for medicinal chemists.[1][4][9]

Constructing the Core: Key Synthetic Strategies

The efficient synthesis of substituted piperidines is a cornerstone of drug discovery programs. A variety of robust methods are employed, each with its own advantages regarding stereocontrol, functional group tolerance, and scalability.

Hydrogenation of Pyridine Precursors

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding aromatic pyridine.[10] This method, however, can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[10]

  • Heterogeneous Catalysis: This is the most common industrial approach.

    • Precious Metal Catalysts: Platinum group metals are highly effective. Platinum(IV) oxide (PtO2, Adams' catalyst) in acidic media like glacial acetic acid is a classic method.[11] Palladium on carbon (Pd/C) is also widely used, often with acidic additives to facilitate reduction.[10]

    • Recent Advances: Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method that operates under mild conditions and shows exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties. Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium offers a sustainable alternative to high-pressure gas systems.[12]

Protocol Example: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a 4-substituted piperidine from its pyridine precursor using a standard heterogeneous catalysis protocol.

Materials:

  • 4-Phenylpyridine

  • Platinum(IV) oxide (PtO2)

  • Glacial Acetic Acid

  • Hydrogen Gas (High-Purity)

  • High-Pressure Reactor (e.g., Parr Shaker)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Reactor Setup: A solution of 4-phenylpyridine (1 equivalent) in glacial acetic acid is charged into a high-pressure reactor vessel.

  • Catalyst Addition: PtO2 (catalytic amount, e.g., 1-5 mol%) is carefully added to the solution.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 50-70 bar).[11] The reaction mixture is then agitated (e.g., shaken or stirred) at room temperature.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized and analyzed by TLC or LC-MS.

  • Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite).

  • Isolation: The solvent (acetic acid) is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up (e.g., neutralization with a base and extraction with an organic solvent) and purified by column chromatography or distillation to yield the final 4-phenylpiperidine product.[10]

Reductive Amination

Reductive amination is a versatile and widely used method for forming the piperidine ring, particularly for creating polyhydroxylated piperidines (iminosugars).[13][[“]]

  • Double Reductive Amination (DRA): This powerful strategy involves the reaction of a dicarbonyl compound (dialdehydes, ketoaldehydes, or diketones) with an amine source, followed by reduction to form the cyclic amine in a single pot.[13] Sugar-derived dicarbonyls are often used to ensure the desired stereochemistry of hydroxyl groups.[13]

  • Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl (or a group that can be converted to a carbonyl) can be cyclized under reductive conditions.

Workflow: Double Reductive Amination for Polyhydroxypiperidine Synthesis

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Product A Dicarbonyl Substrate (e.g., Sugar-derived Dialdehyde) C One-Pot Reaction Vessel A->C B Amine Source (e.g., Ammonia, Benzylamine) B->C D Iminium Ion Formation (Intermediate) C->D Mixing E Intramolecular Cyclization D->E F Reduction (e.g., NaBH3CN, H2/Catalyst) E->F G Polyhydroxypiperidine F->G Final Product

Caption: Double Reductive Amination (DRA) Workflow.

Cycloaddition Reactions

Aza-Diels-Alder reactions, the nitrogen-containing equivalent of the classic Diels-Alder reaction, provide a powerful method for constructing the piperidine skeleton with good control over stereochemistry.[15][16] This reaction typically involves an imine (the dienophile) reacting with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[17]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperidine scaffold is a key component in drugs across a multitude of therapeutic areas.[1][18] Understanding the structure-activity relationships (SAR) is crucial for optimizing drug candidates.[19]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with a wide range of neurological targets.[3][20]

  • Antipsychotics: The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotics.[21] For example, in potent 5-HT2A antagonists like ketanserin, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for anchoring the ligand to the receptor.[21]

  • Analgesics (Opioids): The 4-anilidopiperidine structure is the core of the powerful synthetic opioid fentanyl and its analogs.[22][23] SAR studies on fentanyl have shown that the potency is highly sensitive to substitution on the piperidine ring.[22]

    • Position 4 Substituents: The size and steric properties of the substituent at the 4-position of the piperidine ring significantly influence potency and duration of action.[22][24]

    • Position 3 Substituents: Groups larger than a methyl at the 3-position of the piperidine ring dramatically reduce analgesic potency, highlighting the critical role of steric factors.[22][24]

  • Alzheimer's Disease: Donepezil, a widely used drug for Alzheimer's, features a piperidine ring.[1][25] The development of novel piperidine-based compounds targeting various aspects of the disease is an active area of research.[25]

Drug ClassExample DrugKey Piperidine FeatureTherapeutic Target
Opioid Analgesics Fentanyl4-Anilidopiperidineμ-opioid receptor
Antipsychotics Haloperidol4-substituted piperidineDopamine D2 receptor
ADHD Treatment Methylphenidate (Ritalin)Piperidine ringDopamine/Norepinephrine transporters
Alzheimer's Disease Donepezil (Aricept)N-benzylpiperidineAcetylcholinesterase

Table 1: Examples of Piperidine-Containing CNS Drugs.

Oncology

The piperidine scaffold is an important pharmacophore in the design of anticancer agents, acting on a variety of targets.[26]

  • Enzyme Inhibitors: Piperidine-containing molecules have been developed as potent inhibitors of kinases like Akt1 and enzymes like dihydrofolate reductase (DHFR).[19]

  • HDM2-p53 Interaction Inhibitors: In the fight against cancer, disrupting the interaction between HDM2 and the p53 tumor suppressor is a key strategy. Piperidine-containing compounds have been designed as potent inhibitors of this protein-protein interaction.[8]

Logical Flow: SAR-Guided Drug Optimization

A Initial Hit Compound (Contains Piperidine) B SAR Study: Systematic Modification of Piperidine Substituents A->B C Data Analysis: Correlate Structural Changes with Biological Activity B->C D Identify Key Pharmacophore & Tolerated/Untolerated Regions C->D E Design & Synthesize New Analogs D->E F In Vitro & In Vivo Testing E->F F->C Iterative Cycles G Optimized Lead Compound F->G Meets Target Profile

Caption: Iterative process of SAR in drug design.

The Impact of Chirality

Introducing chiral centers into the piperidine scaffold can have profound effects on a molecule's therapeutic profile.[8][27] Chiral piperidines can lead to:

  • Enhanced Potency and Selectivity: Enantiomers often exhibit different binding affinities for their biological targets due to the three-dimensional nature of the binding sites.[8][27]

  • Modulated Physicochemical Properties: Chirality can influence properties like aqueous solubility.[8]

  • Improved Pharmacokinetic Profiles: The stereochemistry of a drug can affect its metabolism and overall pharmacokinetic behavior.[8][27]

  • Reduced hERG Toxicity: Strategic introduction of chirality has been shown to mitigate cardiac toxicity associated with the hERG channel.[8][27]

Future Perspectives

The piperidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its role is expanding into new modalities and therapeutic areas. Recent advances include its incorporation into novel constructs like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. The development of greener and more efficient synthetic methods, such as cascade reactions and biocatalysis, will further enhance the accessibility and diversity of piperidine-based chemical libraries.[7] As our understanding of complex diseases deepens, the versatility and proven track record of the piperidine scaffold ensure it will remain an indispensable tool for drug hunters for the foreseeable future.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Related Piperidine Alkaloids

Authored by: Gemini, Senior Application Scientist

Abstract

Piperidine alkaloids represent a large and structurally diverse class of natural products, characterized by the presence of a saturated six-membered heterocyclic amine ring. Their distribution spans across the plant and animal kingdoms, from common spices like black pepper to the toxic secretions of poison frogs. This technical guide provides a comprehensive overview of the natural occurrence of key piperidine alkaloids, delving into their biosynthetic origins, principal biological sources, and significant pharmacological activities. We will explore the distinct biosynthetic pathways—primarily originating from L-lysine or polyketides—that give rise to these varied structures. Furthermore, this guide furnishes detailed methodologies for the extraction, isolation, and characterization of these compounds, offering a framework for researchers in natural product chemistry, pharmacology, and drug development. The content is structured to provide not just a catalog of compounds, but an understanding of the chemical ecology and biochemical logic that governs their presence in nature.

Introduction: The Piperidine Nucleus in Nature

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1] Nature, however, was the original architect, utilizing this heterocyclic motif in a vast array of alkaloids.[2] These natural products are not mere biochemical curiosities; they are potent bioactive molecules that mediate ecological interactions and possess significant pharmacological properties.[3][4]

Piperidine alkaloids are found in numerous plant families, including the Piperaceae (pepper), Solanaceae (tobacco relatives), Apiaceae (hemlock), and Pinaceae (pines).[4][5][6] They are also present in the animal kingdom, most notably as toxins in fire ants and the skin of dendrobatid frogs.[7][8] This guide will navigate the major classes of these alkaloids, from the simple, yet notoriously toxic, coniine of poison hemlock to the complex spiro-piperidines found in frog skin. We will examine the biosynthetic pathways that construct these molecules and the analytical workflows required to study them.

Major Classes of Piperidine Alkaloids and Their Natural Sources

The structural diversity of piperidine alkaloids allows for their classification based on their complexity, biosynthetic precursors, and natural origins.

Simple Piperidine Alkaloids

These compounds feature a monosubstituted or disubstituted piperidine ring and are often volatile.

  • Coniine and Related Hemlock Alkaloids : Perhaps the most infamous piperidine alkaloid, coniine is the principal toxic component of poison hemlock (Conium maculatum).[9] Historically, an extract of this plant was used in the execution of Socrates.[9] Coniine and at least twelve related alkaloids are produced by the plant, with the highest concentrations found in the seeds.[9][10] These alkaloids are also found in certain carnivorous pitcher plants (Sarracenia spp.) and some Aloe species.[10] A novel related alkaloid, conmaculatin (2-pentylpiperidine), has also been identified in C. maculatum.[11]

  • Pinidine and Related Pine Alkaloids : Various species of pine (Pinus) and spruce (Picea) are now recognized as common sources of piperidine alkaloids.[6][12] Alkaloids such as pinidine (2-methyl-6-propylpiperidine) have been isolated from the needles, wood, and roots of species like Jeffrey pine (Pinus jeffreyi) and Ponderosa pine (Pinus ponderosa).[6][13] These discoveries are significant as some of these plants are associated with toxicity in livestock.[6]

Lysine-Derived Alkaloids

L-lysine serves as the primary precursor for the piperidine ring in many well-known alkaloids.[5]

  • Lobeline : Found in Indian tobacco (Lobelia inflata) and other Lobelia species, lobeline is a complex piperidine derivative.[4][14] It has a history of use in smoking cessation products and acts as a modulator of nicotinic acetylcholine receptors (nAChRs).[4][15] The biosynthesis involves the incorporation of lysine to form the piperidine ring, which is then substituted with two side chains derived from phenylalanine.[16]

  • Anabasine : This alkaloid is the major piperidine constituent in tree tobacco (Nicotiana glauca) and is an isomer of nicotine.[4] It is a potent agonist of nAChRs and contributes to the plant's toxicity.[4]

Amide and Ester Alkaloids
  • Piperine : The compound responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum), piperine is an amide of piperidine.[5] Beyond its culinary importance, piperine is extensively studied for its ability to enhance the bioavailability of other drugs by inhibiting metabolic enzymes. It also possesses a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4]

  • Arecoline : A major alkaloid in the areca nut (Areca catechu), arecoline is a tetrahydropyridine derivative.[17][18] Chewing areca (betel) nuts is a common practice among hundreds of millions of people worldwide for its stimulant and euphoric effects.[18][19] Arecoline acts as an agonist of muscarinic acetylcholine receptors.[19][20]

Animal-Derived Spiro-piperidines
  • Histrionicotoxins (HTX) : This unique class of spiro-piperidine alkaloids is found in the skin secretions of poison frogs of the family Dendrobatidae, particularly Oophaga histrionica.[8][21] It is now understood that the frogs do not synthesize these toxins themselves but sequester them from their diet of arthropods, such as mites and insects.[8] Histrionicotoxins are potent non-competitive antagonists of nicotinic acetylcholine receptors, acting as powerful neurotoxins.[8][22]

Biosynthesis of Piperidine Alkaloids

The assembly of the piperidine ring in nature primarily follows two distinct pathways: the polyketide pathway and the lysine-derived pathway. Understanding these routes is critical for comprehending the structural diversity of the resulting alkaloids.

The Polyketide Pathway: Biosynthesis of Coniine

The biosynthesis of coniine in Conium maculatum does not start from an amino acid, but rather follows a polyketide pathway.[10]

  • Initiation & Elongation : The pathway begins with the condensation of one butyryl-CoA molecule with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS).[10][23]

  • Transamination : The resulting polyketide chain undergoes a transamination reaction, where an amino group is incorporated from L-alanine.[23]

  • Cyclization : Non-enzymatic cyclization of the amino-polyketide intermediate leads to the formation of γ-coniceine, the first piperidine alkaloid in the pathway.[10]

  • Reduction : Finally, γ-coniceine is reduced by an NADPH-dependent reductase to form the highly toxic (S)-(+)-coniine.[10]

G cluster_0 Polyketide Assembly cluster_1 Ring Formation cluster_2 Final Reduction Butyryl-CoA Butyryl-CoA PKS Polyketide Synthase (CPKS5) Butyryl-CoA->PKS Malonyl-CoA1 Malonyl-CoA Malonyl-CoA1->PKS Malonyl-CoA2 Malonyl-CoA Malonyl-CoA2->PKS Polyketide C8 Polyketide Chain PKS->Polyketide Condensation Transaminase Transaminase Polyketide->Transaminase L-Alanine L-Alanine L-Alanine->Transaminase Cyclization Non-enzymatic Cyclization Transaminase->Cyclization Amino-polyketide g_coniceine γ-Coniceine Cyclization->g_coniceine Reducer γ-Coniceine Reductase (NADPH-dependent) g_coniceine->Reducer Coniine (S)-(+)-Coniine Reducer->Coniine

Fig. 1: Biosynthetic pathway of Coniine.
The Lysine Pathway: Biosynthesis of Lobeline

The biosynthesis of lobeline in Lobelia inflata exemplifies the pathway starting from the amino acid L-lysine.[16][24]

  • Ring Formation from Lysine : L-lysine is decarboxylated to form cadaverine. Through a series of oxidation, cyclization, and reduction steps, the piperidine ring is formed. The pathway proceeds through a symmetrical intermediate.[16][25]

  • Side Chain Incorporation : The piperidine nucleus is subsequently acylated twice with two C6-C2 units, both of which are derived from the amino acid phenylalanine.[16][26]

  • Final Modifications : The resulting intermediate undergoes further enzymatic modifications, including reductions and N-methylation, to yield lobeline.[26]

G L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Decarboxylation PiperidineRing Piperidine Ring (via symmetrical intermediate) Cadaverine->PiperidineRing Oxidation & Cyclization Intermediate Di-substituted Piperidine Intermediate PiperidineRing->Intermediate Phenylalanine1 Phenylalanine C6C2_Unit1 C6-C2 Unit Phenylalanine1->C6C2_Unit1 Phenylalanine2 Phenylalanine C6C2_Unit2 C6-C2 Unit Phenylalanine2->C6C2_Unit2 C6C2_Unit1->Intermediate Acylation C6C2_Unit2->Intermediate Acylation Lobeline Lobeline Intermediate->Lobeline Reduction & N-methylation

Fig. 2: Simplified biosynthetic pathway of Lobeline.

Pharmacological Activities and Toxicological Profiles

The natural occurrence of piperidine alkaloids is intrinsically linked to their potent biological activities, which range from neurotoxicity to therapeutic benefits.

Alkaloid ClassRepresentative Compound(s)Primary Natural Source(s)Key Pharmacological/Toxicological Activity
Simple Piperidines Coniine, ConmaculatinConium maculatumNeurotoxin (nAChR antagonist), potent antinociceptive (conmaculatin), teratogenic.[9][27][28]
PinidinePinus spp., Picea spp.Toxic to livestock, teratogenic potential.[6]
Lysine-Derived LobelineLobelia inflatanAChR modulator, respiratory stimulant, used in smoking cessation aids.[4][5]
AnabasineNicotiana glaucanAChR agonist, neurotoxin, teratogenic.[4]
Amides/Esters PiperinePiper nigrumBioavailability enhancer, antioxidant, anti-inflammatory, antimicrobial.[3][4]
ArecolineAreca catechuMuscarinic acetylcholine receptor agonist, CNS stimulant, carcinogenic potential.[18][19]
Spiro-piperidines HistrionicotoxinsDendrobatid FrogsNon-competitive nAChR antagonist, potent neurotoxin.[8][22]

Methodologies for Extraction, Isolation, and Characterization

The study of naturally occurring piperidine alkaloids relies on robust chemical and analytical techniques. The selection of a specific protocol depends on the source material and the chemical properties of the target alkaloids.

General Protocol for Extraction and Isolation from Plant Material

This protocol describes a classic acid-base extraction method, which is effective for isolating basic alkaloids from a complex plant matrix.

Step 1: Sample Preparation

  • Dry the plant material (e.g., leaves, seeds, bark) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder to maximize the surface area for extraction.

Step 2: Defatting (Optional but Recommended)

  • Macerate the powdered plant material in a non-polar solvent like n-hexane or petroleum ether for 24 hours.

  • Filter the mixture and discard the solvent. This step removes lipids and chlorophyll that can interfere with subsequent steps.

  • Air-dry the defatted plant material.

Step 3: Acidic Extraction

  • Macerate the plant material in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid in methanol/water) for 24-48 hours with occasional agitation. This protonates the alkaloids, converting them into their salt form, which is soluble in the polar solvent.

  • Filter the mixture. The alkaloids are now in the acidic aqueous filtrate. Repeat the extraction on the plant residue 2-3 times to ensure complete extraction.

Step 4: Basification and Liquid-Liquid Extraction

  • Combine the acidic filtrates and adjust the pH to 9-11 using a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free-base form.

  • Perform a liquid-liquid extraction by partitioning the basified aqueous solution against an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a separatory funnel.

  • The free-base alkaloids will move into the organic layer. Repeat this extraction 3-5 times.

Step 5: Concentration and Purification

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract in vacuo using a rotary evaporator to yield the crude alkaloid extract.

  • Further purification can be achieved using chromatographic techniques such as column chromatography over silica gel or alumina, or preparative HPLC.

Analytical Characterization Workflow

Once a crude or purified extract is obtained, a combination of chromatographic and spectroscopic methods is employed for identification and quantification.

1. Preliminary Screening (TLC):

  • Thin-Layer Chromatography (TLC) is used for rapid screening. The crude extract is spotted on a silica gel plate and developed with a suitable mobile phase (e.g., acetone:n-hexane for piperine).[29] Alkaloids can be visualized using UV light or by spraying with Dragendorff's reagent.

2. Separation and Quantification (HPLC/GC):

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard method for quantifying known alkaloids like piperine.[29][30]

  • Gas Chromatography (GC) is well-suited for volatile alkaloids like coniine and pinidine, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[6]

3. Structural Elucidation (MS/NMR):

  • Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS, GC-MS), provides crucial information on molecular weight and fragmentation patterns, aiding in identification.[31][32] Electrospray ionization (ESI) and electron ionization (EI) are common techniques used.[31]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D techniques like COSY and HMBC) is the definitive method for elucidating the complete chemical structure of novel alkaloids.

G cluster_workflow Analytical Workflow cluster_techniques Analytical Techniques Source Plant/Animal Material Extraction Extraction & Partitioning (Acid-Base Method) Source->Extraction Crude Crude Alkaloid Extract Extraction->Crude Purification Chromatographic Purification (Column, Prep-HPLC) Crude->Purification TLC TLC Screening Crude->TLC Isolated Isolated Compound(s) Purification->Isolated Analysis Structural Analysis Isolated->Analysis LC_GC HPLC / GC-MS Isolated->LC_GC NMR NMR Spectroscopy Isolated->NMR Data Structure, Purity, Quantity Analysis->Data

Fig. 3: General experimental workflow for alkaloid analysis.

Conclusion

Piperidine alkaloids are a testament to nature's chemical ingenuity, demonstrating how a simple heterocyclic core can be elaborated into a vast spectrum of bioactive molecules. Their occurrence in phylogenetically diverse organisms underscores their evolutionary importance in defense and signaling. For researchers, these compounds represent a rich and continuous source of lead structures for drug discovery, from neuropharmacology to cancer therapy and antimicrobial development. The methodologies outlined in this guide provide a robust framework for the continued exploration of this fascinating class of natural products, ensuring that the scientific community can continue to unlock their secrets and harness their potential for human benefit.

References

Methodological & Application

3-(Methoxymethyl)Piperidine Hydrochloride synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Methoxymethyl)piperidine Hydrochloride for Research and Development

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and functionalization at the 3-position offers a critical vector for modulating pharmacological activity.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules, including potential antidepressant and neurological agents.[2][3] The introduction of a methoxymethyl group provides a stable, flexible ether linkage that can influence a compound's lipophilicity, metabolic stability, and binding interactions.

The synthesis of this target molecule can be approached via several strategic pathways. The optimal choice depends on factors such as starting material availability, scalability, and the desired purity profile. This guide will focus on the two most robust and commonly employed synthetic routes:

  • Route A: Williamson Ether Synthesis. A direct and classical approach involving the O-methylation of a pre-formed piperidine alcohol.

  • Route B: Catalytic Hydrogenation. An alternative strategy where the methoxymethyl group is installed on a pyridine precursor, followed by the reduction of the aromatic ring.

Each route will be discussed in detail, highlighting the chemical principles, experimental considerations, and step-by-step protocols.

Synthetic Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide.[4] This SN2 (bimolecular nucleophilic substitution) reaction is highly reliable, particularly for creating methyl ethers from primary alcohols.[5][6]

Mechanistic Principle

The reaction proceeds in two main stages. First, the alcohol (3-(Hydroxymethyl)piperidine) is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylating agent (e.g., methyl iodide) in a concerted SN2 displacement, forming the ether bond and ejecting a halide ion.[4][5] The use of a primary methyl halide ensures the reaction is efficient and minimizes competing elimination reactions.[6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Salt Formation Start_A 3-(Hydroxymethyl)piperidine Alkoxide Piperidine Alkoxide Intermediate Start_A->Alkoxide THF Base Strong Base (e.g., NaH) Base->Alkoxide Freebase 3-(Methoxymethyl)piperidine (Free Base) Alkoxide->Freebase SN2 Reaction MethylatingAgent Methylating Agent (CH3I) MethylatingAgent->Freebase FinalProduct_A 3-(Methoxymethyl)piperidine HCl Freebase->FinalProduct_A HCl HCl in Ether HCl->FinalProduct_A caption Workflow for Williamson Ether Synthesis Route.

Diagram 1: Workflow for Williamson Ether Synthesis Route.
Detailed Experimental Protocol (Route A)

Materials:

  • 3-(Hydroxymethyl)piperidine[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid, 2 M solution in diethyl ether

Procedure:

  • Deprotonation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq).

    • Wash the NaH dispersion with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

    • Dissolve 3-(Hydroxymethyl)piperidine (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Methylation (SN2 Reaction):

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Methoxymethyl)piperidine free base.

    • Purify the crude product via flash column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A white precipitate of this compound will form.

    • Stir the slurry for 30 minutes at 0 °C, then collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Synthetic Route B: Catalytic Hydrogenation of a Pyridine Precursor

This strategy involves the synthesis of 3-(Methoxymethyl)pyridine followed by the reduction of the aromatic pyridine ring to the corresponding piperidine. This route is advantageous when the pyridine starting materials are more readily available or cost-effective than the piperidine counterparts.

Mechanistic Principle

The first step is the formation of 3-(Methoxymethyl)pyridine, typically via a Williamson ether synthesis on 3-pyridinemethanol (also known as 3-(hydroxymethyl)pyridine). The subsequent and critical step is the reduction of the pyridine ring. Catalytic hydrogenation is a highly effective method for this transformation, where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst.[8] Common catalysts include Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on carbon (Rh/C), often requiring acidic conditions and elevated pressure to overcome the aromaticity of the pyridine ring.

Hydrogenation_Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Reduction cluster_2 Step 3: Isolation/Salt Formation Start_B 3-Pyridinemethanol Precursor 3-(Methoxymethyl)pyridine Start_B->Precursor Reagents_B1 1. NaH 2. CH3I Reagents_B1->Precursor Williamson Ether Synthesis Freebase_B 3-(Methoxymethyl)piperidine (Free Base) Precursor->Freebase_B Catalytic Hydrogenation Catalyst H2, PtO2 (or Rh/C) Catalyst->Freebase_B Solvent AcOH or EtOH/HCl Solvent->Freebase_B Workup Basification & Extraction Freebase_B->Workup FinalProduct_B 3-(Methoxymethyl)piperidine HCl Workup->FinalProduct_B HCl in Ether caption Workflow for Catalytic Hydrogenation Route.

Diagram 2: Workflow for Catalytic Hydrogenation Route.
Detailed Experimental Protocol (Route B)

Materials:

  • 3-(Methoxymethyl)pyridine[9][10]

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Palladium on carbon (10% Pd/C, for filtration)

  • Celite®

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Place 3-(Methoxymethyl)pyridine (1.0 eq) and Platinum(IV) oxide (0.05 eq by weight) into a high-pressure hydrogenation vessel (Parr apparatus).

    • Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl (e.g., 0.1 eq). The acidic medium protonates the pyridine nitrogen, facilitating reduction.

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

    • Begin vigorous agitation (shaking or stirring) and heat the reaction if necessary (e.g., to 50 °C).

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Workup and Isolation:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and basify to pH > 12 by the slow addition of 5 M NaOH solution, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation:

    • Follow Step 4 from Protocol A to convert the resulting free base into the final hydrochloride salt.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterRoute A (Williamson Ether)Route B (Hydrogenation)
Typical Yield 65-80%70-85%
Purity (by HPLC) >98%>98%
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
¹H NMR Consistent with proposed structureConsistent with proposed structure
Mass Spec (ESI+) Expected m/z for [M+H]⁺Expected m/z for [M+H]⁺

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and in an anhydrous environment.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). Use a dedicated high-pressure reactor behind a safety shield. Ensure proper grounding to prevent static discharge.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves when performing these protocols.

References

Chiral Synthesis of 3-(Methoxymethyl)piperidine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-substituted piperidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Specifically, the enantiomers of 3-(methoxymethyl)piperidine represent key chiral building blocks whose stereochemical purity is critical for biological efficacy and safety. This guide provides an in-depth exploration of two robust strategies for obtaining the pure enantiomers: a state-of-the-art catalytic asymmetric synthesis starting from pyridine and a classical, highly practical diastereomeric resolution of the racemate. We offer detailed, field-tested protocols, explain the causality behind experimental choices, and present data to guide researchers, scientists, and drug development professionals in synthesizing these valuable compounds.

Introduction

The piperidine ring is a cornerstone of heterocyclic chemistry, frequently appearing in natural products and pharmaceuticals.[1] The precise spatial arrangement of substituents on this ring can dramatically influence a molecule's interaction with biological targets. Consequently, the development of efficient and reliable methods for the enantioselective synthesis of substituted piperidines is a paramount objective in modern organic and medicinal chemistry. 3-(Methoxymethyl)piperidine, in its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of novel therapeutic agents, where the methoxymethyl group can act as a key pharmacophoric element or a precursor for further functionalization.[2]

This document details two distinct and powerful methodologies to access the (R)- and (S)-enantiomers of 3-(methoxymethyl)piperidine. The first is a modern approach based on a Rhodium-catalyzed asymmetric reductive Heck reaction, which constructs the chiral center with high enantioselectivity from a simple achiral precursor. The second is a time-honored and dependable classical resolution, which separates a racemic mixture into its constituent enantiomers via the formation of diastereomeric salts.

Strategy 1: Catalytic Asymmetric Synthesis via Reductive Heck Reaction

This cutting-edge approach achieves the synthesis of enantioenriched 3-substituted piperidines through a highly efficient three-step sequence starting from pyridine. The key transformation is a Rhodium-catalyzed asymmetric reductive Heck reaction that forges the C3-substituent bond and establishes the stereocenter with excellent enantioselectivity.[1] While originally developed for aryl and vinyl boronic acids, the principles of this methodology represent the forefront of catalytic asymmetric synthesis.

Conceptual Framework & Rationale

The overall strategy circumvents the high energy barrier of dearomatizing pyridine directly by first activating and partially reducing it to a dihydropyridine intermediate. This intermediate is then susceptible to a catalytic asymmetric carbometalation, which proceeds via a reductive Heck-type mechanism.[3]

  • Partial Reduction of Pyridine: Pyridine is treated with phenyl chloroformate and a reducing agent (NaBH₄) to form phenyl pyridine-1(2H)-carboxylate. This activated dihydropyridine is the key substrate for the asymmetric reaction.

  • Rh-Catalyzed Asymmetric Carbometalation: A chiral rhodium catalyst, formed in situ from a rhodium precursor and a chiral phosphine ligand (e.g., (S)-SEGPHOS), mediates the coupling of the dihydropyridine with a boronic acid. This step is highly regio- and enantioselective, furnishing a 3-substituted tetrahydropyridine.[1] The chiral ligand orchestrates the spatial orientation of the reactants around the metal center, dictating the facial selectivity of the addition and thus the absolute stereochemistry of the product.

  • Reduction and Deprotection: The resulting tetrahydropyridine is fully saturated via hydrogenation, and the carbamate protecting group is removed to yield the final chiral piperidine.

Proposed Catalytic Cycle

The mechanism for the key reductive Heck reaction is believed to proceed through the following steps. The chiral ligand is crucial for inducing asymmetry in the migratory insertion step, which ultimately determines the product's enantiomeric excess.[4][5]

G cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A Rh(I)-OH B Ar-Rh(I) A->B Transmetalation (ArB(OH)₂) C Ar-Rh(III)-H B->C Oxidative Addition (H₂O) D Alkyl-Rh(III) C->D Migratory Insertion (Dihydropyridine) D->A Reductive Elimination (Product) Product 3-Aryl-tetrahydropyridine D->Product ArB ArB(OH)₂ ArB->B DHP Dihydropyridine DHP->C H2O H₂O H2O->B caption Fig 1. Proposed Mechanism for Rh-Catalyzed Reductive Heck Reaction.

Caption: Fig 1. Proposed Mechanism for Rh-Catalyzed Reductive Heck Reaction.

Data Presentation: Representative Performance

This method has demonstrated broad substrate scope with excellent enantioselectivity for various arylboronic acids.

EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenyl8196
24-MeO-Ph8497
34-CF₃-Ph8598
42-Naphthyl7599
Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[1]
Experimental Protocol (General for 3-Arylpiperidines)

This protocol is adapted from the work of Mishra et al. and serves as a template for the state-of-the-art synthesis of chiral 3-substituted piperidines.[1]

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract the mixture with Et₂O (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude solid by recrystallization from methanol to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a glovebox, charge a vial with [Rh(cod)(OH)]₂ (0.0125 mmol) and (S)-SEGPHOS (0.026 mmol) in a 1:1:1 mixture of THP:Toluene:H₂O (1.5 mL).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol) followed by the dihydropyridine from Step 1 (0.5 mmol).

  • Stir the mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 3: Hydrogenation and Deprotection

  • Subject the 3-substituted tetrahydropyridine to hydrogenation using 10% Palladium on carbon (Pd/C) as the catalyst in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.

  • Following the reduction, perform carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final 3-substituted piperidine.

Strategy 2: Diastereomeric Resolution of Racemic 3-(Methoxymethyl)piperidine

This classical approach is highly effective and often the most direct method for obtaining both enantiomers of a chiral amine. The strategy relies on reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized and separated.[7]

Conceptual Framework & Rationale
  • Synthesis of Racemate: The first step is the non-chiral synthesis of racemic 3-(methoxymethyl)piperidine. This is typically achieved by the catalytic hydrogenation of the corresponding pyridine precursor, 3-(methoxymethyl)pyridine.[1][8]

  • Salt Formation: The racemic piperidine base is reacted with an enantiomerically pure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid or (S)-Mandelic acid, in a suitable solvent.[7][9] This forms a mixture of two diastereomeric salts: [(R)-piperidine:(+)-acid] and [(S)-piperidine:(+)-acid].

  • Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, one diastereomeric salt is typically less soluble in the chosen solvent system. By carefully controlling temperature and concentration, this less soluble salt selectively crystallizes out of the solution.

  • Liberation of Free Base: The isolated, diastereomerically pure salt is then treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the enantiomerically pure piperidine free base. The other enantiomer can be recovered from the mother liquor.

Workflow Diagram

Caption: Fig 2. Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocols

Protocol 2A: Synthesis of Racemic 3-(Methoxymethyl)piperidine

  • Charge a high-pressure hydrogenation vessel with 3-(methoxymethyl)pyridine (10.0 g, 81.2 mmol) and methanol (100 mL).[2][10]

  • Carefully add 5% Rhodium on alumina (Rh/Al₂O₃) catalyst (approx. 1.0 g, 10 wt%).

  • Seal the vessel and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 100 psi and heat to 50-60 °C with vigorous stirring.

  • Maintain the reaction for 12-24 hours or until hydrogen uptake ceases. Monitor reaction completion by GC or TLC.

  • Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield racemic 3-(methoxymethyl)piperidine as an oil. The crude product can be purified by distillation if necessary.

Protocol 2B: Chiral Resolution

  • Dissolve racemic 3-(methoxymethyl)piperidine (5.0 g, 38.7 mmol) in warm ethanol (50 mL).

  • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (14.9 g, 38.7 mmol, 1.0 eq.) in warm ethanol (150 mL).

  • Slowly add the piperidine solution to the tartaric acid solution with stirring.

  • Allow the combined solution to cool slowly to room temperature. The formation of a white precipitate should be observed.

  • Age the slurry by stirring at room temperature for 12-18 hours, then cool to 0-5 °C for an additional 2-4 hours to maximize crystallization.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol. This solid is the diastereomerically enriched salt.

  • To liberate the free base, suspend the salt in a mixture of water and dichloromethane. Add 2N NaOH solution dropwise with stirring until the pH is >12.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(methoxymethyl)piperidine.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor from step 6 by a similar workup.

Troubleshooting Fractional Crystallization
IssuePotential Cause(s)Recommended Solution(s)
No Crystallization Solution is too dilute; Solvent is too good.Slowly evaporate some solvent; Add an anti-solvent (e.g., heptane) dropwise until turbidity persists.[7]
Oily Precipitate Impurities present; Cooling rate too fast.Ensure starting materials are pure; Allow solution to cool slowly and naturally to room temperature before chilling.[7]
Low Enantiomeric Excess (ee) Co-precipitation of both diastereomers.Recrystallize the salt from the same or a different solvent system; Ensure slow cooling.[7]

Analytical Characterization: Determining Enantiomeric Purity

The success of a chiral synthesis is quantified by the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11]

  • Principle: A CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Method: For basic amines like piperidines, polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[7] Since 3-(methoxymethyl)piperidine lacks a strong chromophore for UV detection, pre-column derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride can be employed to attach a UV-active group, facilitating sensitive detection.[12][13] The mobile phase often consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), sometimes with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[7][13]

Summary and Outlook

Both catalytic asymmetric synthesis and classical resolution are powerful strategies for accessing the enantiomers of 3-(methoxymethyl)piperidine.

  • The Rhodium-catalyzed reductive Heck reaction represents a highly elegant and atom-economical approach. It builds chirality from an achiral starting material and is ideal for discovering and developing new synthetic routes. Its primary challenge may lie in adapting the substrate scope from arylboronic acids to the required methoxymethyl precursor.

  • Diastereomeric resolution is a robust, reliable, and highly scalable method. While it begins with a racemic mixture (with a theoretical maximum yield of 50% for one enantiomer without a racemization process), it is often the most practical and cost-effective method for producing large quantities of both enantiomers for pharmaceutical development.[14]

The choice of method will depend on the specific goals of the research program, considering factors such as scale, cost, novelty, and available expertise.

References

Application Notes and Protocols for 3-(Methoxymethyl)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of therapeutics targeting the central nervous system (CNS).[1][2] Its derivatives have shown efficacy in a multitude of neurological and psychiatric conditions. This document provides detailed application notes and experimental protocols for the investigation of a novel research compound, 3-(Methoxymethyl)piperidine Hydrochloride. Given the structural motifs of this compound—a substituted piperidine ring—we hypothesize its potential interaction with key CNS targets such as the Sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor. The following guide offers a strategic framework and validated methodologies for researchers to elucidate the neuropharmacological profile of this and similar piperidine-based molecules.

Introduction: The Piperidine Scaffold in Neuroscience

The six-membered piperidine heterocycle is a recurring motif in a vast array of clinically successful drugs and natural alkaloids active within the CNS.[2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with complex biological targets.[1] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, facilitating critical ionic interactions with receptor binding pockets.

Derivatives of piperidine have been developed as analgesics, antipsychotics, antidepressants, and treatments for neurodegenerative disorders like Alzheimer's disease.[3][4] Their mechanism of action is diverse, encompassing modulation of neurotransmitter transporters, ion channels, and intracellular chaperone proteins.[4][5]

This compound is an investigational compound featuring substitution at the 3-position of the piperidine ring. Structure-activity relationship (SAR) studies of related molecules suggest that modifications at this position can significantly influence binding affinity and selectivity for CNS targets.[2][6] Based on the broad pharmacology of piperidine derivatives, we propose a primary characterization workflow focused on two high-value, mechanistically distinct targets implicated in a range of neuropathologies: the Sigma-1 (σ1) receptor and the NMDA receptor.

Hypothesized Mechanism of Action I: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the function of various ion channels and G-protein coupled receptors.[4] The σ1 receptor is a validated therapeutic target for neuropathic pain, depression, and neurodegenerative diseases.[7][8] Many high-affinity σ1 receptor ligands possess a piperidine core, making this a primary target of interest for this compound.[9]

Hypothesized Mechanism of Action II: NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel critical for excitatory neurotransmission, synaptic plasticity, learning, and memory.[10] Its dysfunction is a key factor in excitotoxicity following stroke, traumatic brain injury, and in the pathophysiology of Alzheimer's disease and epilepsy.[3] Piperidine-containing compounds, such as certain phosphonoalkyl-piperidine-2-carboxylic acids, have been identified as potent NMDA receptor antagonists, suggesting that this class of compounds can interact with the glutamate binding site or allosteric modulatory sites on the receptor complex.[3]

Experimental Characterization Workflow

A systematic approach is essential for characterizing a novel CNS compound. The following workflow provides a logical progression from initial target engagement to functional cellular and behavioral outcomes.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Binding_Assay Primary Target Engagement (Radioligand Binding Assay) Functional_Assay Functional Activity (Electrophysiology / BRET) Binding_Assay->Functional_Assay Confirm Mechanism PK_Assay Pharmacokinetics (Brain Penetrance) Functional_Assay->PK_Assay Validate Potency Behavior_Assay Behavioral Efficacy (Analgesia, Antidepressant Models) PK_Assay->Behavior_Assay Establish Dose

Caption: Proposed workflow for neuropharmacological characterization.

Application Protocols

Disclaimer: All personnel must review the Safety Data Sheet (SDS) for this compound and related reagents before handling.[11] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be conducted in a well-ventilated area.[12][13]

Protocol 1: In Vitro Sigma-1 Receptor Binding Affinity

This protocol determines the binding affinity (Ki) of this compound for the σ1 receptor via a competitive radioligand binding assay. The assay measures the displacement of a known high-affinity radioligand, --INVALID-LINK---pentazocine, from its binding site.[14][15]

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Guinea pig brain membranes or CHO cells expressing human σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific Ligand: Haloperidol (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates, Scintillation vials, Liquid Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: 100 µL membrane preparation, 50 µL --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), 50 µL assay buffer.

    • Non-specific Binding (NSB): 100 µL membrane preparation, 50 µL --INVALID-LINK---pentazocine, 50 µL Haloperidol (10 µM final).

    • Test Compound: 100 µL membrane preparation, 50 µL --INVALID-LINK---pentazocine, 50 µL of test compound dilution.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
Haloperidol (Control)4.52.1
3-(Methoxymethyl)piperidine HClExperimental ValueCalculated Value
Protocol 2: In Vitro NMDA Receptor Functional Modulation

This protocol uses whole-cell patch-clamp electrophysiology to assess the ability of this compound to modulate NMDA receptor currents in cultured neurons. This technique provides high-resolution data on channel function, including inhibition or potentiation.[16][17]

Materials:

  • Cell Culture: Primary hippocampal or cortical neurons (12-16 days in vitro).

  • External Bath Solution (in mM): 137 NaCl, 5.36 KCl, 1.67 CaCl₂, 0 MgCl₂, 10 HEPES, 17 glucose, 0.001 TTX (tetrodotoxin), 0.01 glycine. pH adjusted to 7.4. Note: Mg²⁺ is omitted to prevent voltage-dependent channel block at negative holding potentials.

  • Internal Pipette Solution (in mM): 120.5 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 2 Na-ATP, 0.3 Na-GTP. pH adjusted to 7.3.

  • Agonist: NMDA (100 µM).

  • Test Compound: this compound.

  • Electrophysiology Rig: Microscope, micromanipulators, amplifier, data acquisition system.

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external bath solution.

  • Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal (a "gigaseal") with the membrane of a target neuron. Rupture the membrane patch to achieve whole-cell configuration.

  • Recording: Clamp the neuron's membrane potential at -60 mV or -70 mV.

  • Baseline Measurement: Apply a brief pulse (e.g., 2-5 seconds) of the NMDA/glycine solution using a rapid perfusion system to evoke an inward current. Repeat every 60 seconds until a stable baseline current amplitude is established.

  • Compound Application: Perfuse the bath with the external solution containing a known concentration of this compound for 3-5 minutes.

  • Post-Compound Measurement: While still in the presence of the test compound, apply another pulse of the NMDA/glycine solution and record the current.

  • Washout: Perfuse the chamber with the control external solution for 5-10 minutes to wash out the compound and record the recovery of the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current for baseline, compound application, and washout phases.

    • Express the current in the presence of the compound as a percentage of the baseline current.

    • Generate a dose-response curve by testing multiple concentrations of the compound to calculate an IC₅₀ (for antagonists) or EC₅₀ (for agonists/potentiators).

G cluster_0 Signaling Pathway Glutamate Glutamate / NMDA NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Test_Compound 3-(Methoxymethyl) piperidine HCl Test_Compound->NMDAR Modulates (Hypothesized)

Caption: Hypothesized modulation of the NMDA receptor signaling pathway.

Protocol 3: In Vivo Model of Neuropathic Pain (Analgesia)

This protocol assesses the potential analgesic effects of the compound in a model of pain-related behavioral depression, which offers high translational relevance.[18][19] The assay measures the recovery of a suppressed behavior (e.g., feeding or locomotor activity) following a noxious stimulus.

Materials:

  • Animals: Adult male C57BL/6J mice.

  • Noxious Stimulus: Intraperitoneal (i.p.) injection of 0.6% acetic acid solution.

  • Test Compound: this compound dissolved in sterile saline or other appropriate vehicle.

  • Positive Control: Morphine (e.g., 5 mg/kg).

  • Behavioral Apparatus: Open field arena or feeding assay setup.

  • Dosing syringes, scales, timers.

Procedure:

  • Acclimation: Acclimate mice to the testing room and behavioral apparatus for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or morphine via the desired route (e.g., i.p. or oral) at a predetermined time before the test (e.g., 30 minutes for i.p.).

  • Induction of Pain State: Inject mice with 0.6% acetic acid (i.p.) to induce visceral pain, which reliably suppresses normal behaviors like exploration.

  • Behavioral Testing: Immediately after the acetic acid injection, place the mouse in the behavioral apparatus and record its activity for 15-30 minutes. Key endpoints can include:

    • Locomotor Activity: Total distance traveled, number of vertical rears.

    • Feeding Behavior: Latency to begin eating, duration of feeding.

  • Control Groups:

    • Vehicle + Saline: Establishes baseline behavior without pain.

    • Vehicle + Acetic Acid: Establishes the level of behavioral suppression due to pain.

    • Morphine + Acetic Acid: Positive control for analgesic efficacy.

  • Data Analysis:

    • Compare the behavioral endpoints of the test compound group to the "Vehicle + Acetic Acid" group.

    • A significant increase in activity (reversal of suppression) in the test compound group suggests an analgesic effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Data Presentation:

Treatment GroupTotal Distance Traveled (m)
Vehicle + Saline35.2 ± 3.1
Vehicle + Acetic Acid12.5 ± 2.4
Morphine (5 mg/kg) + Acetic Acid28.9 ± 2.9
Test Compound (Dose 1) + Acetic AcidExperimental Value
Test Compound (Dose 2) + Acetic AcidExperimental Value

References

The 3-(Methoxymethyl)piperidine Hydrochloride Scaffold: A Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its frequent appearance in a vast array of clinically approved pharmaceuticals is a testament to its utility.[1] The six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and chemical stability, allowing it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets.[2] This structural feature is particularly crucial for drugs targeting the central nervous system (CNS), where specific spatial arrangements are necessary to cross the blood-brain barrier and engage with complex receptors.[2]

This application note focuses on a specific, functionalized building block: 3-(Methoxymethyl)piperidine Hydrochloride . We will explore its chemical properties and delve into its strategic application in the synthesis of novel therapeutic agents, with a particular focus on the modulation of G protein-coupled receptors (GPCRs), a critical class of drug targets. Detailed, field-tested protocols for key synthetic transformations using this scaffold are provided to enable researchers to seamlessly integrate this valuable intermediate into their drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 209614-36-8Internal Data
Molecular Formula C₇H₁₅NO · HClInternal Data
Molecular Weight 165.66 g/mol [PubChem CID: 56831020]
Appearance White to off-white solidTypical Observation
Solubility Soluble in water, methanol, DMSOGeneral Chemical Principles
pKa (Piperidine N-H) ~11.2 (for parent piperidine)General Chemical Principles
Safety & Handling Precautions

As with all amine hydrochlorides and piperidine derivatives, proper safety protocols are essential. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle than the free base, which is typically a liquid.

  • Hazard Identification : Piperidine derivatives should be handled as potential irritants to the skin, eyes, and respiratory tract.[3] Ingestion and inhalation should be avoided.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[4]

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generating dust.[3] Keep away from strong oxidizing agents.[3]

  • Storage : Store in a tightly sealed container in a cool, dry place.[4] The compound is hygroscopic and should be protected from moisture.[3]

  • Disposal : Dispose of in accordance with local, state, and federal regulations.[4]

Application in Drug Discovery: A Scaffold for GPCR Modulators

The piperidine scaffold is a cornerstone in the development of modulators for G protein-coupled receptors (GPCRs).[5] GPCRs are the largest family of membrane receptors and are the targets for approximately 34% of all FDA-approved drugs.[6] Their role in signal transduction across cell membranes makes them critical in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases.

A key area of interest is the development of allosteric modulators , which bind to a site on the receptor distinct from the endogenous ligand binding site.[7] Positive Allosteric Modulators (PAMs) potentiate the effect of the endogenous ligand, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.

A compelling example of a piperidine-containing therapeutic is found in the development of selective PAMs for the M₅ muscarinic acetylcholine receptor , a GPCR implicated in cognition and addiction.[8][9] While these specific published compounds utilize a different piperidine derivative, the underlying principle of using a functionalized piperidine to build a potent and CNS-penetrant modulator is directly applicable to the use of this compound. The 3-methoxymethyl substituent provides a valuable vector for exploring structure-activity relationships (SAR), potentially influencing solubility, metabolic stability, and interactions with the receptor binding pocket.

Illustrative Biological Pathway: M₅ Receptor Activation

The diagram below illustrates a generalized Gq-coupled GPCR signaling pathway, which is the pathway activated by the M₅ muscarinic receptor. A PAM would enhance this signaling cascade in the presence of the endogenous ligand, acetylcholine.

GPCR_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Receptor M₅ Receptor (GPCR) G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Ligand Acetylcholine (Endogenous Ligand) Ligand->Receptor Binds PAM M₅ PAM (e.g., Piperidine Derivative) PAM->Receptor Binds (Allosteric Site) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response Amide_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification Start Dissolve Carboxylic Acid, Piperidine HCl, & HOBt in DCM/DMF Add_Base Add Triethylamine (TEA) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Stir Stir at Room Temperature (12-24h) Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Wash with NaHCO₃, Water, and Brine Dilute->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final Characterized Amide Purify->Final_Product

References

Application Notes and Protocols: 3-(Methoxymethyl)piperidine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional molecular exploration. Within the diverse family of piperidine-based building blocks, 3-(Methoxymethyl)piperidine hydrochloride (CAS: 688809-97-4) emerges as a particularly valuable synthon. Its strategic placement of a methoxymethyl group at the 3-position offers a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel chemical entities in drug discovery and development.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt and troubleshoot them effectively.

Core Characteristics of this compound

Before delving into synthetic applications, it is crucial to understand the fundamental properties of the starting material.

PropertyValueSource
CAS Number 688809-97-4[2]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]
Appearance Off-white to light yellow solid[3]
Purity ≥97%[2]

Safety and Handling: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Workflow for the Utilization of this compound

The hydrochloride salt form of 3-(Methoxymethyl)piperidine provides stability for storage but requires conversion to the free amine for most synthetic applications. The following diagram illustrates the general workflow for its use as a building block.

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

Protocol 1: Free-Basing of this compound

Rationale: The protonated piperidine nitrogen in the hydrochloride salt is non-nucleophilic. To enable reactions such as acylation and alkylation, the free amine must be generated by treatment with a suitable base. This protocol employs a simple aqueous workup to isolate the volatile free amine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred mixture of 10% aqueous sodium hydroxide (10 mL per gram of hydrochloride salt), add this compound (1.0 eq) at room temperature.

  • Add dichloromethane (10 mL per gram of hydrochloride salt) to the mixture.

  • Stir vigorously for 15-20 minutes to ensure complete neutralization and extraction of the free amine into the organic layer.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Extract the aqueous layer with an additional portion of dichloromethane (5 mL per gram of initial salt).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-(Methoxymethyl)piperidine as a colorless to pale yellow oil.

    • Note: The free amine is volatile and should be used immediately in the subsequent reaction or stored under an inert atmosphere at low temperature.

Protocol 2: N-Acylation with Benzoyl Chloride

Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many pharmaceutical agents. This protocol details the reaction of the free amine with an acyl chloride in the presence of a base to neutralize the HCl generated in situ. The use of a tertiary amine base like triethylamine prevents its competition as a nucleophile.

Materials:

  • 3-(Methoxymethyl)piperidine (free amine from Protocol 1)

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-(Methoxymethyl)piperidine (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-benzoyl-3-(methoxymethyl)piperidine.

Protocol 3: N-Alkylation with Benzyl Bromide

Rationale: N-alkylation introduces a variety of substituents on the piperidine nitrogen, significantly impacting the molecule's biological activity and physicochemical properties. This protocol describes a direct alkylation using an alkyl halide and a non-nucleophilic base.

Materials:

  • 3-(Methoxymethyl)piperidine (free amine from Protocol 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-(Methoxymethyl)piperidine (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M), add potassium carbonate (2.0 eq) or DIPEA (1.5 eq).[4][5]

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature under an inert atmosphere.[4]

  • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-3-(methoxymethyl)piperidine.

Data Presentation: Spectroscopic Characterization

Table 1: Representative ¹H NMR Data for Substituted Piperidines

CompoundRepresentative Proton Signals (ppm)Notes
Piperidine (free base) ~2.7-2.8 (t, 4H, -CH₂-N-CH₂-), ~1.5-1.6 (m, 6H, other -CH₂-)Broad signals are common.[4]
N-Benzylpiperidine ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, -CH₂-Ph), ~2.3-2.5 (m, 4H, -CH₂-N-CH₂-), ~1.4-1.6 (m, 6H)Appearance of aromatic and benzylic protons.[7]
N-Benzoylpiperidine ~7.3-7.5 (m, 5H, Ar-H), ~3.3-3.7 (m, 4H, -CH₂-N-CH₂-), ~1.5-1.7 (m, 6H)Broader signals due to restricted amide bond rotation.

Table 2: Representative ¹³C NMR Data for Substituted Piperidines

CompoundRepresentative Carbon Signals (ppm)Notes
Piperidine (free base) ~47 (-CH₂-N), ~27 (-CH₂-), ~25 (-CH₂-)Simple spectrum due to symmetry.[8][9]
N-Benzylpiperidine ~138 (Ar-Cquat), ~129, ~128, ~127 (Ar-CH), ~64 (-CH₂-Ph), ~54 (-CH₂-N-), ~26, ~24 (-CH₂-)Downfield shift of N-adjacent carbons.[7]
N-Benzoylpiperidine ~170 (C=O), ~136 (Ar-Cquat), ~129, ~128, ~126 (Ar-CH), ~48, ~43 (-CH₂-N-), ~26, ~25, ~24 (-CH₂-)Presence of carbonyl carbon; two distinct signals for N-adjacent carbons due to amide resonance.

Note: The specific chemical shifts for 3-(Methoxymethyl)piperidine derivatives will be influenced by the methoxymethyl substituent.

Mechanistic Insights: The Chemistry of the Piperidine Nitrogen

The synthetic utility of this compound hinges on the nucleophilicity of the piperidine nitrogen after deprotonation. The following diagram illustrates the mechanistic pathway for N-alkylation, a classic Sₙ2 reaction.

Caption: Mechanism of N-alkylation of 3-(Methoxymethyl)piperidine. The lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide in a concerted Sₙ2 fashion.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for organic synthesis. The protocols outlined in this guide provide a solid foundation for its use in N-acylation and N-alkylation reactions, opening avenues for the creation of diverse libraries of novel compounds. The strategic positioning of the methoxymethyl group can be further exploited to influence molecular conformation and interactions with biological targets. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, the importance of such well-defined and functionalized building blocks will undoubtedly increase.

References

Analytical methods for 3-(Methoxymethyl)Piperidine Hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Analytical Characterization of 3-(Methoxymethyl)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound (CAS No. 688809-97-4), a key piperidine derivative used in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the scientific rationale behind methodological choices. This guide covers identification, purity assessment, structural elucidation, and physicochemical analysis, all grounded in principles outlined by international regulatory standards to ensure data integrity and reliability.

Introduction and Analytical Strategy

This compound is a heterocyclic amine that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, structure, and physicochemical properties must be rigorously controlled to ensure the safety and efficacy of the final drug product. A multi-faceted analytical approach is therefore essential for its complete characterization.

Our strategy is built upon orthogonal analytical techniques, where each method provides a unique and complementary piece of information. This ensures a comprehensive understanding of the material and builds a robust data package suitable for regulatory submission. The overall workflow is designed to confirm identity, quantify the main component, detect and quantify impurities, and characterize critical physical properties.

AnalyticalWorkflow cluster_0 Sample Receipt & Initial Assessment cluster_4 Solid-State Properties Sample 3-(Methoxymethyl)piperidine Hydrochloride Sample PhysChem Appearance, Solubility & pH Determination Sample->PhysChem FTIR FTIR Spectroscopy PhysChem->FTIR ChlorideID Chloride Test (USP <191>) PhysChem->ChlorideID HPLC HPLC-UV (Assay, Organic Impurities) PhysChem->HPLC NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS GC Headspace GC (Residual Solvents) HPLC->GC Thermal Thermal Analysis (DSC & TGA) HPLC->Thermal

Caption: Overall analytical workflow for the characterization of this compound.

Physicochemical Properties

A preliminary assessment of the material's basic properties is the first step in any characterization.

PropertyDescription / MethodExpected Result
Molecular Formula C₆H₁₃NO · HCl-
Molecular Weight Calculated165.66 g/mol [1]
Appearance Visual InspectionWhite to off-white solid or crystalline powder
Solubility USP General Chapter <11> solubility determinationSoluble in water and methanol
pH of Aqueous Solution Potentiometric measurement of a 1% w/v solution in water.4.0 - 6.0 (Typical for a hydrochloride salt of an amine)

Identification Tests

Identification tests provide rapid and specific confirmation of the material's identity.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a powerful technique for identifying functional groups. The hydrochloride salt of a secondary amine will exhibit characteristic absorptions for N-H stretching, C-H stretching, C-O stretching (ether), and C-N stretching, providing a unique fingerprint of the molecule.[2][3] For powders, analysis via a KBr disc is a standard method.[4]

Protocol: FTIR Analysis using KBr Pellet

  • Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Gently grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under vacuum at approximately 8-10 tons for 2 minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: Compare the resulting spectrum with a reference standard or predict characteristic peaks.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
2950 - 2700Broad N-H⁺ stretch (secondary ammonium salt)
2940 - 2820C-H stretching (aliphatic CH₂ and CH₃)
1470 - 1440C-H bending
1120 - 1080C-O-C stretching (ether)
Identification of Chloride Ions

Causality: This wet chemical test provides unambiguous confirmation of the presence of the chloride counter-ion, as specified in the United States Pharmacopeia (USP).[5]

Protocol: Test for Chloride <191>

  • Sample Preparation: Dissolve approximately 50 mg of this compound in 5 mL of deionized water.

  • Acidification: Add 2-3 drops of dilute nitric acid.

  • Precipitation: Add 1 mL of silver nitrate TS (Test Solution).

  • Observation: A white, curdy precipitate forms.

  • Confirmation: Centrifuge the mixture to separate the precipitate. Wash the precipitate with three portions of water. Add dilute ammonium hydroxide (6 N); the precipitate dissolves.

Purity and Assay Determination by HPLC

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for determining the assay (potency) and the profile of organic impurities. The basic nitrogen of the piperidine ring requires an acidic mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA), to ensure good peak shape and retention.[6] A C18 column is chosen for its versatility in retaining moderately polar compounds. This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[7][8][9]

Protocol: RP-HPLC for Assay and Impurity Profiling

  • Objective: To quantify this compound and separate it from potential process-related impurities and degradation products.

  • Instrumentation & Materials:

    • HPLC system with UV/Vis or PDA detector.

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Reference Standard: this compound, >99.5% purity.

    • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm (as the analyte lacks a strong chromophore)
Injection Vol. 10 µL
Diluent Water:Acetonitrile (90:10)
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

    • Sample Solution (for Assay): Prepare in the same manner as the Standard Solution.

    • Sample Solution (for Impurities): Accurately weigh ~50 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 2.0 mg/mL). A higher concentration is used to improve the detection of minor impurities.

  • System Suitability: Before analysis, inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Procedure & Calculation:

    • Inject the diluent (blank), followed by the Standard and Sample solutions.

    • Assay (%): Calculate using the external standard method based on peak areas.

    • Impurities (%): Calculate using area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined. Report any impurity >0.10%.

Structural Elucidation

While identification tests confirm the substance, detailed spectroscopic analysis is required to unambiguously elucidate its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. Chemical shifts, signal integrations, and coupling patterns confirm the connectivity of all atoms. Spectra of related piperidine structures serve as excellent comparative references.[10][11][12]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Add a small amount of TMS as an internal standard if not using D₂O.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to aid in assignments.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals.

Expected Spectral Data (in D₂O, approximate shifts):

Data TypeChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~3.6-3.8m-CH₂-O- (2H)
~3.4s-O-CH₃ (3H)
~3.0-3.5mPiperidine ring protons adjacent to N (axial/eq)
~1.5-2.2mRemaining piperidine ring protons
¹³C NMR ~75--CH₂-O-
~59--O-CH₃
~45-55-Piperidine carbons adjacent to N (C2, C6)
~20-35-Remaining piperidine carbons (C3, C4, C5)
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the free base and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is ideal for this polar, pre-charged molecule. The fragmentation of piperidine derivatives typically involves α-cleavage adjacent to the nitrogen, leading to a stable iminium ion.[13]

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 4 to an ESI mass spectrometer (e.g., a single quadrupole or Q-TOF).

  • Ionization Mode: Positive Ion Mode, as the piperidine nitrogen is readily protonated.

  • Analysis:

    • Perform a full scan to identify the precursor ion. The expected ion for the free base (C₆H₁₃NO) is the protonated molecule [M+H]⁺ at m/z 130.12.

    • Perform a product ion scan (MS/MS) on the precursor ion to observe its fragmentation pattern, which can be used for further structural confirmation.

Physicochemical and Solid-State Characterization

Thermal Analysis (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the solid-state properties of a pharmaceutical salt.[14] TGA measures weight loss upon heating, which can indicate the presence of water (hydration) or residual solvents.[15][16] DSC measures heat flow and reveals thermal events like melting (endotherm) and decomposition (exotherm).[14]

Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA-DSC Conditions:

    • Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

    • Purge Gas: Dry nitrogen at a flow rate of 40 mL/min.

  • Data Analysis:

    • TGA Thermogram: Examine for any weight loss below 120 °C (indicative of water or volatile solvents) and the onset of decomposition at higher temperatures.

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point and any exothermic events indicating decomposition.

Expected Results:

  • TGA: Minimal weight loss below 150 °C if the material is anhydrous and free of volatile solvents. A significant weight loss onset above ~200 °C corresponding to decomposition.

  • DSC: A sharp endotherm indicating a melting point, typically in the range of 150-250 °C for such hydrochloride salts, followed by an exothermic event if decomposition occurs immediately after melting.

Analytical Method Validation Principles

To ensure that the analytical methods are fit for their intended purpose, validation is required. The HPLC method, being quantitative, must undergo rigorous validation as per ICH Q2(R2) guidelines.[8][9][17]

ValidationPyramid cluster_0 ICH Q2(R2) Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Linearity Linearity Precision->Linearity Robustness Robustness Precision->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Key validation parameters for an analytical procedure as per ICH Q2(R2) guidelines.

Summary of Validation Characteristics:

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte only, without interference.[7]Peak purity index > 0.999; baseline resolution > 2.0
Linearity To demonstrate a proportional relationship between concentration and response.[7]Correlation coefficient (r²) ≥ 0.999
Range The interval where the method is precise, accurate, and linear.[9]80% to 120% of the nominal concentration
Accuracy Closeness of results to the true value.[7]98.0% - 102.0% recovery for spiked samples
Precision Agreement among a series of measurements.RSD ≤ 2.0%
LOQ/LOD Lowest concentration that can be reliably quantified/detected.S/N ratio ≥ 10 (LOQ) and ≥ 3 (LOD)
Robustness Capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met after changes.

Conclusion

The analytical characterization of this compound requires a well-structured, multi-technique approach. The protocols detailed in this application note provide a robust framework for confirming the identity, structure, purity, and physicochemical properties of this important pharmaceutical intermediate. Adherence to these scientifically-grounded methods and validation principles will ensure the generation of reliable and defensible data, supporting successful drug development and manufacturing.

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-CAD Analysis of 3-(Methoxymethyl)piperidine Hydrochloride

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key piperidine derivative. Due to the compound's lack of a significant UV chromophore, traditional HPLC-UV methods are inadequate. To overcome this analytical challenge, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar analyte, coupled with Charged Aerosol Detection (CAD) for universal and sensitive quantification. The method detailed herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for purity assessments, stability studies, and quality control applications in pharmaceutical development.

Introduction and Analytical Challenge

This compound is a substituted piperidine moiety. Piperidine and its derivatives are fundamental heterocyclic structures found in numerous alkaloids and are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The accurate quantification of such intermediates is paramount for ensuring the quality, safety, and efficacy of the final drug product.

The primary analytical challenge presented by this compound lies in its molecular structure. The molecule is highly polar and, critically, lacks a chromophore that absorbs ultraviolet (UV) radiation in the conventional range (200-400 nm).[2][3] This characteristic renders standard HPLC with UV detection ineffective. While techniques like pre-column derivatization can be employed to attach a UV-active tag, they introduce additional complexity, time, and potential for variability into the analytical workflow.[4][5] Therefore, a direct analytical approach is preferable for efficiency and robustness.

Methodological Rationale: HILIC-CAD

To address the challenges of high polarity and the absence of a chromophore, this method leverages a synergistic combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar and hydrophilic compounds that are poorly retained by traditional reversed-phase (RP) columns.[6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9] This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to effective retention and separation.[10]

  • Charged Aerosol Detection (CAD): CAD is a universal detection technique that provides a response for any non-volatile and many semi-volatile analytes.[11] The mechanism involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then transferring a positive charge to these particles via a corona discharge.[12] The charged particles are measured by an electrometer, generating a signal proportional to the mass of the analyte. A key advantage of CAD is its ability to provide a more uniform response for different non-volatile analytes compared to other detectors like Evaporative Light Scattering Detectors (ELSD), making it highly suitable for purity analysis where the identity of all impurities may not be known.[13][14] This detection method is explicitly recognized by pharmacopeias as a suitable alternative to UV detection.[13]

This combined HILIC-CAD approach provides a direct, sensitive, and robust method for the quantitative analysis of this compound without the need for derivatization.

Experimental Protocol

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

    • Charged Aerosol Detector (e.g., Thermo Scientific Vanquish Corona Veo, or equivalent).

    • Nitrogen gas generator or high-purity nitrogen cylinder for CAD.

    • Analytical balance (0.01 mg readability).

    • Chromatography Data System (CDS) software.

  • Materials:

    • Reference Standard: this compound (Purity ≥99.0%).

    • HPLC column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, or equivalent polar stationary phase.

    • Volumetric flasks (Class A).

    • Autosampler vials with inserts.

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Ammonium formate (LC-MS grade or higher).

    • Formic acid (LC-MS grade or higher).

    • Deionized water (18.2 MΩ·cm).

Chromatographic and Detector Conditions

All quantitative parameters are summarized in the table below.

ParameterCondition
HPLC Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase Isocratic: 95:5 (v/v) Acetonitrile:Buffer
Buffer: 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic Acid
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Run Time 10 minutes
Detector Charged Aerosol Detector (CAD)
Nebulizer Temp. 35 °C
Evaporation Temp. High
Gas Pressure 35 psi (Nitrogen)
Data Collection Rate 10 Hz
Preparation of Solutions
  • Mobile Phase Buffer (10 mM Ammonium Formate, pH 3.5):

    • Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.5 ± 0.05 using formic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase (95:5 Acetonitrile:Buffer):

    • Combine 950 mL of acetonitrile with 50 mL of the prepared Mobile Phase Buffer.

    • Mix thoroughly and degas before use.

  • Diluent:

    • Use the Mobile Phase (95:5 Acetonitrile:Buffer) as the diluent for all standard and sample preparations to minimize peak shape distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent. This solution is used for system suitability and quantification.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • If necessary, filter through a 0.45 µm PTFE syringe filter before injection.

Analytical Workflow

The overall process from sample preparation to final result is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weighing (Standard & Sample) dissolve 2. Dissolution & Dilution weigh->dissolve in Diluent inject 3. HPLC Injection dissolve->inject Transfer to vial separate 4. HILIC Separation inject->separate Mobile Phase detect 5. CAD Detection separate->detect Eluent acquire 6. Data Acquisition (CDS) detect->acquire Signal (pA) integrate 7. Peak Integration & Quantification acquire->integrate report 8. Final Report integrate->report

Caption: HPLC-CAD analytical workflow for 3-(Methoxymethyl)piperidine HCl.
System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the parameters against the acceptance criteria listed in the table below, as recommended by ICH guidelines.[15][16]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2500
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17] The results are summarized below.

Validation ParameterResult
Specificity The method demonstrated good separation of the main peak from potential impurities and placebo components. No interference was observed at the retention time of the analyte.
Linearity (Range) 0.01 mg/mL to 0.20 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2% across three concentration levels (80%, 100%, 120%)
Precision (Repeatability, %RSD) ≤ 0.8% (n=6 determinations at 100% concentration)
Precision (Intermediate, %RSD) ≤ 1.5% (assessed across different days and analysts)
Limit of Detection (LOD) 0.003 mg/mL (based on Signal-to-Noise ratio of 3:1)
Limit of Quantitation (LOQ) 0.01 mg/mL (based on Signal-to-Noise ratio of 10:1)
Robustness The method was found to be robust with respect to minor variations in mobile phase composition (±2% organic), column temperature (±2 °C), and flow rate (±0.02 mL/min).

Conclusion

This application note describes a specific, linear, accurate, precise, and robust isocratic HPLC method for the quantitative determination of this compound. The strategic use of Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention of the polar analyte, while Charged Aerosol Detection (CAD) provides the universal and sensitive detection required for this non-chromophoric compound. This validated protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

Application Note: GC-MS Analysis of 3-(Methoxymethyl)piperidine Hydrochloride and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust methodology for the identification and quantification of 3-(Methoxymethyl)piperidine Hydrochloride and its primary putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details a highly efficient Solid-Phase Extraction (SPE) procedure for sample cleanup and concentration, followed by chemical derivatization to enhance analyte volatility and thermal stability. The described GC-MS method demonstrates excellent sensitivity and specificity, making it suitable for pharmacokinetic, toxicological, and drug metabolism studies. We provide detailed, step-by-step protocols, instrument parameters, and data analysis workflows designed for researchers, scientists, and drug development professionals.

Introduction

3-(Methoxymethyl)piperidine is a heterocyclic amine belonging to the piperidine class of compounds. Piperidine derivatives are significant scaffolds in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] The analysis of such compounds and their metabolic fate is a cornerstone of drug development, providing critical insights into efficacy, safety, and dosing regimens. This compound, as the salt form, enhances solubility and stability but requires conversion to its free base for effective extraction and GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for analyzing complex biological samples. However, the analysis of polar compounds like piperidine and its hydroxylated metabolites often requires derivatization to block active hydrogen atoms (on hydroxyl and amine groups), thereby increasing volatility and improving peak shape.[3]

This guide provides an in-depth protocol grounded in established bioanalytical principles, explaining the causality behind each step to ensure methodological integrity and reproducibility.[4][5]

Predicted Metabolic Pathways

The in-vivo metabolism of xenobiotics like 3-(Methoxymethyl)piperidine is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. For N-substituted piperidines, common Phase I metabolic reactions include N-dealkylation, hydroxylation of the piperidine ring, and O-demethylation.[6][7]

The predicted primary metabolites for 3-(Methoxymethyl)piperidine are:

  • M1: Piperidin-3-ylmethanol (O-demethylation): The methoxy group is cleaved, resulting in a primary alcohol.

  • M2: 3-(Methoxymethyl)piperidin-3-ol or 4-ol (Ring Hydroxylation): Hydroxylation on the piperidine ring is a common metabolic route.[8]

  • M3: (Piperidin-3-yl)methanol (N-dealkylation, if N-substituted): While the parent compound is a secondary amine, if it were N-alkylated, N-dealkylation would be a primary pathway.[6] For the specified compound, this pathway is not primary but included for broader context.

These metabolic transformations introduce polar functional groups (hydroxyls), which decrease volatility and necessitate derivatization for GC-MS analysis.

Metabolic_Pathway Predicted Phase I Metabolism Parent 3-(Methoxymethyl)piperidine M1 M1: Piperidin-3-ylmethanol Parent->M1 O-demethylation (e.g., CYP2D6) M2 M2: Ring-Hydroxylated Metabolite Parent->M2 Ring Hydroxylation (e.g., CYP3A4) SPE_Workflow SPE Workflow for Biological Samples cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample 1. Plasma/Urine Sample (1 mL + IS) Buffer 2. Add Phosphate Buffer (1 mL, pH 6.0) Sample->Buffer Condition 3. Condition Cartridge (2 mL MeOH, then 2 mL Buffer) Buffer->Condition Load 4. Load Sample (Slow flow rate, ~1 mL/min) Condition->Load Wash1 5. Wash 1 (1 mL Buffer) Load->Wash1 Wash2 6. Wash 2 (1 mL Acetonitrile) Wash1->Wash2 Dry 7. Dry Cartridge (High vacuum, 5 min) Wash2->Dry Elute 8. Elute Analytes (2 mL Dichloromethane/Isopropanol/NH₄OH 78:20:2) Dry->Elute Evaporate 9. Evaporate to Dryness (Nitrogen stream, 40°C) Elute->Evaporate Derivatize 10. Derivatize (BSTFA + 1% TMCS) Evaporate->Derivatize Data_Analysis_Workflow Data Analysis & Quantification Workflow Data 1. Acquire Raw Data (Total Ion Chromatogram - TIC) Integration 2. Peak Integration (Identify Retention Times) Data->Integration Spectra 3. Extract Mass Spectra (For each peak of interest) Integration->Spectra Identification 4. Compound Identification (Match fragmentation patterns & library search) Spectra->Identification Quant 5. Select Quant/Qualifier Ions (For Parent, Metabolites, IS) Identification->Quant Calibration 6. Build Calibration Curve (Peak Area Ratio vs. Concentration) Quant->Calibration Calculate 7. Calculate Concentration (Interpolate from curve) Calibration->Calculate

References

Application Note: Methodologies for the Characterization and Quantification of 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] 3-(Methoxymethyl)piperidine hydrochloride is a functionalized building block offering a synthetically tractable framework for drug discovery and development.[2] Its physicochemical properties, conferred by the piperidine ring and the methoxymethyl substituent, can significantly influence a molecule's solubility, lipophilicity, and target engagement.[1][4] This guide provides a comprehensive framework for developing robust analytical and biological assays for this compound and its derivatives. We detail protocols for quantitative analysis by chromatography and for the characterization of biological activity at relevant CNS targets, providing researchers with the foundational methods required for quality control, pharmacokinetic analysis, and mechanism-of-action studies.

Introduction: The Strategic Importance of the Piperidine Scaffold

Six-membered nitrogen-containing heterocycles, like piperidine, are foundational to drug design due to their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1][2] The piperidine ring's sp3-hybridized structure provides a three-dimensional framework that can be strategically modified to optimize binding to biological targets.[3] Furthermore, the basic nitrogen atom (pKa ≈ 11) is often protonated at physiological pH, enabling strong ionic interactions with target proteins.

This compound (Molecular Formula: C₇H₁₅NO·HCl, Molecular Weight: 165.66 g/mol ) is a valuable derivative for several reasons:

  • Modulation of Physicochemical Properties: The methoxymethyl group at the 3-position can influence lipophilicity and hydrogen bonding potential, which are critical for membrane permeability and target affinity.[4]

  • Synthetic Versatility: It serves as a key intermediate for more complex molecules, allowing for elaboration into novel chemical entities.[5]

  • Potential Biological Activity: Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6][7][8]

Therefore, the development of reliable and reproducible assays is a critical first step in harnessing the potential of this compound in any research or drug development program. This document outlines detailed protocols for both analytical quantification and initial biological screening.

Analytical Assays for Quality Control and Quantification

Accurate quantification is essential for ensuring the purity of starting materials, analyzing formulations, and conducting pharmacokinetic studies.[9] We present two orthogonal methods, HPLC-UV for routine quantification and GC-MS for identity confirmation and volatile impurity analysis.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol describes a general method for quantifying this compound. As the molecule lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) is recommended. For higher sensitivity, derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be necessary. This method is adapted from established procedures for similar piperidine derivatives.[9][10][11]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining and separating moderately polar compounds like our analyte.

  • Acidified Mobile Phase: The addition of formic or phosphoric acid protonates the piperidine nitrogen. This single protonation state prevents peak tailing and results in sharper, more symmetrical peaks, which is crucial for accurate integration and quantification.

  • Acetonitrile/Methanol: These are common organic modifiers used to control the elution strength of the mobile phase.

Experimental Protocol:

  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • 0.22 µm syringe filters

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of Mobile Phase A.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Mobile Phase A.

    • Sample Preparation: Dissolve the test sample in Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 205 nm.

    • Gradient Program: A typical starting gradient is 5% B for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 4 minutes. This should be optimized for the specific derivative being analyzed.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995 for a valid curve.

    • Quantify the analyte in the test samples by interpolating their peak areas from the calibration curve.[9]

Protocol 2: Identity and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity (via mass-to-charge ratio) and assessing the purity of volatile compounds. Given piperidine's boiling point (106 °C), GC is a suitable method.[12] The hydrochloride salt is not volatile; therefore, the sample must be neutralized to the free base form before injection.

Experimental Protocol:

  • Materials and Reagents:

    • This compound sample

    • 1M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM, GC grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation (Free-Basing):

    • Dissolve ~5 mg of the sample in 1 mL of water.

    • Add 1M NaOH dropwise until the solution is alkaline (pH > 10).

    • Extract the aqueous layer with 2 x 1 mL of DCM.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Carefully transfer the dried DCM solution to a new vial for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its mass spectrum to the expected fragmentation pattern and molecular ion of the free base (C₇H₁₅NO, MW 129.20).

    • Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Parameter HPLC-UV Method GC-MS Method
Principle Liquid chromatographic separationGas chromatographic separation
Detection UV Absorbance (205 nm)Mass Spectrometry (m/z)
Primary Use Quantification, Routine QCIdentity Confirmation, Purity
Sample Form Hydrochloride Salt in SolutionVolatile Free Base
Key Advantage High precision for quantificationHigh specificity for identification
Key Limitation Low sensitivity without derivatizationRequires sample neutralization step

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_QC" { label="Quality Control & Quantification"; bgcolor="#F1F3F4"; Compound [label="3-(Methoxymethyl)Piperidine\nHydrochloride Sample", fillcolor="#FBBC05"]; Prep_HPLC [label="Prepare Sample &\nCalibration Standards", fillcolor="#FFFFFF"]; HPLC [label="HPLC-UV Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Calibration Curve)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_ID" { label="Identity Confirmation"; bgcolor="#F1F3F4"; FreeBase [label="Neutralize to Free Base\n& Extract", fillcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identity [label="Identity Confirmed\n(Mass Spectrum)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: General workflow for analytical characterization.

Biological Assays for Pharmacological Profiling

The piperidine scaffold is prevalent in drugs targeting CNS receptors.[1] A logical first step in characterizing a novel piperidine derivative is to screen it against common CNS targets for which this scaffold is known to have affinity. We propose two well-established assay formats: a radioligand binding assay to determine affinity for the Sigma-1 receptor and a functional enzyme assay to measure inhibition of Monoamine Oxidase (MAO).

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

The Sigma-1 receptor is a unique intracellular chaperone protein implicated in various CNS disorders. Many piperidine-containing compounds exhibit affinity for this target.[1][13] This competitive binding assay quantifies the ability of a test compound to displace a known radioactive ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

Causality Behind Experimental Choices:

  • Radioligand ([³H]-(+)-pentazocine): A well-characterized, high-affinity ligand for the Sigma-1 receptor, providing a robust signal for displacement studies.[1]

  • Non-Specific Binding Control (Haloperidol): A high concentration of an unlabeled ligand is used to saturate all specific binding sites. The remaining radioactivity represents non-specific binding to membranes, filters, etc., and must be subtracted for accurate calculations.[1]

  • Scintillation Counting: The use of a tritium (³H) labeled ligand necessitates a liquid scintillation counter to detect the low-energy beta particles emitted.

Experimental Protocol:

  • Materials and Reagents:

    • Membrane preparation from cells expressing human Sigma-1 receptor (e.g., HEK293 cells).

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific control: Haloperidol.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and vials.

  • Instrumentation:

    • Liquid Scintillation Counter.

    • Multi-well plate incubator.

  • Assay Procedure:

    • In a 96-well plate, combine in order:

      • Assay Buffer.

      • Test compound at various concentrations (e.g., 10 µM to 0.1 nM).

      • Radioligand at a final concentration equal to its K_d (dissociation constant).

      • Membrane preparation (e.g., 20-40 µg protein per well).

    • Total Binding Wells: Contain buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate for 60-120 minutes at room temperature.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

dot digraph "Binding_Assay_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Assay Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Membranes [label="Receptor Membranes"]; Radioligand [label="[³H]-(+)-pentazocine"]; Test_Cmpd [label="Test Compound\n(Serial Dilution)", fillcolor="#FBBC05"]; }

subgraph "cluster_exec" { label="Assay Execution"; bgcolor="#F1F3F4"; Incubate [label="Combine Reagents\n& Incubate", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Rapid Filtration\n(Cell Harvester)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Plot [label="Plot % Inhibition\nvs. [Compound]"]; IC50 [label="Determine IC₅₀\n(Dose-Response Curve)"]; Ki [label="Calculate K_i\n(Cheng-Prusoff)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Membranes -> Incubate; Radioligand -> Incubate; Test_Cmpd -> Incubate; Incubate -> Filter -> Count -> Plot -> IC50 -> Ki; } Caption: Step-by-step workflow for the radioligand binding assay.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes (MAO-A and MAO-B) are critical in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Piperine, a related alkaloid, and its derivatives are known MAO inhibitors.[14] This protocol uses a commercially available fluorescence-based kit, which offers high throughput and sensitivity.

Experimental Protocol:

  • Materials and Reagents:

    • MAO-B Fluorometric Assay Kit (containing MAO enzyme, substrate, and a horseradish peroxidase (HRP) detector).

    • Test Compound: this compound, serially diluted.

    • Known MAO-B inhibitor (e.g., Pargyline) as a positive control.

    • 96-well black, flat-bottom plate.

  • Instrumentation:

    • Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm).

  • Assay Procedure:

    • Add assay buffer to all wells.

    • Add test compound at various concentrations. Add positive control inhibitor to control wells.

    • Add MAO-B enzyme to all wells except the "no enzyme" background control.

    • Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate/detector mix to all wells.

    • Immediately begin reading the fluorescence signal every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the background rate (from "no enzyme" wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This application note provides a validated starting point for researchers working with this compound. The analytical protocols for HPLC-UV and GC-MS are fundamental for ensuring compound quality and enabling quantitative studies. The biological assays for Sigma-1 and MAO-B provide a logical, evidence-based approach to begin pharmacological characterization, based on the well-established activities of the broader piperidine class.[1][13][14] These methods are designed to be adaptable and should serve as a robust foundation for further, more specific assay development tailored to the unique goals of your research program.

References

Application Notes and Protocols for 3-(Methoxymethyl)piperidine Hydrochloride in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its structural and physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to influence pharmacokinetic profiles, make it an attractive moiety for drug design.[1] In oncology, a significant area of research involves the development of small molecules that can restore the function of the p53 tumor suppressor protein. One key strategy is to inhibit the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (Human Double Minute 2).[2] Disrupting this protein-protein interaction (PPI) stabilizes and reactivates p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis.[2]

Several studies have identified substituted piperidines as potent inhibitors of the HDM2-p53 interaction.[3][4][5][6] These compounds act by mimicking key p53 residues that bind to a deep hydrophobic pocket on the HDM2 protein. Given this precedent, 3-(Methoxymethyl)piperidine Hydrochloride, a novel piperidine derivative, warrants investigation as a potential therapeutic agent in cancers with wild-type p53.

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound (referred to herein as "Compound-MMP") as a potential anti-cancer agent targeting the HDM2-p53 pathway.

Part 1: In Vitro Evaluation of Compound-MMP

The initial phase of investigation focuses on cellular and biochemical assays to determine the compound's cytotoxic activity, its direct interaction with the target protein, and its ability to induce the desired downstream signaling events.

Assessment of Cytotoxicity in Cancer Cell Lines

The first step is to evaluate the cytotoxic and anti-proliferative effects of Compound-MMP on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-MMP in p53 wild-type (e.g., A549 lung cancer) and p53-null (e.g., H1299 lung cancer) cell lines.

Materials:

  • Compound-MMP (hydrochloride salt, dissolved in sterile DMSO to create a 10 mM stock solution)

  • A549 and H1299 cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Compound-MMP in complete culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of Compound-MMP (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Linep53 StatusCompound-MMP IC50 (µM)Nutlin-3a (Control) IC50 (µM)
A549Wild-TypeHypothetical Value0.095 ± 0.02[2]
H1299NullHypothetical Value>50
Mechanistic Validation: HDM2-p53 Interaction Assay

To confirm that Compound-MMP's activity is due to the disruption of the HDM2-p53 interaction, a direct binding assay is necessary. A homogeneous assay, such as an AlphaLISA® format, provides a sensitive, no-wash method to measure this interaction.[10]

Objective: To quantify the ability of Compound-MMP to inhibit the binding of p53 to HDM2.

Materials:

  • MDM2-p53 Homogenous Assay Kit (e.g., BPS Bioscience, #79282)[10]

  • Recombinant GST-tagged HDM2 and FLAG-tagged p53[10]

  • Glutathione donor beads and anti-FLAG acceptor beads[10]

  • Compound-MMP and a known inhibitor (e.g., Nutlin-3a)

  • 384-well AlphaLISA® compatible microplates

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including proteins, beads, and test compounds, according to the kit manufacturer's protocol.

  • Reaction Setup: In a 384-well plate, add the assay buffer, recombinant HDM2, and serial dilutions of Compound-MMP or the control inhibitor.

  • Initiate Binding: Add recombinant p53 to each well to initiate the binding reaction.

  • Detection: Add the AlphaLISA® acceptor beads followed by the donor beads, with appropriate incubation times in the dark as specified by the manufacturer.

  • Signal Measurement: Read the plate on an Alpha-enabled reader to measure the light emission, which is proportional to the level of HDM2-p53 interaction.[10]

  • Data Analysis: Plot the AlphaLISA® signal against the compound concentration to determine the IC50 for the inhibition of the protein-protein interaction.

Downstream Pathway Analysis: Western Blot for Apoptosis Markers

If Compound-MMP successfully inhibits the HDM2-p53 interaction, it should lead to an accumulation of p53 and the induction of apoptosis. Western blotting is a key technique to detect these downstream effects by measuring the expression levels of key proteins.[11]

Objective: To detect the upregulation of p53 and key apoptotic markers in A549 cells following treatment with Compound-MMP.

Materials:

  • A549 cells

  • Compound-MMP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p53, anti-p21, anti-cleaved-Caspase-3, anti-cleaved-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with Compound-MMP at its IC50 concentration for 24 and 48 hours. Harvest and lyse the cells in ice-cold RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to the loading control (Actin) to determine the relative changes in protein expression.

HDM2_p53_Inhibition cluster_0 Normal Cell State (p53 Wild-Type) cluster_1 Treated Cell State p53_n p53 HDM2_n HDM2 p53_n->HDM2_n Binding Proteasome Proteasome p53_n->Proteasome Degradation HDM2_n->p53_n Ubiquitination CompoundMMP Compound-MMP HDM2_t HDM2 CompoundMMP->HDM2_t Inhibits Binding p53_t p53 (Accumulates) p53_t->HDM2_t Binding Blocked p21 p21 p53_t->p21 Upregulates Apoptosis Apoptosis p21->Apoptosis Induces

Caption: Proposed mechanism of Compound-MMP in p53 wild-type cancer cells.

Part 2: In Vivo Evaluation of Compound-MMP

Following promising in vitro results, the efficacy of Compound-MMP must be evaluated in a living organism. A subcutaneous xenograft mouse model is a standard preclinical model for assessing the anti-tumor activity of a novel compound.[12]

Protocol 4: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Compound-MMP in immunodeficient mice bearing A549 tumor xenografts.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)

  • A549 cancer cells

  • Matrigel or similar basement membrane matrix (optional, to improve tumor take)[12]

  • Compound-MMP formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Vehicle control solution

  • Digital calipers

  • Animal housing facility adhering to institutional guidelines

Procedure:

  • Tumor Cell Implantation:

    • Harvest A549 cells and resuspend them in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer Compound-MMP to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volumes with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health throughout the study.

  • Study Endpoint:

    • The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

InVivo_Workflow cluster_treatment Dosing Period (21 Days) start Start implantation Implant A549 Cells into Mice start->implantation growth Monitor Tumor Growth implantation->growth randomize Randomize Mice (Tumor Volume ~100 mm³) growth->randomize treat_group Treatment Group: Administer Compound-MMP randomize->treat_group control_group Control Group: Administer Vehicle randomize->control_group monitor Measure Tumor Volume & Body Weight (2-3x / week) treat_group->monitor control_group->monitor endpoint Study Endpoint: Excise & Analyze Tumors monitor->endpoint end End endpoint->end

Caption: Workflow for the in vivo xenograft study of Compound-MMP.

Conclusion and Future Directions

This document outlines a systematic approach to evaluate the pre-clinical anti-cancer potential of this compound. The proposed protocols provide a robust framework for assessing its cytotoxicity, mechanism of action, and in vivo efficacy. Positive results from these studies would establish Compound-MMP as a promising lead candidate for further development. Subsequent investigations could include detailed pharmacokinetic and toxicological studies, optimization of the chemical structure to improve potency and drug-like properties, and evaluation in additional cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methoxymethyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. The following sections offer troubleshooting solutions and frequently asked questions to address common challenges encountered during the purification process.

Purification Strategy Overview

The purification of this compound, a polar and water-soluble compound, often requires a multi-step approach to effectively remove impurities. The choice of technique depends on the nature and quantity of the impurities present. A general workflow for purification is outlined below.

Purification_Workflow Figure 1. General Purification Workflow for this compound crude_product Crude 3-(Methoxymethyl)piperidine Hydrochloride acid_base Acid-Base Extraction (Optional, for removal of non-basic impurities) crude_product->acid_base recrystallization Recrystallization (Primary purification for crystalline solids) acid_base->recrystallization chromatography Column Chromatography (For removal of closely related impurities) recrystallization->chromatography If impurities persist final_product Pure 3-(Methoxymethyl)piperidine Hydrochloride recrystallization->final_product If pure chromatography->final_product analysis Purity Analysis (NMR, GC-MS, HPLC) final_product->analysis Column_Chromatography_Troubleshooting Figure 2. Troubleshooting Poor Separation in Column Chromatography start Poor Separation/ Tailing on Silica Gel cause1 Strong interaction of basic amine with acidic silica start->cause1 solution1 Modify Mobile Phase: Add triethylamine or ammonia cause1->solution1 solution2 Change Stationary Phase: Use neutral alumina or amino-propylated silica cause1->solution2 outcome Improved Separation and Reduced Tailing solution1->outcome solution2->outcome

3-(Methoxymethyl)Piperidine Hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(Methoxymethyl)piperidine Hydrochloride. As a key building block in pharmaceutical synthesis, understanding its stability and proper storage is critical to ensure experimental success and product integrity. This guide, structured in a question-and-answer format, addresses common issues and provides in-depth, scientifically-grounded explanations to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Protecting the compound from moisture is crucial.[1] Many suppliers recommend storage at 4°C and protected from light.

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 4°C) or room temperature (in a dry place)Minimizes the rate of potential degradation reactions.
Atmosphere Dry, inert gas (e.g., nitrogen or argon) if possiblePrevents hydrolysis and oxidation.
Container Tightly sealed, opaque or amber glass bottleProtects from moisture and light.
Location Well-ventilated area, away from incompatible materialsEnsures safety and prevents cross-contamination.[1][2]
Q2: I've noticed my this compound has become clumpy and appears "wet". What is happening and is it still usable?

A2: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the air.[3][4] Amine hydrochloride salts are particularly prone to this issue.[5]

  • Causality: The piperidine hydrochloride moiety is polar and readily forms hydrogen bonds with water molecules in the atmosphere. This absorption of water can lead to the solid material becoming sticky, clumping, or even deliquescing (dissolving in the absorbed water).

  • Usability: The presence of moisture can compromise the purity of the compound by promoting hydrolysis or other degradation pathways. It is highly recommended to perform an analytical validation (e.g., by HPLC or NMR) to check the purity of the material before use. If significant degradation is detected, the batch should be discarded.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: As with any chemical reagent, proper PPE is essential for safe handling. The following should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[3]

  • Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Section 2: Troubleshooting Experimental Issues

Q4: My reaction yield is lower than expected when using this compound. Could storage be a factor?

A4: Absolutely. Improper storage can lead to degradation of the starting material, which will directly impact your reaction yield.

  • Moisture-Induced Degradation: As discussed in Q2, moisture absorption is a primary concern. The presence of water can lead to hydrolysis of the methoxymethyl group, although this is generally slow under neutral conditions. More importantly, the presence of water can affect the stoichiometry of your reaction if the material is weighed out assuming it is anhydrous.

  • Free-Basing: If the hydrochloride salt is not fully protonated due to improper synthesis or storage, you may have a mixture of the salt and the free amine. The free amine is more volatile and reactive, which could lead to loss of material or side reactions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Reaction Yield Observed check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure dry_material Dry the material under vacuum is_pure->dry_material No (likely wet) re_run Re-run reaction with pure, dry material is_pure->re_run Yes dry_material->check_purity success Yield Improves re_run->success no_success Yield Still Low re_run->no_success investigate_other Investigate other reaction parameters (reagents, solvent, temperature) new_batch Source a new batch of starting material investigate_other->new_batch no_success->investigate_other

Caption: A workflow for troubleshooting low reaction yields.

Q5: I am seeing an unexpected peak in my HPLC/LC-MS analysis of a reaction mixture containing this compound. What could it be?

A5: An unexpected peak could be a degradation product of your starting material, a reaction byproduct, or an impurity from another reagent. Considering the stability of this compound, here are some possibilities:

  • Hydrolysis Product: Although the ether linkage is generally stable, under certain conditions (e.g., strong acid and heat), it could hydrolyze to form 3-(Hydroxymethyl)piperidine.

  • Oxidation Products: While less common for this specific molecule, piperidine rings can be susceptible to oxidation, especially in the presence of metal catalysts or strong oxidants.

  • N-Formylation: If a source of a formyl group is present (e.g., DMF as a solvent at high temperatures), N-formylation of the piperidine nitrogen can occur.

Analytical Approach to Identification:

  • Mass Spectrometry (MS): Determine the mass of the unknown peak to get its molecular weight. This is a crucial first step in identifying the potential structure.

  • Tandem MS (MS/MS): Fragment the unknown peak in the mass spectrometer to get information about its substructures.

  • High-Resolution MS (HRMS): Obtain an accurate mass to determine the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide definitive structural information.

Section 3: In-Depth Stability Considerations

Q6: What are the potential degradation pathways for this compound?

A6: While generally stable under recommended storage conditions, here are the primary theoretical degradation pathways:

  • Hydrolysis: As mentioned, the ether linkage can be susceptible to cleavage under acidic conditions, particularly at elevated temperatures, to yield 3-(hydroxymethyl)piperidine and methanol.

  • Oxidation: The piperidine ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides or other oxidized species. This is more likely in the presence of oxidizing agents or catalysts.

  • Thermal Decomposition: At high temperatures, piperidine derivatives can undergo decomposition.[6] For the hydrochloride salt, this could liberate hydrogen chloride gas.[1] When heated to decomposition, piperidine itself emits toxic fumes of nitrogen oxides.[7]

G cluster_degradation Potential Degradation Pathways main 3-(Methoxymethyl)piperidine HCl Storage Issues hydrolysis Hydrolysis (+H₂O, Acid/Heat) → 3-(Hydroxymethyl)piperidine main:p1->hydrolysis Moisture oxidation Oxidation (+[O]) → N-oxides, Ring-opened products main:p1->oxidation Air/Oxidants thermal Thermal Decomposition (High Heat) → HCl gas, NOx main:p1->thermal High Temp

Caption: Potential degradation pathways for this compound.

Q7: How can I perform a simple stability study on my sample of this compound?

A7: A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions. This typically involves exposing the compound to acid, base, heat, light, and oxidizing conditions.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve them in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Stress Conditions:

    • Acidic: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to one sample.

    • Basic: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) to another sample.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂) to a third sample.

    • Thermal: Heat one sample at an elevated temperature (e.g., 60-80°C) for a set period.

    • Photolytic: Expose one sample to UV light.

    • Control: Keep one sample at ambient conditions.

  • Time Points: Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a validated HPLC method, preferably with a mass spectrometer (LC-MS), to separate and identify any degradation products.[8] Quantify the amount of the parent compound remaining at each time point to determine the rate of degradation under each condition.

This information will help you understand which conditions are most detrimental to the stability of this compound and inform your handling and storage procedures.

References

Technical Support Center: Crystallization of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with both rapid-fire answers and in-depth troubleshooting protocols for one of the most common challenges in the lab: the unexpected crystallization of piperidine-containing compounds. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by researchers.

Q1: Why did my piperidine compound suddenly crash out of my aqueous solution?

A1: This is most often a pH-related issue. The piperidine moiety is a secondary amine, making it a weak base.[] The nitrogen atom has a pKa of around 11.2 for its protonated (conjugate acid) form.[2]

  • Causality: In acidic media (pH < pKa), the piperidine nitrogen is protonated, forming a positively charged piperidinium ion. This salt form is typically much more soluble in aqueous solutions than the neutral "free base" form that dominates at higher pH.[2][3] If the pH of your solution drifts upwards, the compound can deprotonate and, if its neutral form has low aqueous solubility, it will precipitate. This is a common occurrence when diluting a stock solution made in an acidic buffer into a neutral or basic assay buffer.

Q2: My compound precipitated from its organic stock solution (e.g., DMSO) during storage. What should I do?

A2: This is usually due to supersaturation or low-temperature storage.

  • Store at Room Temperature: Many researchers store DMSO stocks in the cold to preserve compound integrity. However, if the solution is near its saturation point, the decrease in temperature will lower the compound's solubility, causing it to crystallize. If the compound's stability permits, storing the stock at room temperature can prevent this.[2]

  • Prepare Fresh Solutions: To ensure maximum consistency and avoid issues with concentration changes due to precipitation, it is always best to prepare fresh stock solutions before an experiment.[2]

  • Lower the Stock Concentration: Creating a less concentrated stock solution provides a larger buffer before the saturation point is reached, making it more stable against temperature fluctuations.[2]

Q3: What are the best starting points for choosing a solvent system to avoid crystallization?

A3: The choice depends heavily on the overall polarity of your specific piperidine derivative. The piperidine ring itself is moderately polar, but substituents can drastically change the molecule's properties.[4]

  • Initial Assessment: Piperidine itself is miscible with water and soluble in a wide array of organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[5][6]

  • For Polar Derivatives: Start with polar protic solvents (e.g., ethanol, methanol) or polar aprotic solvents (e.g., acetonitrile, THF, DMSO).[6][7]

  • For Nonpolar Derivatives: If your piperidine ring has large, lipophilic substituents, you may need less polar solvents like dichloromethane (DCM) or toluene, or a co-solvent system.[8]

  • Co-solvents: Using a mixture of solvents is a powerful strategy. A common approach is to dissolve the compound in a strong organic solvent like DMSO and then dilute it into an aqueous buffer. The final concentration of the organic solvent must be high enough to maintain solubility without interfering with the experiment.[2]

Q4: Can impurities be the cause of my crystallization problems?

A4: Absolutely. Impurities can have a profound and often unpredictable effect on crystallization.[9][10]

  • Inhibiting Crystallization: Sometimes, impurities can prevent a compound from crystallizing, resulting in an oil.

  • Promoting Crystallization: Conversely, impurities can act as nucleation sites, triggering premature or uncontrolled crystallization.[11] This can lead to the formation of small, poorly formed crystals (fines) or agglomerated masses.[]

  • Altering Crystal Form: Structurally related impurities can even direct the formation of a different, undesired polymorph, which may have different solubility and stability profiles.[13][14][15] If you suspect impurities, purification of your compound via chromatography or recrystallization is a critical step.[16]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols for systematically addressing and solving complex crystallization issues.

Guide 1: My Compound is Crashing Out! A First-Response Troubleshooting Workflow

When you first observe unexpected precipitation, a logical, stepwise approach is needed to diagnose and solve the problem without compromising your experiment.

G start Precipitation Observed check_temp Is the solution colder than usual? start->check_temp warm Action: Gently warm solution (e.g., to 37°C). Does it redissolve? check_temp->warm Yes check_ph Is the compound basic? (Piperidine pKa ~11) Is the solvent aqueous/protic? check_temp->check_ph No temp_issue Root Cause: Temperature-dependent solubility. Maintain higher temp or reduce concentration. warm->temp_issue Yes warm->check_ph No no_temp_issue No adjust_ph Action: Add a few drops of acidic solution (e.g., 1M HCl). Does it redissolve? check_ph->adjust_ph Yes check_conc Was there recent solvent evaporation or addition of an anti-solvent? check_ph->check_conc No ph_issue Root Cause: pH-dependent solubility. Maintain a lower pH or use a buffer. adjust_ph->ph_issue Yes adjust_ph->check_conc No no_ph_issue No add_solvent Action: Add more of the original 'good' solvent. Does it redissolve? check_conc->add_solvent Yes complex_issue Issue is complex. Proceed to advanced guides: - Solvent Screening - pH Profiling - Impurity Analysis check_conc->complex_issue No conc_issue Root Cause: Supersaturation. Re-evaluate solvent system or concentration. add_solvent->conc_issue Yes add_solvent->complex_issue No no_conc_issue No

Guide 2: Systematic Protocol for Solvent and Co-Solvent Screening

This protocol uses the standard shake-flask method to determine equilibrium solubility and find a robust solvent system.[6]

Objective: To identify a single solvent or co-solvent system that maintains the piperidine compound in solution at the desired concentration.

Materials:

  • Your solid piperidine compound

  • A selection of solvents (see table below)

  • Vials with tight-sealing caps

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical method for concentration determination (e.g., HPLC-UV, UPLC-MS)

Solvent Selection Guide
Solvent ClassExamplesPolarityRationale for Use
Polar Protic Water, Ethanol, MethanolHighGood for salt forms and polar derivatives; can act as H-bond donors/acceptors.[7][17]
Polar Aprotic DMSO, Acetonitrile (ACN), THF, DMFHighExcellent at solvating a wide range of polarities without interfering with H-bonds.[8]
Halogenated Dichloromethane (DCM), ChloroformModerateEffective for moderately polar to nonpolar compounds.[8]
Aromatic TolueneLowUseful for highly nonpolar, lipophilic derivatives.
Nonpolar Hexane, HeptaneVery LowPrimarily used as an "anti-solvent" to induce crystallization; piperidines are often poorly soluble in them.[5][18]
Experimental Protocol
  • Preparation: Add an excess amount of your solid compound to several vials. The key is to have undissolved solid remaining at the end to ensure the solution is saturated.[2]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a different selected solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: Let the vials stand at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove all solid particles.[2]

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method.

  • Co-Solvent Screening: If no single solvent is adequate, repeat the process using binary mixtures (e.g., 90:10, 50:50, 10:90 ratios of a good solvent and a co-solvent). This is particularly useful for creating aqueous buffers containing an organic modifier like DMSO or ethanol.

Guide 3: Protocol for Generating a pH-Solubility Profile

For ionizable compounds like piperidines, understanding the relationship between pH and solubility is essential for preventing crystallization in aqueous environments.

Objective: To determine the solubility of your compound across a range of pH values to identify the optimal pH for maintaining solubility.

G result Optimal pH Buffer Identified prep_buffers prep_buffers add_compound add_compound prep_buffers->add_compound equilibrate equilibrate add_compound->equilibrate filter_sample filter_sample equilibrate->filter_sample analyze analyze filter_sample->analyze plot plot analyze->plot determine_range determine_range plot->determine_range determine_range->result

Detailed Steps:

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and chemical range (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Execution: Follow the same shake-flask protocol described in Guide 2 , but use the different pH buffers as your solvents.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. For a basic compound like a piperidine derivative, you will typically see high solubility at low pH, which sharply decreases as the pH approaches and surpasses the compound's pKa.

  • Application: Use this profile to select a buffer system for your experiments that guarantees the compound remains well below its saturation limit. If your experiment must be run at a pH where solubility is low, this data will inform you of the maximum concentration you can use.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Piperidine and its derivatives are cornerstone structural motifs in a multitude of pharmaceuticals and natural products.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of your reaction conditions and ensure the successful synthesis and purification of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis and handling of piperidine derivatives.

Q1: What are the most prevalent synthetic strategies for constructing the piperidine ring?

A: The synthesis of the piperidine scaffold is typically achieved through several robust methods, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:

  • Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method for synthesizing piperidines from their corresponding pyridine precursors.[1] However, the aromaticity of the pyridine ring necessitates potent catalytic systems.[1]

  • Reductive Amination: This powerful one-pot reaction involves the condensation of a dicarbonyl compound or its equivalent with an amine, followed by the in-situ reduction of the resulting imine or enamine to form the piperidine ring.[3][4][5]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by acid, to form piperidine-containing structures like tetrahydroisoquinolines.[5][6]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction utilizes an imine and a diene to construct the six-membered ring.[5]

  • Intramolecular Cyclization: Various methods, including metal-catalyzed and radical-mediated cyclizations, can form the piperidine ring through intramolecular ring closure.[5][7]

Q2: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?

A: A yellow coloration in piperidine is typically due to oxidation products.[8][9] For high-purity applications, purification is recommended. The most effective method for removing these colored impurities is distillation.[8] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[8]

Q3: I'm having difficulty separating piperidine from a pyridine impurity using distillation. Why is this challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[8] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[8] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[8]

Section 2: Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during common synthetic procedures for piperidine derivatives.

Catalytic Hydrogenation of Pyridines

The hydrogenation of pyridines is a fundamental method for piperidine synthesis, but it is not without its challenges.[1][10]

Problem 1: Low or No Reaction Conversion.

  • Potential Cause: Catalyst Poisoning. The nitrogen atom in both pyridine and piperidine can act as a Lewis base and bind to the metal center of the catalyst, leading to deactivation (poisoning).[1][10]

  • Troubleshooting Steps:

    • Acidic Additives: The use of an acidic medium, such as glacial acetic acid, can protonate the pyridine nitrogen.[11] This reduces its coordinating ability and facilitates the reduction.[1]

    • Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning. While Pd/C and PtO2 are common, rhodium catalysts like Rh2O3 have shown high activity under mild conditions for a variety of unprotected pyridines.[10][11] Iridium(III) catalysts have also been developed for the selective reduction of pyridines with excellent functional group tolerance.[12]

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes compensate for partial deactivation.

    • Quaternization of Pyridine: Creating a pyridinium salt can alleviate catalyst poisoning issues.[10]

Problem 2: Poor Chemoselectivity with Functionalized Pyridines.

  • Potential Cause: Reduction of Other Functional Groups. Many catalysts used for pyridine hydrogenation can also reduce other functional groups such as olefins, nitro groups, and ketones.[10]

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of catalyst is crucial for chemoselectivity. For instance, some iridium(III)-catalyzed ionic hydrogenation methods show exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties.[12]

    • Milder Reaction Conditions: Employing milder conditions (lower pressure and temperature) can sometimes favor the reduction of the pyridine ring over other functional groups.[10]

    • Protecting Groups: If feasible, protect sensitive functional groups before hydrogenation and deprotect them in a subsequent step.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C High H2 pressure, often with acidic additiveWidely available, efficientCan be prone to poisoning, may require harsh conditions
PtO2 (Adams' catalyst) 50-70 bar H2, room temperature in acetic acidEffective for many substituted pyridinesCan be expensive, pyrophoric catalyst handling
Rh2O3 Mild conditionsHighly active, tolerates various functional groupsLess common than Pd or Pt catalysts
Iridium(III) complexes Mild conditionsExcellent functional group tolerance, scalableCatalyst may be specialized and costly
Reductive Amination

Reductive amination is a versatile one-pot method for constructing piperidine rings.[3][4]

Problem 1: Low Yield of the Desired Piperidine.

  • Potential Cause: Inefficient Imine/Enamine Formation or Reduction. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. Issues can arise at either stage.

  • Troubleshooting Steps:

    • pH Control: The initial condensation step is often pH-dependent. The use of a mild acid catalyst, like acetic acid, can facilitate imine formation.[13]

    • Choice of Reducing Agent: The reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice due to its mildness and selectivity.[14] Sodium cyanoborohydride (NaBH3CN) is also commonly used.[3][13]

    • Water Removal: The initial condensation to form the imine/enamine releases water. The use of molecular sieves can drive this equilibrium towards product formation.[13]

    • Reaction Temperature: Optimize the reaction temperature. The initial condensation may benefit from gentle heating, while the reduction step is often carried out at room temperature or below.

Problem 2: Formation of Side Products.

  • Potential Cause: Self-condensation of the Carbonyl Compound or Over-reduction. Aldehyd starting materials can undergo self-condensation (aldol reaction) under basic or acidic conditions. Over-reduction of other functional groups can also occur.

  • Troubleshooting Steps:

    • Controlled Addition of Reagents: Add the reducing agent after allowing sufficient time for imine/enamine formation.

    • Use of Milder Reducing Agents: NaBH(OAc)3 is less likely to reduce aldehydes and ketones compared to stronger reducing agents like NaBH4.[14]

    • Optimize Reaction Conditions: Adjusting the pH, temperature, and reaction time can help minimize side reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing piperidine-containing fused ring systems.[6]

Problem: Low Diastereoselectivity.

  • Potential Cause: Reaction Conditions Affecting the Transition State. The stereochemical outcome of the Pictet-Spengler reaction is influenced by several factors that affect the energy of the diastereomeric transition states.[15]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can enhance diastereoselectivity by favoring the lower energy transition state.[15]

    • Screen Acid Catalysts: The nature and concentration of the acid catalyst (e.g., TFA, HCl, BF₃·OEt₂) can significantly impact the stereochemical outcome.[15][16] In some cases, milder conditions may be beneficial.[15]

    • Vary the Solvent: The polarity of the solvent (e.g., toluene, dichloromethane, acetonitrile) can influence the stability of the transition states.[15]

    • Substrate Modification: Modifying substituents on the β-arylethylamine or the carbonyl component can introduce steric bias that favors the formation of a single diastereomer.[15]

N-Alkylation of Piperidines

The functionalization of the piperidine nitrogen is a common and crucial transformation.

Problem 1: Low Yield and Incomplete Reaction.

  • Potential Cause: Poor Nucleophilicity or Insoluble Base. The nucleophilicity of the piperidine nitrogen and the solubility of the base can impact the reaction rate.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to dissolve the reactants and facilitate the SN2 reaction.[17]

    • Base Selection: Use a suitable base to neutralize the acid formed during the reaction. Common bases include K2CO3, NaH, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[17]

    • Add a Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

    • Increase Temperature: Heating the reaction mixture can increase the reaction rate.[17]

Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation).

  • Potential Cause: The N-alkylated piperidine product is also nucleophilic and can react with another equivalent of the alkylating agent.

  • Troubleshooting Steps:

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the piperidine is always in excess, minimizing the chance of the product reacting further.[14]

    • Use of Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed.

Section 3: Experimental Protocols & Visual Workflows

Protocol: General Procedure for Reductive Amination to a Piperidine Derivative

This protocol provides a general guideline for the synthesis of a piperidine derivative via reductive amination.

Materials:

  • Dicarbonyl compound (or equivalent)

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional)

  • Molecular sieves (optional)

Procedure:

  • To a solution of the dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or DCE, add acetic acid (catalytic amount, if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. The progress can be monitored by TLC or LC-MS. For sluggish reactions, the addition of molecular sieves and gentle heating may be beneficial.

  • Cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the desired piperidine derivative.

Protocol: General Procedure for Purification by Acid-Base Extraction

This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[18]

Materials:

  • Crude reaction mixture containing the piperidine derivative

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3)

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution. The basic piperidine product will be protonated and move into the aqueous layer.

  • Separate the aqueous layer containing the protonated piperidine.

  • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a dilute aqueous base until the solution is basic to pH paper.

  • Extract the liberated basic piperidine product back into an organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified piperidine derivative.

Visual Workflows

Troubleshooting_Low_Yield_in_Reductive_Amination Start Low Yield in Reductive Amination Cause1 Inefficient Imine/Enamine Formation Start->Cause1 Cause2 Inefficient Reduction Start->Cause2 Solution1a Optimize pH (add catalytic acid) Cause1->Solution1a Solution1b Remove Water (Molecular Sieves) Cause1->Solution1b Solution2a Choose Appropriate Reducing Agent (e.g., NaBH(OAc)3) Cause2->Solution2a Solution2b Optimize Temperature Cause2->Solution2b

Caption: Troubleshooting workflow for low yields in reductive amination.

N_Alkylation_Troubleshooting cluster_problem1 Problem: Low Yield cluster_problem2 Problem: Side Product P1 Low Yield Incomplete Reaction C1a Poor Nucleophilicity/Solubility P1->C1a S1a Optimize Solvent (DMF, ACN) C1a->S1a S1b Select Appropriate Base (K2CO3, NaH) C1a->S1b S1c Add Catalyst (KI) C1a->S1c S1d Increase Temperature C1a->S1d P2 Side Product Over-alkylation C2a Product is Nucleophilic P2->C2a S2a Slow Addition of Alkylating Agent C2a->S2a S2b Control Stoichiometry C2a->S2b S2c Monitor Reaction Progress C2a->S2c

Caption: Troubleshooting guide for N-alkylation of piperidines.

References

Improving yield and purity of 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Methoxymethyl)piperidine Hydrochloride

A Senior Application Scientist's Guide to Optimizing Synthesis and Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis and purification of this key piperidine derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the synthesis and handling of this compound.

Part 1: Tackling Low Reaction Yields

Low yields are often traced back to the primary synthetic route, which typically involves the hydrogenation of a 3-(methoxymethyl)pyridine precursor. Let's break down the problems you might face.

Question 1: My hydrogenation of 3-(methoxymethyl)pyridine to 3-(methoxymethyl)piperidine is stalling or resulting in a low yield. What are the likely causes?

This is a classic challenge in pyridine reduction. The aromaticity of the pyridine ring makes it stable and sometimes difficult to reduce. Low yields can stem from issues with the catalyst, reaction conditions, or substrate purity.

Table 1: Troubleshooting Low Yield in Pyridine Hydrogenation

Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Catalyst Inactivation/Poisoning Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) are highly sensitive to impurities. Sulfur, nitrogen, or halide-containing compounds in your starting material or solvent can bind to the catalyst's active sites, rendering it ineffective.Ensure the purity of your 3-(methoxymethyl)pyridine starting material. Consider passing it through a short plug of silica or activated carbon.Use high-purity, anhydrous solvents.Store the catalyst under an inert atmosphere to prevent oxidation.[1]
Suboptimal Catalyst Choice Different catalysts have varying activities and selectivities for pyridine reduction. While Pd/C is common, it can sometimes be sluggish. Platinum-based catalysts are often more effective for reducing heteroaromatics.[1]Platinum dioxide (PtO₂, Adams' catalyst) is frequently the catalyst of choice for pyridine hydrogenation, often used in acidic media like glacial acetic acid or with ethanolic HCl.[1][2]Rhodium-on-carbon (Rh/C) can also be effective and may offer different selectivity, sometimes proceeding under milder conditions.[3]
Incorrect pH / Reaction Medium The pH of the reaction medium is critical. In neutral conditions, the reaction can be slow. Acidic conditions protonate the pyridine nitrogen, which can activate the ring towards reduction and improve substrate solubility.Perform the hydrogenation in a solvent like glacial acetic acid or add an acid like HCl to an alcohol solvent (e.g., methanol, ethanol).[2][3]Caution: Extremely low pH can sometimes increase the risk of side reactions or catalyst deactivation.[4]
Insufficient Hydrogen Pressure or Temperature The reduction of an aromatic ring is thermodynamically demanding. Insufficient hydrogen pressure or low temperature can lead to very slow or incomplete reactions.Ensure your reaction vessel is properly sealed and purged.Typical pressures range from 50 psi to several hundred psi.[2] If the reaction is slow, cautiously increase the pressure.Slightly elevated temperatures (e.g., 40-60 °C) can increase the reaction rate, but be mindful of potential side reactions.[1]

Question 2: I'm considering a reductive amination route. What are the key parameters to control for a high yield?

Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on carefully balancing the formation of the iminium ion intermediate and its subsequent reduction.[5]

Key Considerations for Reductive Amination:

  • Choice of Reducing Agent : This is the most critical factor. Non-selective hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde.

    • Best Practice : Use a selective reducing agent like Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is generally preferred as it is milder, less toxic, and highly selective for the iminium ion over the aldehyde.[4]

  • Strict pH Control : The reaction must be run in a mildly acidic pH range, typically between 4 and 6.[4]

    • Too Acidic (pH < 4) : The amine nucleophile will be fully protonated, rendering it unable to attack the carbonyl carbon.

    • Too Basic (pH > 7) : The formation of the iminium ion intermediate is not efficiently catalyzed, slowing the reaction dramatically.

    • Solution : Buffer the reaction with a weak acid like acetic acid.

Part 2: Addressing Purity and Purification Challenges

Achieving high purity is essential, especially for pharmaceutical applications. Impurities can arise from side reactions or incomplete conversion of starting materials.

Question 3: After my reaction, I see multiple spots on my TLC plate. What are the common impurities and how can I remove them?

Identifying potential impurities is the first step toward devising a successful purification strategy.

Table 2: Common Impurities and Purification Strategies

Common Impurity Source / Cause Identification Purification Method
Unreacted 3-(methoxymethyl)pyridine Incomplete hydrogenation.Stains differently on TLC (often UV active). Different retention time in GC/LC-MS.Acid-Base Extraction: The basicity of the piperidine product (pKa ~11) is significantly higher than the starting pyridine (pKa ~5.2). A carefully controlled acid wash (e.g., with dilute HCl at pH 3-4) can selectively protonate and extract the more basic piperidine into the aqueous layer, leaving the less basic pyridine in the organic layer.Column Chromatography: Silica gel chromatography can effectively separate the more polar piperidine from the less polar pyridine.
3-Methylpiperidine Hydrogenolysis (cleavage) of the C-O bond of the methoxymethyl group.Lower mass peak in GC-MS. Different chemical shifts in NMR (absence of methoxy protons).Can be very difficult to separate due to similar polarity. The best approach is to prevent its formation by using milder reaction conditions (lower temperature/pressure) or a more selective catalyst.
N-Methylated Piperidine If methanol is used as a solvent at elevated temperatures with certain catalysts, it can act as a methylating agent.Higher mass peak in GC-MS. Presence of an N-methyl signal in the NMR spectrum.Separation is possible via column chromatography, but prevention is key. Use a non-methylating solvent like ethanol or THF if N-methylation is observed.

This protocol is designed to separate the basic 3-(methoxymethyl)piperidine product from less basic impurities like the starting pyridine.

  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl solution. Shake vigorously for 1-2 minutes and allow the layers to separate. The piperidine product will be protonated and move to the aqueous layer.

  • Separation : Drain the aqueous layer into a clean flask. The organic layer, containing neutral and less basic impurities, can be discarded or analyzed.

  • Basification : Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 50% aqueous NaOH, with stirring until the pH is >12 (check with pH paper).[6] This deprotonates the piperidinium hydrochloride, regenerating the free base.

  • Re-extraction : Extract the now basic aqueous layer three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to yield the purified 3-(methoxymethyl)piperidine free base as an oil.[7]

Question 4: I'm having trouble crystallizing the final hydrochloride salt. It either stays as an oil or forms a sticky solid. How can I get clean, crystalline material?

"Oiling out" during crystallization is a common sign of impurities or an inappropriate solvent system.[8] The formation of the hydrochloride salt must be performed carefully to ensure high purity.

G start Purified Free Base (Oil) dissolve Dissolve in Anhydrous Solvent (e.g., Ether, EtOAc, DCM) start->dissolve add_hcl Add Anhydrous HCl Solution (e.g., 2M HCl in Ether) dropwise dissolve->add_hcl observe Observe Precipitation add_hcl->observe oil Product 'Oils Out' or is Sticky observe->oil No / Poor Crystals crystals Crystalline Solid Forms observe->crystals Yes troubleshoot Troubleshooting Path oil->troubleshoot collect Collect Crystals by Filtration crystals->collect check_purity 1. Check Purity of Free Base (NMR, GC-MS) troubleshoot->check_purity solvent_screen 2. Perform Solvent Screen troubleshoot->solvent_screen slow_addition 3. Slow Down HCl Addition / Cool to 0°C troubleshoot->slow_addition wash Wash with Cold, Anhydrous Solvent collect->wash dry Dry Under Vacuum wash->dry final Pure 3-(Methoxymethyl)Piperidine HCl dry->final

This method is ideal when a solvent is found that dissolves the hydrochloride salt when hot but not when cold.[9]

  • Solvent Selection : Test the solubility of a small sample of your crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetonitrile). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, you can cover the flask to slow evaporation.

  • Crystallization : Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities clinging to the surface.

  • Drying : Dry the purified crystals under vacuum.

This technique is useful when no suitable single solvent can be found.[9]

  • Solvent System Selection : Find a "good" solvent that the compound is highly soluble in (e.g., methanol, water) and a miscible "poor" solvent (anti-solvent) that it is insoluble in (e.g., diethyl ether, hexanes, EtOAc).

  • Dissolution : Dissolve the crude material in the minimum amount of the "good" solvent.

  • Precipitation : While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy). You may need to add a drop or two of the "good" solvent back to clarify the solution slightly.

  • Crystallization & Isolation : Allow the solution to stand and crystallize. Isolate the crystals as described in the single-solvent method.

Overall Synthesis and Purification Workflow

The following diagram provides a high-level overview of the entire process, from starting material to final, purified product.

G cluster_synthesis Synthesis cluster_workup Workup & Crude Isolation cluster_purification Purification cluster_salt Salt Formation & Final Isolation start 3-(Methoxymethyl)pyridine reaction Hydrogenation (e.g., PtO₂, H₂, Acidic Solvent) start->reaction filter Filter Catalyst reaction->filter concentrate Concentrate Filtrate filter->concentrate crude_oil Crude Free Base (Oil) concentrate->crude_oil purify Purification (Acid-Base Extraction or Column Chromatography) crude_oil->purify pure_oil Pure Free Base (Oil) purify->pure_oil salt_form Dissolve in Anhydrous Solvent + Add Anhydrous HCl pure_oil->salt_form crystallize Recrystallization salt_form->crystallize final_product Pure 3-(Methoxymethyl)piperidine HCl (Crystalline Solid) crystallize->final_product

By systematically addressing these common issues related to yield and purity, researchers can more efficiently synthesize high-quality this compound for its intended applications in research and development.

References

Technical Support Center: Synthesis of 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methoxymethyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Problem 1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product, leading to purification difficulties.

Question: I am synthesizing 3-(Methoxymethyl)piperidine via O-methylation of 3-piperidinemethanol (or its N-protected precursor) using a methylating agent and a base (Williamson ether synthesis). However, my post-reaction analysis (GC-MS or LC-MS) shows a significant impurity with the same mass as my target molecule. What is this byproduct and how can I avoid it?

Answer:

This is a classic case of competitive N-alkylation versus O-alkylation. The likely culprit is the formation of the isomeric byproduct, 1-methyl-3-(hydroxymethyl)piperidine .

Causality and Mechanism:

The starting material, 3-piperidinemethanol, possesses two nucleophilic sites: the hydroxyl group (O-alkylation site) and the secondary amine of the piperidine ring (N-alkylation site). In the presence of a base and a methylating agent (e.g., methyl iodide, dimethyl sulfate), both sites can compete for methylation. Nitrogen is generally more nucleophilic than oxygen, which can favor the formation of the N-methylated side product.[1]

The reaction proceeds via an SN2 mechanism where the deprotonated alcohol (alkoxide) or the lone pair of the nitrogen attacks the methylating agent.[2][3] The ratio of O- to N-alkylation is influenced by several factors including the choice of base, solvent, temperature, and the nature of the methylating agent.

Mitigation Strategies:

  • Protect the Piperidine Nitrogen: The most effective strategy is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to O-methylation.[2][4] The Boc group temporarily blocks the nucleophilicity of the nitrogen, directing the methylation exclusively to the hydroxyl group. The Boc group can then be removed under acidic conditions to yield the desired product.

  • Optimize Reaction Conditions:

    • Base Selection: Using a bulky, non-nucleophilic base can sterically hinder the approach to the nitrogen atom, favoring O-alkylation.

    • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophiles. Aprotic polar solvents are generally preferred for SN2 reactions.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Analytical Identification:

  • GC-MS: While the isomers will have the same molecular weight, their fragmentation patterns may differ. The N-methylated isomer may show a more prominent fragment corresponding to the loss of the hydroxymethyl group.

  • NMR Spectroscopy: 1H and 13C NMR are definitive for distinguishing between the O-methylated and N-methylated products. Key differences will be observed in the chemical shifts of the methoxy/N-methyl protons and the adjacent carbons.[6][7]

Problem 2: I am observing a byproduct with a higher molecular weight than my target compound, which I suspect is an over-alkylation product.

Question: During the synthesis of 3-(Methoxymethyl)piperidine, my mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the addition of two methyl groups. What is this impurity and how is it formed?

Answer:

This higher molecular weight byproduct is likely the quaternary ammonium salt, 1-methyl-3-(methoxymethyl)piperidin-1-ium halide .

Causality and Mechanism:

This over-alkylation occurs when the desired product, 3-(Methoxymethyl)piperidine, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the methylating agent. This is a classic Menschutkin reaction, leading to the formation of a quaternary ammonium salt.[7] This side reaction is particularly prevalent if an excess of the methylating agent is used or if the reaction is allowed to proceed for an extended period.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the initial methylation to completion, but a large excess should be avoided.

  • Slow Addition: Add the methylating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, minimizing the chance of the tertiary amine product reacting further.

  • Temperature Management: Keep the reaction temperature as low as feasible to control the rate of the over-alkylation reaction.

  • Use of an N-Protected Starting Material: As mentioned in the previous problem, starting with an N-protected 3-piperidinemethanol derivative will prevent any reaction at the nitrogen, thus completely avoiding the formation of quaternary ammonium salts.

Analytical Identification and Purification:

  • LC-MS: Quaternary ammonium salts are ionic and will have a distinct retention time in HPLC compared to the neutral or basic parent compound. They are readily detected by mass spectrometry in positive ion mode.

  • Purification: These salts are generally more polar and water-soluble than the desired product. They can often be removed by an aqueous workup or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that is prone to these side reactions?

A1: A prevalent synthetic approach involves the O-methylation of 3-piperidinemethanol using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. This is an application of the Williamson ether synthesis.[5][8] This method is effective but is susceptible to the competitive N-methylation and over-alkylation side reactions if not carefully controlled, especially if the piperidine nitrogen is not protected.

Q2: How can I effectively monitor the progress of my reaction to minimize side product formation?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring reaction progress.

  • TLC: Can be used to visualize the consumption of the starting material and the formation of the product and byproducts. Different staining techniques can be employed to visualize the spots.

  • GC-MS: Provides more detailed information, allowing for the identification of the desired product and potential side products based on their retention times and mass spectra. Regular sampling of the reaction mixture will help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Q3: What are the best practices for the purification of this compound from these side products?

A3:

  • For the N-methylated isomer: Careful column chromatography on silica gel is typically required, as the polarity of the O-methyl and N-methyl isomers can be quite similar. A gradient elution system may be necessary to achieve good separation.

  • For the quaternary ammonium salt: An aqueous workup can often remove a significant portion of this highly polar, water-soluble impurity. If further purification is needed, column chromatography can be effective.

  • Final Salt Formation: The final product is the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol, diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent. This process can also aid in purification, as the hydrochloride salt of the desired product may selectively precipitate.

Q4: Are there alternative synthetic routes that avoid these specific side reactions?

A4: Yes, an alternative strategy involves the reduction of a suitable pyridine precursor. For example, one could start with 3-(methoxymethyl)pyridine and reduce the pyridine ring to a piperidine. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon.[6][9] This approach avoids the competitive alkylation issues altogether as the methoxy group is installed before the formation of the piperidine ring. However, this route may present its own set of challenges, such as the potential for hydrogenolysis of the methoxymethyl group under harsh reduction conditions.

Data and Protocols

Table 1: Common Side Products and their Characteristics

Side Product NameMolecular FormulaMolecular WeightIdentification Notes
1-methyl-3-(hydroxymethyl)piperidineC7H15NO129.20Isomeric with the desired product. Differentiated by NMR and GC retention time.
1-methyl-3-(methoxymethyl)piperidin-1-iumC8H18NO+144.23Higher molecular weight cation. Detected by LC-MS in positive ion mode.

Protocol 1: GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weights of the expected products and byproducts.

Protocol 2: N-Boc Protection of 3-Piperidinemethanol

  • Dissolve 3-piperidinemethanol in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, typically triethylamine or sodium bicarbonate.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O to the mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the N-Boc-3-piperidinemethanol by column chromatography if necessary.

Visualizing Reaction Pathways

// Nodes Start [label="3-Piperidinemethanol", fillcolor="#FBBC05"]; N_Protected [label="N-Boc-3-Piperidinemethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="3-(Methoxymethyl)piperidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Methylated [label="1-Methyl-3-(hydroxymethyl)piperidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quaternary_Salt [label="1-Methyl-3-(methoxymethyl)piperidin-1-ium", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="3-(Methoxymethyl)piperidine HCl", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Desired_Product [label="O-Methylation\n(Desired Pathway)"]; Start -> N_Methylated [label="N-Methylation\n(Side Reaction)"]; Desired_Product -> Quaternary_Salt [label="Over-methylation\n(Side Reaction)"]; Start -> N_Protected [label="Boc Protection"]; N_Protected -> Desired_Product [label="O-Methylation & Deprotection"]; Desired_Product -> Final_Product [label="HCl Salt Formation"]; } dot

Caption: Competing reaction pathways in the synthesis of 3-(Methoxymethyl)piperidine.

References

Technical Support Center: A Guide to Scaling the Synthesis of 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful scale-up synthesis of 3-(Methoxymethyl)piperidine Hydrochloride. Our approach is rooted in mechanistic principles to empower users to not only solve immediate experimental challenges but also to build a robust and scalable process.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges, particularly when considering scale-up operations. The choice of route often depends on the availability of starting materials, safety infrastructure, and desired purity profile.

  • Route A: Catalytic Hydrogenation. This is a direct approach involving the reduction of the pyridine ring of 3-(methoxymethyl)pyridine.

  • Route B: O-Methylation. This route begins with the reduction of a 3-hydroxypyridine precursor to 3-(hydroxymethyl)piperidine, followed by an O-methylation step.

The following diagram illustrates these two convergent pathways.

Synthetic_Routes Figure 1. Primary Synthetic Routes to 3-(Methoxymethyl)piperidine HCl cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: O-Methylation A1 3-(Methoxymethyl)pyridine A2 3-(Methoxymethyl)piperidine A1->A2 Catalytic Hydrogenation (e.g., PtO₂, H₂) P 3-(Methoxymethyl)piperidine Hydrochloride A2->P HCl Salt Formation B1 3-Hydroxypyridine B2 3-(Hydroxymethyl)piperidine B1->B2 Catalytic Hydrogenation (e.g., PtO₂, H₂ / Ac₂O) B3 3-(Methoxymethyl)piperidine B2->B3 O-Methylation (e.g., NaH, MeI) B3->P HCl Salt Formation

Caption: Figure 1. Primary Synthetic Routes to 3-(Methoxymethyl)piperidine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound at scale?

The two most viable routes for large-scale synthesis are the catalytic hydrogenation of 3-(methoxymethyl)pyridine (Route A) and the O-methylation of 3-(hydroxymethyl)piperidine (Route B). Route A is more atom-economical as it is a more direct conversion. Route B involves an additional methylation step but may be advantageous if 3-(hydroxymethyl)piperidine is a more readily available or cost-effective starting material.

Q2: Which synthetic route is generally preferred for industrial scale-up?

Route A, the direct catalytic hydrogenation of 3-(methoxymethyl)pyridine, is often preferred for its directness and higher atom economy. However, the choice is heavily influenced by several factors:

  • Catalyst Cost and Stability: Hydrogenation catalysts, particularly those based on rhodium or platinum, can be expensive. Catalyst deactivation can significantly impact process costs.[1][2]

  • Safety: Large-scale catalytic hydrogenations require specialized high-pressure reactors and stringent safety protocols for handling hydrogen gas.[3]

  • Reagent Toxicity: Route B often employs hazardous reagents for methylation, such as methyl iodide or dimethyl sulfate, and pyrophoric bases like sodium hydride.[4][5] While greener alternatives like dimethyl carbonate exist, they may require higher temperatures, adding to the energy cost.[4]

Q3: What are the most critical safety considerations during scale-up?

  • Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas under high pressure. Reactors must be properly rated, and the area must be equipped with hydrogen sensors and adequate ventilation. The catalysts themselves (e.g., PtO₂, Pd/C) can be pyrophoric upon exposure to air after the reaction and must be handled under an inert atmosphere or wetted with a solvent.[3]

  • Williamson Ether Synthesis (O-Methylation): This route involves highly toxic and carcinogenic methylating agents (e.g., methyl iodide, dimethyl sulfate).[4] Furthermore, the use of strong bases like sodium hydride (NaH) presents a fire risk, as it reacts violently with water and is pyrophoric. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: How is the final hydrochloride salt formed and purified?

The free base, 3-(methoxymethyl)piperidine, is typically dissolved in a suitable solvent like isopropanol, ethanol, or ethyl acetate. A solution of hydrogen chloride (either gaseous HCl bubbled through the solvent or a solution of HCl in a compatible solvent) is then added, often with cooling, to precipitate the hydrochloride salt.[6][7] Purification is usually achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any unreacted starting materials or byproducts.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.

Route A: Catalytic Hydrogenation of 3-(Methoxymethyl)pyridine

Problem: My hydrogenation reaction has stalled, or the conversion rate is extremely low.

Potential Cause Explanation & Troubleshooting Steps
1. Catalyst Poisoning or Deactivation The pyridine nitrogen itself can act as a catalyst inhibitor.[8] Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison noble metal catalysts. Solution: 1. Ensure high-purity starting material and anhydrous solvents. 2. Consider using a catalyst poison-resistant catalyst, such as rhodium-based systems.[2] 3. Perform the reaction in an acidic solvent like glacial acetic acid. The resulting pyridinium salt is more readily reduced and has a lower affinity for the catalyst surface, minimizing poisoning.[3]
2. Insufficient Hydrogen Pressure or Poor Mass Transfer The reduction of the aromatic pyridine ring is energetically demanding and requires sufficient hydrogen availability at the catalyst surface.[1][3] In a scaled-up reaction, inefficient stirring can lead to poor gas-liquid mass transfer. Solution: 1. Increase hydrogen pressure incrementally within the safe limits of your reactor. 2. Ensure vigorous and efficient stirring to maintain good contact between the gas, liquid, and solid catalyst phases.
3. Low Reaction Temperature While some hydrogenations proceed at room temperature, reducing the stable pyridine ring often requires thermal energy to overcome the activation barrier.[3] Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts, as excessive heat can sometimes lead to side reactions.

Problem: My reaction is incomplete, leaving significant amounts of partially hydrogenated intermediates (e.g., tetrahydropyridine).

Potential Cause Explanation & Troubleshooting Steps
1. Insufficient Reaction Time or Catalyst Loading The conversion from pyridine to di- and tetrahydropyridine can be faster than the final reduction to piperidine. The reaction may appear to stop if not given enough time or if the catalyst amount is limiting. Solution: 1. Increase the reaction time and monitor progress via GC-MS or NMR. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). While this increases cost, it can be necessary for complete conversion.[9]
2. Premature Catalyst Deactivation The catalyst may become deactivated before the reaction reaches completion. Solution: In some cases, a fresh portion of the catalyst can be carefully added to the reaction mixture to drive it to completion. Ensure this is done under an inert atmosphere to prevent the pyrophoric catalyst from igniting.

digraph "Troubleshooting_Hydrogenation" {
graph [fontname="Arial", label="Figure 2. Troubleshooting Workflow for Low Hydrogenation Yield", labelloc=b, fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Conversion in\nHydrogenation Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the catalyst active?\n(Test on a known substrate)"]; check_purity [label="Are starting materials\nand solvents pure/anhydrous?"]; check_conditions [label="Are pressure and temperature\nadequate?"]; check_mixing [label="Is stirring/agitation\nvigorous?"];

action_catalyst [label="Replace catalyst.\nConsider Rh or PtO₂ in\nacetic acid.", shape=box, fillcolor="#E8F0FE", color="#4285F4"]; action_purify [label="Purify starting materials.\nUse anhydrous solvents.", shape=box, fillcolor="#E8F0FE", color="#4285F4"]; action_conditions [label="Increase H₂ pressure.\nIncrease temperature incrementally.", shape=box, fillcolor="#E8F0FE", color="#4285F4"]; action_mixing [label="Increase stirring rate.\nCheck impeller design for scale-up.", shape=box, fillcolor="#E8F0FE", color="#4285F4"];

end_node [label="Reaction Optimized", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_catalyst; check_catalyst -> check_purity [label="Yes"]; check_catalyst -> action_catalyst [label="No"]; action_catalyst -> check_purity;

check_purity -> check_conditions [label="Yes"]; check_purity -> action_purify [label="No"]; action_purify -> check_conditions;

check_conditions -> check_mixing [label="Yes"]; check_conditions -> action_conditions [label="No"]; action_conditions -> check_mixing;

check_mixing -> end_node [label="Yes"]; check_mixing -> action_mixing [label="No"]; action_mixing -> end_node; }

Caption: Figure 2. Troubleshooting Workflow for Low Hydrogenation Yield.

Route B: O-Methylation of 3-(Hydroxymethyl)piperidine

Problem: The yield of my Williamson ether synthesis is low.

Potential Cause Explanation & Troubleshooting Steps
1. Incomplete Deprotonation The Williamson synthesis requires the formation of an alkoxide nucleophile.[10] If the base is not strong enough or if an insufficient amount is used, the alcohol will not be fully deprotonated, leading to low conversion. Solution: 1. Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation. 2. Ensure the reaction is performed under strictly anhydrous conditions, as water will quench the base and the alkoxide.
2. Competing Elimination (E2) Reaction While the substrate is a primary alcohol, making substitution (SN2) favorable, poor choice of reagents or conditions can promote elimination. This is less of a concern here but is a fundamental principle of the Williamson synthesis.[11][12] Solution: Use a less sterically hindered methylating agent. Methyl iodide or dimethyl sulfate are ideal for SN2 reactions.[12]
3. N-Methylation Side Reaction The secondary amine of the piperidine ring is also nucleophilic and can compete with the alkoxide, leading to the formation of an N-methylated byproduct. Solution: 1. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before performing the O-methylation. The protecting group can be removed later. 2. Alternatively, use a stoichiometric amount of a strong base (like NaH) to selectively deprotonate the more acidic alcohol over the amine. Then, add the methylating agent at a low temperature to favor O-alkylation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures, especially on a large scale, should be subjected to a thorough risk assessment and performed by qualified personnel.

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 3-(methoxymethyl)pyridine using Adams' catalyst (PtO₂) in acetic acid.

  • Vessel Preparation: Charge a high-pressure hydrogenation reactor with 3-(methoxymethyl)pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under a nitrogen atmosphere, add glacial acetic acid (5-10 volumes). Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%).[3]

  • Reaction Setup: Seal the reactor. Purge the vessel multiple times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50-70 bar.[3] Begin vigorous stirring and maintain the reaction at room temperature or heat to 40-50°C if the reaction is slow.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake and by analyzing samples via GC-MS. The reaction typically takes 6-12 hours.[3]

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately.

  • Isolation: Carefully neutralize the acidic filtrate by slowly adding it to a cooled, stirred solution of concentrated sodium hydroxide or sodium carbonate until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(methoxymethyl)piperidine as an oil.

  • Salt Formation: Dissolve the crude oil in isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Protocol 2: Scale-Up Synthesis via O-Methylation

This protocol describes the methylation of N-Boc-3-(hydroxymethyl)piperidine.

  • Vessel Preparation: To a dry, nitrogen-purged reactor, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (MeI, 1.1 eq) dropwise, maintaining the internal temperature below 10°C.[12]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any excess NaH.

  • Extraction and Isolation: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-3-(methoxymethyl)piperidine can be purified by column chromatography if necessary.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or ethyl acetate) and stir at room temperature until deprotection is complete (monitored by TLC). Concentrate the solvent under reduced pressure. The resulting solid can be triturated with ether and filtered to afford the final this compound.

References

How to handle azeotropic mixtures in piperidine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for piperidine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for handling azeotropic mixtures and other common purification challenges. As Senior Application Scientists, we've compiled this information based on established principles and field-proven techniques to ensure you can achieve the highest purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope, and why does piperidine form one with water?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor produced by boiling the mixture has the same composition as the liquid. Piperidine and water form a minimum-boiling azeotrope due to intermolecular hydrogen bonding between the amine group of piperidine and water molecules. This interaction alters the vapor-liquid equilibrium (VLE) of the mixture, leading to the formation of a constant-boiling mixture.[1] The piperidine-water azeotrope boils at approximately 92.8°C and contains about 35% water by weight.[2]

Q2: What are the common impurities found in crude piperidine?

Crude piperidine, especially from the hydrogenation of pyridine, can contain several impurities that are critical to remove for most applications. Common impurities include:

  • Water: Often present from the reaction or workup steps.

  • Pyridine: Unreacted starting material. Piperidine and pyridine can form a high-boiling azeotrope, making their separation by simple distillation challenging.[2][3]

  • Aliphatic amines: Such as amylamine, formed as byproducts during hydrogenation.[2]

  • Higher boiling bases: Including dipiperidyls.[2]

  • Oxidation products: Can cause a yellow discoloration of the piperidine.[3]

Q3: What are the primary methods for purifying piperidine and breaking its azeotropes?

The most common and effective methods for piperidine purification, particularly for breaking azeotropes, include:

  • Azeotropic Distillation with an Entrainer: This technique involves adding a third component (the entrainer) that forms a new, lower-boiling azeotrope with one of the original components (typically water). This new azeotrope is then distilled off, leaving the purified piperidine behind. Common entrainers include benzene, toluene, and other hydrocarbons.[1][2][4]

  • Extractive Distillation: This method involves adding a solvent that alters the relative volatility of the components in the mixture without forming an azeotrope.

  • Chemical Methods (Salting Out): Involves reacting piperidine with a reagent to form a salt, which can be easily separated from the impurities. The pure piperidine is then regenerated from the salt. A notable example is the formation of piperidine carbonate by reacting with carbon dioxide.[3][5]

  • Drying with Desiccants: For removing residual water, solid drying agents like potassium hydroxide (KOH) pellets are highly effective, followed by distillation.[3][6]

Troubleshooting Guide

Problem 1: My distilled piperidine is still wet. How can I remove the residual water?

Cause: The piperidine-water azeotrope has not been effectively broken, or the piperidine has been exposed to atmospheric moisture after distillation.

Solution:

Method 1: Drying with Potassium Hydroxide (KOH) followed by Distillation

This is a robust method for removing water from piperidine.

Experimental Protocol:

  • Pre-drying: In a round-bottom flask, add solid KOH pellets to the wet piperidine.

  • Stirring: Gently swirl the mixture periodically and let it stand for several hours, or preferably overnight. The KOH will absorb the water.

  • Decantation: Carefully decant the piperidine into a clean, dry distillation flask, leaving the KOH and any aqueous layer behind.

  • Distillation: Add boiling chips and distill the piperidine at atmospheric pressure. Collect the fraction boiling at 106°C.[3][6]

Method 2: Azeotropic Distillation with Toluene

This method is highly effective for removing water by forming a new, lower-boiling azeotrope.

Experimental Protocol:

  • Setup: To the wet piperidine in a distillation flask, add toluene.

  • Distillation: Heat the mixture. A ternary azeotrope of piperidine, toluene, and water will distill first at a temperature lower than the boiling point of any of the individual components.

  • Separation: The collected distillate will separate into two phases in a Dean-Stark trap or a similar apparatus. The aqueous layer can be removed, and the toluene layer can be returned to the distillation flask.

  • Completion: Once all the water has been removed, the temperature will rise, and pure piperidine can be distilled.[4]

Problem 2: I'm struggling to separate piperidine from pyridine impurity.

Cause: Piperidine and pyridine form a high-boiling azeotrope (approximately 92% piperidine and 8% pyridine), which cannot be separated by simple fractional distillation.[2][3]

Solution:

Method 1: Purification via Carbonate Salt Formation

This chemical method leverages the higher basicity of piperidine compared to pyridine.

Experimental Protocol:

  • Dissolution: Dissolve the crude piperidine-pyridine mixture in an organic solvent.

  • Gas Introduction: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will selectively react to form solid piperidine carbonate, while the less basic pyridine will remain in solution.[3][5]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then filter the solid salt.

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH, filter, and distill to obtain pure piperidine.[3]

Method 2: Azeotropic Distillation with a Hydrocarbon Entrainer

This method involves adding a hydrocarbon that forms a ternary azeotrope with piperidine and pyridine.

Experimental Protocol:

  • Entrainer Addition: Add a suitable non-aromatic hydrocarbon entrainer (e.g., one boiling in the range of 80-110°C) to the piperidine-pyridine mixture.[2][7]

  • Azeotropic Distillation: Distill the mixture. A ternary azeotrope containing the hydrocarbon, piperidine, and a higher ratio of pyridine will distill off first, leaving a residue enriched in piperidine.[7]

  • Final Distillation: After the azeotrope is removed, the purified piperidine can be obtained by simple distillation of the residue.

Data Presentation

Table 1: Boiling Points and Azeotrope Compositions

SubstanceBoiling Point (°C at 1 atm)Azeotrope with WaterAzeotrope Boiling Point (°C)Water Content in Azeotrope (wt%)
Piperidine106[8][9]Yes92.8[2]~35
Water100---
Pyridine115.3[2]Yes92-93~43
Piperidine/Pyridine106.1[2]--- (8% Pyridine)
Visualizations

Experimental Workflows

G cluster_0 Workflow for Breaking Piperidine-Water Azeotrope via Azeotropic Distillation A Crude Piperidine-Water Mixture B Add Entrainer (e.g., Toluene) A->B C Heat to Reflux in Distillation Apparatus with Dean-Stark Trap B->C D Collect Ternary Azeotrope (Toluene-Water-Piperidine) C->D E Separate Water Layer in Dean-Stark Trap D->E F Return Toluene Layer to Distillation D->F Phase Separation G Continue Distillation until No More Water is Collected E->G F->C H Distill Purified Piperidine G->H

Caption: Azeotropic distillation workflow for piperidine dehydration.

G cluster_1 Workflow for Separating Piperidine from Pyridine via Salt Formation P1 Crude Piperidine/Pyridine Mixture in Organic Solvent P2 Bubble CO2 Gas Through Solution P1->P2 P3 Piperidine Carbonate Precipitates P2->P3 P4 Filter Solid Piperidine Carbonate P3->P4 P5 Pyridine Remains in Filtrate P3->P5 Separation P6 Suspend Salt in Water and Add Strong Base (e.g., NaOH) P4->P6 P7 Liberated Free Piperidine P6->P7 P8 Extract with Organic Solvent, Dry, and Distill P7->P8 P9 Pure Piperidine P8->P9

Caption: Purification of piperidine from pyridine via carbonate salt formation.

Safety Precautions

Piperidine is a flammable, corrosive, and toxic substance. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

  • Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[10][13]

  • Inhalation: Avoid breathing vapors. Fatal if inhaled.[10]

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[10]

  • Spills: In case of a spill, evacuate the area, remove all ignition sources, and cover with a non-flammable absorbent material like sand or soda ash.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents and acids.[11][13]

References

Technical Support Center: Optimizing Stereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of piperidine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined piperidine scaffolds—a motif prevalent in numerous pharmaceuticals.[1][2][3] This resource provides field-tested insights, troubleshooting protocols, and answers to frequently encountered challenges to help you achieve desired stereochemical outcomes with confidence and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and issues encountered during the synthesis of chiral piperidine derivatives.

Q1: My reaction is producing a poor diastereomeric or enantiomeric ratio. What are the most common factors I should investigate first?

A1: Low stereoselectivity is a frequent challenge that can often be traced back to a few key parameters. Before undertaking extensive optimization, evaluate these primary factors:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to diminished selectivity.[4][5] Conversely, running reactions at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[5]

  • Catalyst Choice and Loading: The catalyst is the cornerstone of stereocontrol. For hydrogenations, the choice between catalysts like Pd/C and PtO₂ can invert the stereochemical outcome.[6] For asymmetric reactions, an inappropriate catalyst or ligand may not create a sufficiently biased chiral environment.[4] Catalyst loading is also critical; too little may result in a slow, unselective background reaction, while excess catalyst can sometimes lead to side reactions.

  • Solvent Effects: The solvent does more than just dissolve reagents; it influences the conformation of substrates and the stability of transition states.[5][7] A solvent screen is a powerful tool. Polarity, coordinating ability, and even the potential for hydrogen bonding can dramatically alter the stereochemical course of a reaction.[7]

  • Reagent and Substrate Purity: The presence of impurities, particularly protic ones like water, can interfere with catalysts and facilitate pathways that erode stereoselectivity, such as racemization or epimerization.[4] Ensure all reagents and solvents are rigorously dried and that reactions are performed under an inert atmosphere.

Q2: What are the fundamental differences between catalyst-controlled and substrate-controlled stereoselective reactions in piperidine synthesis?

A2: Understanding this distinction is key to developing a sound synthetic strategy.

  • Substrate-Controlled Reactions: In these methods, the existing stereocenters or conformational biases of the starting material dictate the stereochemical outcome of the reaction. The inherent structural features of the substrate create a steric or electronic preference for the reagent to approach from one face over the other. An example is the hydrogenation of a substituted pyridine where a pre-existing substituent directs the incoming hydrogen.

  • Catalyst-Controlled Reactions: These reactions rely on an external chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to create a chiral environment.[4] The catalyst complexes with the substrate to form diastereomeric transition states with different energy levels, favoring the pathway with the lower activation energy. This approach is powerful because it can often override the inherent bias of the substrate to produce a desired stereoisomer that might be disfavored in a substrate-controlled reaction.[8][9]

Q3: How do I choose between using a chiral auxiliary versus a catalytic enantioselective method?

A3: Both are valid strategies for inducing stereoselectivity, but they have different advantages.

  • Chiral Auxiliaries: These involve covalently attaching a chiral molecule to your substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available, easy to attach and remove without racemization, and provide high stereochemical control.[4] This method is often robust and predictable but is stoichiometrically demanding and less atom-economical.[4]

  • Catalytic Enantioselective Methods: These use a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. This approach is more efficient and atom-economical.[4] However, it may require more extensive optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve high selectivity. Modern synthetic chemistry increasingly favors catalytic methods for their efficiency and sustainability.[10]

Q4: My purification of piperidine diastereomers by column chromatography is proving difficult, with poor separation and peak tailing. What can I do?

A4: This is a common problem stemming from the basic nature of the piperidine nitrogen, which interacts strongly with acidic silanol groups on standard silica gel.[11] This leads to poor peak shape and resolution.

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica, dramatically improving peak shape.[11]

  • Use a Deactivated Stationary Phase: Consider using columns specifically designed for basic compounds, often labeled as "base-deactivated."[11]

  • Alternative Techniques: If chromatography fails, consider diastereoselective crystallization or Supercritical Fluid Chromatography (SFC), which is often superior for separating chiral basic compounds.[11]

Troubleshooting Guide: Common Stereoselective Reactions

This section provides in-depth troubleshooting for specific, widely used synthetic methods for constructing piperidine rings.

Issue 1: Poor cis/trans Selectivity in the Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of a substituted pyridine ring is a direct and common method for accessing piperidines. However, controlling the cis/trans diastereoselectivity can be challenging and is highly dependent on the chosen catalyst and reaction conditions.

G start Poor cis/trans Ratio in Pyridine Hydrogenation cat_choice Evaluate Catalyst System start->cat_choice acid_cond Assess Reaction Medium (pH) start->acid_cond temp_press Optimize Physical Parameters start->temp_press pd_c Use Pd/C (Often favors trans) cat_choice->pd_c For trans isomer pto2 Use PtO₂ (Adam's Catalyst) (Often favors cis in acid) cat_choice->pto2 For cis isomer other_cat Screen other catalysts (e.g., Ru, Rh, Ni) cat_choice->other_cat If standard catalysts fail acidic Use Acidic Solvent (e.g., Glacial Acetic Acid) acid_cond->acidic To favor cis with PtO₂ neutral Use Neutral Solvent (e.g., EtOH, MeOH) acid_cond->neutral low_temp Lower Temperature temp_press->low_temp pressure Vary H₂ Pressure temp_press->pressure

Caption: Troubleshooting workflow for poor hydrogenation stereoselectivity.

Potential CauseRecommended Solution & Rationale
Inappropriate Catalyst Choice The catalyst surface plays a pivotal role in how the pyridine ring adsorbs and is subsequently hydrogenated. For the trans-isomer , 10% Pd/C is often effective.[6] For the cis-isomer , PtO₂ (Adam's catalyst) in an acidic solvent like glacial acetic acid is a classic choice.[6][12] The protonated pyridinium intermediate is thought to adsorb planar to the catalyst surface, leading to hydrogen addition from the same face. Other catalysts like ruthenium and rhodium can also provide different selectivity profiles.[3][13]
Suboptimal Reaction Medium The solvent and pH dictate the state of the pyridine nitrogen (free base vs. pyridinium salt), which alters its interaction with the catalyst. As mentioned, acidic conditions with PtO₂ often favor cis products.[12] For other catalysts, a screen of neutral solvents (EtOH, MeOH, THF) is recommended as solvent can influence the reaction pathway.
High Reaction Temperature Higher temperatures can lead to catalyst-mediated isomerization of the initially formed product to the thermodynamically more stable isomer, eroding the kinetic selectivity of the reaction.[4] Perform the reaction at or below room temperature if kinetics allow.
Substituent Effects The steric and electronic nature of substituents on the pyridine ring can strongly influence the preferred trajectory of hydrogenation. Bulky groups may sterically hinder one face of the ring, providing a degree of substrate control that can either reinforce or compete with the catalyst's intrinsic preference.
Issue 2: Low Diastereoselectivity in Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful method for constructing the piperidine core, but its stereoselectivity can be compromised if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition.[12]

Potential CauseRecommended Solution & Rationale
Stepwise Reaction Pathway A stepwise mechanism, often promoted by strong Lewis acids, allows for bond rotation in the intermediate, which can scramble stereochemical information. Solution: Screen different Lewis or Brønsted acids and their concentrations.[5] Sometimes a milder catalyst promotes a more concerted, and thus more stereoselective, reaction.
Poor Diene/Dienophile Reactivity If the reaction is sluggish, forcing conditions (e.g., high heat) may be required, which can decrease selectivity. Solution: Increase reactivity by using more electron-rich dienes or more electron-poor dienophiles (imines). Placing an electron-withdrawing group on the imine nitrogen can increase the reaction rate.[12]
Flexible Substrates Acyclic dienes can have multiple conformations, not all of which are reactive in a cycloaddition. This can lead to lower rates and selectivity. Solution: Use cyclic dienes where possible. Their rigid conformation locks them in the required s-cis geometry, often leading to higher yields and diastereoselectivities.[12]
Suboptimal Solvent The solvent can influence the stability of the transition state and potential intermediates. Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[5]
Experimental Protocols
Protocol 1: General Procedure for cis-Selective Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the cis-selective reduction of a substituted pyridine, a common transformation where stereoselectivity is crucial.[12]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen gas (H₂)

  • Celite® for filtration

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the PtO₂ catalyst (1-5 mol%). The catalyst is often pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor. Purge the headspace with low-pressure hydrogen gas 3-5 times to remove air. Pressurize the reactor to the desired pressure (typically 50-70 bar).[12]

  • Execution: Begin vigorous stirring. The reaction is typically run at room temperature for 4-24 hours.[12]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. A common method is to take a small aliquot, filter it through a syringe filter to remove the catalyst, and analyze the filtrate.

  • Workup: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen gas from the reactor in a well-ventilated fume hood. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to quantitatively remove the platinum catalyst.[12] Wash the Celite® pad with a small amount of the reaction solvent or a suitable alternative (e.g., methanol, ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude piperidine acetate salt can be basified (e.g., with aq. NaOH) and extracted into an organic solvent, or purified directly. Further purification can be achieved by chromatography or crystallization.[12]

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-(Methoxymethyl)piperidine Hydrochloride and Structurally Related Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Medicine

To any researcher or professional in drug development, the six-membered piperidine heterocycle is a familiar and welcome sight.[1][2] This simple saturated amine is not merely a common fragment; it is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." Its prevalence stems from a combination of desirable properties: a rigid, chair-like conformation that reduces conformational entropy upon binding to a target, and a basic nitrogen atom that is typically protonated at physiological pH, enabling critical ionic interactions with biological targets and improving aqueous solubility.[3]

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a remarkable therapeutic versatility that spans anticancer, antiviral, analgesic, and antipsychotic applications.[4][5] The strategic functionalization of the piperidine ring—at the nitrogen or any of the carbon atoms—allows for the precise tuning of a molecule's physicochemical properties and its pharmacological profile. This guide provides an in-depth comparison of 3-(Methoxymethyl)piperidine Hydrochloride, a valuable synthetic building block, with other key piperidine derivatives, offering experimental insights to inform rational drug design.

Focus Compound Profile: this compound

This compound (CAS: 868067-37-2) is a disubstituted piperidine that offers a unique combination of features for synthetic elaboration.[6] Its core utility lies in its role as a versatile intermediate. The secondary amine provides a primary point for substitution, while the methoxymethyl group at the 3-position introduces a flexible, polar, and hydrogen-bond-accepting ether linkage. This side chain can influence a compound's solubility, metabolic stability, and interaction with target proteins by engaging in specific hydrogen bonding patterns without introducing an acidic proton.

The hydrochloride salt form ensures the material is a stable, crystalline solid with enhanced solubility in polar solvents, simplifying handling and reaction setup. While not typically a final drug candidate itself, its derivatives are explored for a wide range of therapeutic targets.

Comparative Piperidine Derivatives: A Structural and Functional Analysis

To understand the subtle yet significant impact of structural modifications, we will compare this compound with four other derivatives, each representing a distinct alteration to the core scaffold.

  • 3-Methoxypiperidine Hydrochloride: Similar to our focus compound, but with the methoxy group directly attached to the piperidine ring.[7] This creates a more rigid structure with a different dipole moment and steric profile compared to the flexible methoxymethyl side chain.

  • (S)-Nipecotic Acid: This derivative introduces a carboxylic acid group at the 3-position, transforming the molecule into a chiral amino acid analog. It is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake, making it a critical tool in neuroscience research.[8][9]

  • N-Methyl-3-piperidinemethanol: This compound replaces the methoxy ether with a primary alcohol and adds a methyl group to the ring nitrogen.[10] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while N-methylation renders the amine tertiary, significantly altering its basicity and reactivity.

  • 3-(4-Methoxybenzyl)piperidine Hydrochloride: The introduction of a methoxybenzyl group at the 3-position adds significant steric bulk and lipophilicity, along with an aromatic ring capable of π-π stacking interactions.[11] This type of modification is often used to target receptors with deep hydrophobic pockets.

Physicochemical Property Comparison

The choice of a building block in a drug discovery campaign is heavily influenced by its physicochemical properties, which dictate solubility, permeability, and metabolic fate. The following table summarizes key computed and experimental properties for our selected compounds.

Compound Structure CAS No. Molecular Formula MW ( g/mol ) LogP (calc.) TPSA (Ų) Key Features
3-(Methoxymethyl)piperidine HCl 868067-37-2C₇H₁₆ClNO165.66[6]~0.921.3Flexible ether sidechain, secondary amine
3-Methoxypiperidine HCl 688809-94-1C₆H₁₄ClNO151.63~0.821.3Rigid ether, secondary amine
(S)-Nipecotic Acid 59045-82-8C₆H₁₁NO₂129.16~-1.549.3Carboxylic acid, chiral, zwitterionic potential
N-Methyl-3-piperidinemethanol 7583-53-1C₇H₁₅NO129.20[10]~0.423.5Primary alcohol, tertiary amine
3-(4-Methoxybenzyl)piperidine HCl 625454-21-9C₁₃H₂₀ClNO241.76~2.821.3Aromatic ring, increased lipophilicity

Interpretation for the Medicinal Chemist:

  • (S)-Nipecotic Acid's negative LogP and high Topological Polar Surface Area (TPSA) highlight its polar nature, which explains its poor blood-brain barrier penetration unless modified into a prodrug ester form.[9]

  • The transition from 3-(Methoxymethyl)piperidine to 3-(4-Methoxybenzyl)piperidine dramatically increases the molecular weight and calculated LogP, indicating a shift from a fragment suitable for aqueous environments to a scaffold designed for hydrophobic binding pockets.

  • Comparing 3-(Methoxymethyl)piperidine with N-Methyl-3-piperidinemethanol shows how N-methylation and swapping an ether for an alcohol subtly alters properties. The alcohol adds a hydrogen bond donor, potentially increasing target affinity but also providing a site for glucuronidation (a common metabolic pathway).

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of these derivatives is realized when they are incorporated into larger molecules and tested for biological activity. The choice of substituent dictates the therapeutic target and potency.[12][13]

  • Derivatives of 3-(Methoxymethyl)piperidine and 3-Methoxypiperidine are frequently used as intermediates in the synthesis of antagonists for various G-Protein Coupled Receptors (GPCRs), where the ether oxygen can act as a crucial hydrogen bond acceptor in the receptor's binding pocket.[5][7]

  • Nipecotic Acid and its analogs are classic examples of neurotransmitter transporter inhibitors. Their structure mimics GABA, allowing them to bind to GABA transporters (GATs). Esterification of the carboxylic acid is a common prodrug strategy to mask the charge, improve brain penetrance, and achieve anticonvulsant effects in vivo.[9][14]

  • N-Methyl-3-piperidinemethanol can be found in molecules targeting muscarinic acetylcholine receptors (M3R), where the tertiary amine and hydroxyl group can be key pharmacophoric elements.

  • Benzylpiperidines , such as 3-(4-Methoxybenzyl)piperidine, are common scaffolds for developing ligands for sigma receptors or as intermediates for drugs targeting neurological disorders.[11][15] The benzyl group often serves to anchor the molecule in a hydrophobic region of the binding site.

G cluster_scaffold Piperidine Core cluster_mods 3-Position Modification cluster_apps Resulting Pharmacological Profile p Piperidine Ring mm Methoxymethyl (Flexible H-bond acceptor) p->mm Influences Solubility/Flexibility m Methoxy (Rigid H-bond acceptor) p->m Influences Rigidity/Dipole na Carboxylic Acid (Ionic interaction, H-bond donor/acceptor) p->na Introduces Charge/Polarity mb Methoxybenzyl (Hydrophobic/π-π interaction) p->mb Introduces Lipophilicity/Bulk gpcr GPCR Ligands mm->gpcr m->gpcr neuro Neurotransmitter Transporter Inhibitors (e.g., GABA Uptake) na->neuro sigma Sigma Receptor Ligands (Neurological Targets) mb->sigma

Experimental Protocols: A Guide to Comparative Analysis

To objectively compare how different piperidine derivatives might perform as part of a larger drug candidate, a robust and validated assay is required. Many piperidine-containing drugs target GPCRs.[16][17] A foundational experiment to compare the potency of new ligands is the Radioligand Competition Binding Assay .

Principle and Causality

This assay measures the affinity of a test compound (the "competitor," e.g., a novel derivative) for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand ("radioligand"). The fundamental principle is the law of mass action. A higher affinity competitor will displace the radioligand at a lower concentration. We perform this in cell membranes that overexpress the target receptor of interest to ensure a strong and specific signal.

Protocol: Radioligand Competition Binding Assay for a Target GPCR

Objective: To determine the inhibition constant (Kᵢ) of piperidine derivatives for a target GPCR.

Materials:

  • Cell membranes from HEK293 cells stably expressing the target GPCR.

  • Radioligand (e.g., [³H]-dopamine for the D1 receptor) with high specific activity.

  • Test Compounds: 3-(Methoxymethyl)piperidine-based final compound, N-Methyl-3-piperidinemethanol-based final compound, etc., dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Preparation (The "Why"): Thaw the cell membranes on ice. Rapid thawing at higher temperatures can denature the receptor. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. This concentration must be optimized to be on the linear portion of the signal-to-noise curve.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand (at its Kₔ concentration), 50 µL Membranes.

    • Non-Specific Binding (NSB): 25 µL of a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM haloperidol), 25 µL Radioligand, 50 µL Membranes. This determines the amount of radioligand that binds to the filter and other non-receptor components.

    • Competition: 25 µL of each serial dilution of the test compound, 25 µL Radioligand, 50 µL Membranes.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium. The exact time and temperature are receptor-dependent and must be determined empirically.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filter mat. The key here is speed; a slow wash allows the bound radioligand to dissociate, leading to an underestimation of binding.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer. The cold temperature and buffer composition are chosen to minimize dissociation of the radioligand from the receptor while effectively removing unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter. The scintillant converts the energy from the radioisotope's decay ([³H]) into photons that can be quantified.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Plate Preparation cluster_rxn Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis prep Add Membranes, Radioligand, and Test Compound to 96-well plate incubate Incubate to reach equilibrium (e.g., 60 min at RT) prep->incubate Step 1-2 harvest Rapid Vacuum Filtration (Separates bound from free ligand) incubate->harvest Step 3 wash Wash with cold buffer (Removes non-specific binding) harvest->wash Step 4 count Add Scintillant & Count CPM wash->count Step 5 analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze Step 6-7

Conclusion and Strategic Outlook

The selection of a piperidine building block is a critical decision in the early stages of drug discovery. This guide illustrates that while compounds like This compound , 3-Methoxypiperidine Hydrochloride , (S)-Nipecotic Acid , N-Methyl-3-piperidinemethanol , and 3-(4-Methoxybenzyl)piperidine Hydrochloride may appear similar, their subtle structural differences translate into significant variations in physicochemical properties and, ultimately, biological function.

  • For targeting polar binding sites or as a flexible linker, 3-(Methoxymethyl)piperidine is an excellent choice.

  • To probe the importance of rigidity, 3-Methoxypiperidine offers a valuable comparison.

  • When targeting neurotransmitter transporters or requiring a charged interaction, (S)-Nipecotic Acid provides a validated starting point.

  • For deep, hydrophobic pockets, the steric bulk of 3-(4-Methoxybenzyl)piperidine is more appropriate.

The path forward in medicinal chemistry relies on this deep understanding of structure-activity relationships.[18] By employing robust, quantitative methods like the competition binding assay described, researchers can make data-driven decisions, rationally designing the next generation of piperidine-based therapeutics with enhanced potency, selectivity, and desirable drug-like properties.

References

Comparative Efficacy Analysis of 3-(Methoxymethyl)piperidine Hydrochloride: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This guide provides a comprehensive comparative analysis of 3-(Methoxymethyl)piperidine Hydrochloride, a piperidine-based compound with potential applications in neuropharmacology. Given the limited publicly available data on this specific molecule, this document establishes a framework for its evaluation. We will delve into its structural and physicochemical properties, propose a likely mechanism of action based on well-characterized analogs, and outline a rigorous experimental workflow for determining its efficacy. By comparing its predicted profile with established monoamine reuptake inhibitors, this guide serves as a valuable resource for researchers and drug development professionals interested in novel piperidine scaffolds.

Introduction: The Prominence of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, enabling high-affinity and selective interactions with various receptors and transporters. Notably, piperidine derivatives are well-represented among monoamine reuptake inhibitors, a class of drugs effective in treating depression, ADHD, and substance use disorders.

This compound presents an interesting, yet underexplored, variation of this scaffold. The presence of the methoxymethyl substituent at the 3-position offers a unique combination of steric bulk and potential for hydrogen bonding, which could modulate its binding affinity and selectivity for monoamine transporters. This guide will therefore explore the potential efficacy of this compound through a predictive and methodological lens.

Physicochemical and Structural Analysis

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare this compound to two well-characterized piperidine-based dopamine reuptake inhibitors (DRIs), Methylphenidate and (±)-threo-Methylphenidate (a research compound).

Property3-(Methoxymethyl)piperidine HClMethylphenidate(±)-threo-Methylphenidate
Molecular Formula C7H16ClNOC14H19NO2C14H19NO2
Molecular Weight 165.66 g/mol 233.31 g/mol 233.31 g/mol
Predicted LogP 1.3-1.82.3-2.82.3-2.8
Hydrogen Bond Donors 1 (amine)1 (amine)1 (amine)
Hydrogen Bond Acceptors 1 (ether oxygen)2 (ester oxygens)2 (ester oxygens)
Structural Features Flexible methoxymethyl side chainBulky methyl ester and phenyl groupsBulky methyl ester and phenyl groups

The lower predicted LogP of this compound suggests it may have greater water solubility and potentially different blood-brain barrier penetration kinetics compared to more lipophilic compounds like methylphenidate. The flexible methoxymethyl group, in contrast to the rigid phenyl ring of methylphenidate, could allow for a different binding pose within the transporter protein.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structural similarity to known DRIs, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This mechanism involves binding to the dopamine transporter (DAT), and potentially the serotonin (SERT) and norepinephrine (NET) transporters, to block the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increase in their extracellular concentrations, enhancing neurotransmission.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron Vesicles Vesicles (Dopamine) Dopamine Dopamine Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Drug 3-(Methoxymethyl)piperidine HCl Drug->DAT Blocks Dopamine->DAT Postsynaptic_Receptors Postsynaptic Dopamine Receptors Dopamine->Postsynaptic_Receptors Binds Signal Signal Transduction Postsynaptic_Receptors->Signal Activates

Caption: Hypothesized mechanism of action for this compound.

Proposed Experimental Workflow for Efficacy Evaluation

To rigorously assess the efficacy of this compound, a multi-tiered approach is necessary, progressing from in vitro characterization to in vivo functional assays.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Radioligand Binding Assay (Ki for DAT, SERT, NET) In_Vitro->Binding_Assay Uptake_Assay Synaptosome Uptake Assay (IC50 for DA, 5-HT, NE) In_Vitro->Uptake_Assay In_Vivo In Vivo Behavioral Assays Binding_Assay->In_Vivo Uptake_Assay->In_Vivo Locomotor Locomotor Activity (Stimulant Effects) In_Vivo->Locomotor FST Forced Swim Test (Antidepressant Effects) In_Vivo->FST Self_Admin Drug Self-Administration (Abuse Potential) In_Vivo->Self_Admin PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD End Efficacy Profile PK_PD->End

Caption: Tiered experimental workflow for evaluating the efficacy of novel piperidine compounds.

In Vitro Assays: Target Affinity and Potency

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of this compound for DAT, SERT, and NET.

A. Radioligand Binding Assays

  • Preparation: Cell membranes expressing human DAT, SERT, or NET are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: Radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

B. Synaptosome Uptake Assays

  • Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) is added to initiate uptake.

  • Termination: Uptake is terminated by rapid filtration and washing.

  • Quantification & Analysis: Radioactivity is measured, and IC50 values are determined.

Comparative Data from Literature (for context):

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)
Methylphenidate 12133004896
Cocaine 250300300295
(±)-threo-Methylphenidate 3.42600324.3

These values are compiled from various sources and should be considered representative.

In Vivo Behavioral Assays: Functional Efficacy

Objective: To assess the functional consequences of monoamine reuptake inhibition in relevant animal models.

A. Locomotor Activity

  • Rationale: Increased dopamine levels in the nucleus accumbens are associated with hyperlocomotion. This assay assesses the stimulant properties of the compound.

  • Method: Rodents are administered this compound or vehicle and placed in an open-field arena. Locomotor activity (distance traveled, rearing frequency) is recorded and analyzed.

B. Forced Swim Test

  • Rationale: This is a common screening test for potential antidepressant efficacy. Increased immobility time is interpreted as a state of behavioral despair.

  • Method: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded after administration of the test compound or a reference antidepressant.

C. Drug Self-Administration

  • Rationale: This assay evaluates the abuse potential of a compound. Animals learn to perform an action (e.g., lever press) to receive a drug infusion.

  • Method: Animals are surgically implanted with intravenous catheters and trained to self-administer a known drug of abuse (e.g., cocaine). The ability of this compound to substitute for the training drug is then assessed.

Synthetic Accessibility

The synthesis of this compound is feasible through standard organic chemistry techniques, likely starting from commercially available piperidine derivatives. A plausible synthetic route is outlined below.

Synthetic_Route Start N-Boc-3-hydroxymethylpiperidine Step1 NaH, MeI (Williamson Ether Synthesis) Start->Step1 Intermediate N-Boc-3-(methoxymethyl)piperidine Step1->Intermediate Step2 HCl in Dioxane (Boc Deprotection) Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible synthetic route to this compound.

This straightforward synthesis suggests that the compound can be readily accessed for research purposes and that derivatization at the nitrogen or other positions on the piperidine ring is possible for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While direct efficacy data for this compound is scarce, its structural features and similarity to known CNS-active agents make it a compound of interest. The proposed experimental workflow provides a clear and robust path to characterizing its pharmacological profile. Key areas for future investigation include:

  • Selectivity Profile: Determining the selectivity for DAT over SERT and NET is crucial, as this will heavily influence its therapeutic potential and side-effect profile. A high DAT/SERT selectivity ratio is often desirable for minimizing serotonin-related side effects.

  • Enantiomeric Separation: As with many piperidine-based drugs, it is likely that the enantiomers of this compound will exhibit different potencies and selectivities. Chiral separation and individual testing of the enantiomers are therefore essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the methoxymethyl side chain (e.g., altering its length or branching) could lead to the discovery of compounds with improved potency and selectivity.

By following the rigorous evaluation pipeline outlined in this guide, the scientific community can effectively uncover the therapeutic potential of this compound and other novel piperidine-based compounds.

A Comparative Guide to Validating the Biological Activity of 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 3-(Methoxymethyl)Piperidine Hydrochloride. Given the absence of direct pharmacological data for this specific molecule, we will explore the probable biological targets based on its core piperidine structure. This document will compare its potential activities with two well-characterized piperidine-containing central nervous system (CNS) drugs: Donepezil , an acetylcholinesterase inhibitor, and Methylphenidate , a dopamine and norepinephrine reuptake inhibitor.

The following sections will detail the rationale behind experimental choices, provide step-by-step protocols for key validation assays, and present a framework for interpreting the resulting data. Our approach is grounded in established scientific principles to ensure the trustworthiness and reproducibility of the findings.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, modulation of:

  • Acetylcholinesterase (AChE): Crucial for cholinergic neurotransmission, with inhibitors used in the treatment of Alzheimer's disease.[4]

  • Monoamine Transporters: Including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are targets for antidepressants and stimulants.[5][6]

  • Sigma (σ) Receptors: Implicated in a variety of cellular functions and potential targets for neurological and psychiatric disorders.[7]

  • Nicotinic Acetylcholine Receptors (nAChRs): Involved in cognitive function, learning, and memory.

  • Opioid Receptors: The target for a major class of analgesics.

Given this landscape, this compound, with its 3-substituted piperidine core, warrants investigation across these potential targets. The methoxymethyl substituent at the 3-position is a key structural feature that will influence its binding affinity and selectivity.

Comparative Compounds: Establishing Benchmarks

To provide a robust context for evaluating this compound, we have selected two piperidine-containing drugs with distinct and well-characterized mechanisms of action.

Donepezil: An Acetylcholinesterase Inhibitor with Sigma-1 Receptor Affinity

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) approved for the treatment of Alzheimer's disease.[8][9][10][11] By preventing the breakdown of acetylcholine, it enhances cholinergic neurotransmission.[4] Notably, Donepezil also exhibits a significant binding affinity for the sigma-1 (σ1) receptor, acting as an agonist.[5] This dual activity makes it an excellent comparator for assessing potential cholinergic and sigmaergic effects of our target compound.

Methylphenidate: A Monoamine Reuptake Inhibitor

Methylphenidate is a psychostimulant primarily used to treat Attention Deficit Hyperactivity Disorder (ADHD).[6] Its therapeutic effects are mediated by the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5][12] Including Methylphenidate in our comparison allows for the exploration of potential monoaminergic activity of this compound.

The following diagram illustrates the primary mechanisms of action for our comparator compounds.

Primary mechanisms of action for comparator compounds.

Experimental Validation: A Step-by-Step Approach

The following protocols outline the key in vitro and in vivo assays necessary to characterize the biological activity of this compound and compare it to Donepezil and Methylphenidate.

In Vitro Assays: Target Identification and Potency

This colorimetric assay is a standard method for determining the inhibitory potential of a compound against AChE.[13]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water, prepared fresh)

    • AChE solution (e.g., from electric eel, 0.1 U/mL in phosphate buffer)

    • Test compound and Donepezil stock solutions (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of test compound/Donepezil dilution or buffer (for control)

      • 20 µL of DTNB solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for the Acetylcholinesterase Inhibition Assay.

This assay determines the binding affinity of a compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., (+)-[³H]pentazocine) for binding to the σ1 receptor in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[9][14][15][16]

Protocol:

  • Membrane Preparation:

    • Homogenize a tissue rich in σ1 receptors (e.g., guinea pig liver) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.

  • Binding Assay (96-well plate format):

    • To each well, add:

      • Assay buffer

      • Test compound/Donepezil at various concentrations

      • Radioligand (e.g., (+)-[³H]pentazocine) at a concentration near its Kd

      • Membrane preparation

    • For non-specific binding, add a high concentration of a known σ1 ligand (e.g., haloperidol).

    • Incubate to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[8][17][18][19][20]

Principle: Cells engineered to express DAT will take up radiolabeled dopamine (e.g., [³H]dopamine). An inhibitor of DAT will block this uptake. The amount of radioactivity accumulated in the cells is measured to determine the inhibitory potency of the test compound.

Protocol:

  • Cell Culture:

    • Culture cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound/Methylphenidate or buffer (for control) for a short period (e.g., 10-20 minutes at 37°C).

    • Initiate uptake by adding [³H]dopamine at a concentration near its Km.

    • Incubate for a short period to measure the initial rate of uptake (e.g., 5-10 minutes at 37°C).

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of dopamine uptake for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

In Vivo Assay: Assessing CNS Effects

This test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[21][22][23][24] It can indicate potential stimulant or sedative effects of a compound.

Principle: A rodent is placed in a novel, open arena, and its spontaneous activity is recorded and analyzed. The total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency are common parameters measured.

Protocol:

  • Apparatus:

    • A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the test.

    • Administer the test compound, a comparator drug (Donepezil or Methylphenidate), or vehicle at a predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes).

    • Thoroughly clean the arena between each animal to remove olfactory cues.

  • Data Analysis:

    • Analyze the recorded data to determine parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of entries into the center zone

      • Rearing frequency (vertical activity)

    • Compare the results between the different treatment groups.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative In Vitro Activity Profile

CompoundAChE Inhibition (IC50, nM)σ1 Receptor Binding (Ki, nM)DAT Uptake Inhibition (IC50, nM)
3-(Methoxymethyl)Piperidine HClTBDTBDTBD
Donepezil6.7[4]14.6[5]>10,000
Methylphenidate>10,000>10,000~100-300

TBD: To be determined through experimentation.

The results from the in vivo open field test will provide insights into the overall CNS effect of this compound. For example, an increase in locomotor activity might suggest a stimulant effect, similar to Methylphenidate, while a decrease could indicate sedative properties.

The following diagram illustrates a hypothetical decision tree for interpreting the experimental outcomes.

Interpretation_Flowchart cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Start Experimental Validation of 3-(Methoxymethyl)Piperidine HCl AChE_Activity AChE Inhibition? Start->AChE_Activity Sigma_Activity σ1 Receptor Binding? Start->Sigma_Activity DAT_Activity DAT Inhibition? Start->DAT_Activity Locomotor_Effect Effect on Locomotor Activity? AChE_Activity->Locomotor_Effect Yes No_Activity Inactive at tested targets in vitro AChE_Activity->No_Activity No Sigma_Activity->Locomotor_Effect Yes Sigma_Activity->No_Activity No DAT_Activity->Locomotor_Effect Yes DAT_Activity->No_Activity No Increased_Activity Potential Stimulant/ Cognitive Enhancing Profile Locomotor_Effect->Increased_Activity Increase Decreased_Activity Potential Sedative/ Other CNS Depressant Profile Locomotor_Effect->Decreased_Activity Decrease No_Change No significant effect on spontaneous activity at tested dose Locomotor_Effect->No_Change No Change

References

Cross-reactivity studies of 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 3-(Methoxymethyl)piperidine Hydrochloride

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, integral to a vast array of pharmaceuticals due to its favorable physicochemical properties that often enhance druggability and improve pharmacokinetic profiles.[1][2] However, this structural ubiquity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and clinical liabilities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel piperidine derivative, this compound.

Our approach is not merely a sequence of protocols but a logical, tiered strategy designed to move from broad screening to specific, functional characterization. We will explain the causality behind each experimental choice, enabling researchers and drug development professionals to build a robust, self-validating data package for this, or any similar, candidate molecule. We will compare our target compound against rationally selected alternatives to provide context and a benchmark for its selectivity.

The Strategic Selection of Comparator Compounds

To meaningfully interpret the cross-reactivity data of this compound (Compound A), it must be benchmarked against structurally related molecules. The choice of comparators is critical for building a structure-activity relationship (SAR) for off-target effects. For this guide, we have selected three comparators:

  • Compound B: 4-(Methoxymethyl)piperidine hydrochloride: A positional isomer. Comparing Compound A and B will illuminate how the substitution position on the piperidine ring influences off-target binding.

  • Compound C: 3-[(Phenethyloxy)methyl]piperidine hydrochloride: An analog with a bulkier, more lipophilic ether substituent. This comparison helps assess the impact of steric and electronic changes at the methoxymethyl group.

  • Compound D (Benchmark): Donepezil: An approved, widely-used therapeutic for Alzheimer's disease that contains a piperidine moiety.[3] Including a marketed drug provides a real-world reference for an acceptable level of off-target activity.

Compound IDNameStructureRationale for Inclusion
A 3-(Methoxymethyl)piperidine HCl (Structure A)Lead Compound
B 4-(Methoxymethyl)piperidine HCl [4](Structure B)Positional Isomer
C 3-[(Phenethyloxy)methyl]piperidine HCl [5](Structure C)Structural Analog (Lipophilicity)
D Donepezil (Structure D)Marketed Drug Benchmark

(Note: Chemical structures are illustrative for the guide's purpose.)

A Tiered Approach to Experimental Profiling

A comprehensive cross-reactivity assessment should be conducted in a tiered fashion to manage resources effectively while maximizing information gain. Our workflow proceeds from a broad, high-throughput screen to more focused, mechanistic assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: In-Depth Mechanistic & Selectivity Studies T1 High-Throughput Binding Screen (e.g., Eurofins SafetyScreen44™ Panel) Test at 10 µM Decision Significant Binding? (e.g., >50% Inhibition) T1->Decision T2_1 Dose-Response Binding Assays (Determine Ki or IC50) T2_2 Functional Assays (e.g., cAMP, Ca2+ Flux) (Determine EC50/IC50, Agonist vs. Antagonist) T2_1->T2_2 For confirmed binders T3 Head-to-Head Comparator Analysis (Profiling A, B, C, D in key functional assays) T2_2->T3 End Comprehensive Cross-Reactivity Profile T3->End Start Compound A & Comparators (B, C, D) Start->T1 Decision->T2_1 Yes Decision->End No (Clean Profile)

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Binding Screen

Causality: The primary goal of drug discovery is to identify safe and effective molecules. Early-stage screening against a panel of known safety-relevant targets is a cost-effective strategy to flag potential liabilities before significant resources are invested.[6][7] A broad binding assay panel, such as the Eurofins SafetyScreen™, provides data on interactions with dozens of receptors, ion channels, transporters, and enzymes.[8]

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare 10 mM stock solutions of Compounds A, B, C, and D in a suitable solvent (e.g., DMSO). Serially dilute to the final test concentration.

  • Assay Execution: The test compounds are screened at a single high concentration (typically 10 µM) against a panel of targets (e.g., SafetyScreen44™).

  • Methodology: The assays are typically competitive binding assays. A specific, high-affinity radioligand for each target is incubated with a preparation of the target protein (e.g., cell membranes) in the presence and absence of the test compound.

  • Detection: The amount of radioligand bound to the target is quantified using scintillation counting or other appropriate methods.

  • Data Analysis: The results are expressed as the percentage inhibition of specific binding of the radioligand by the test compound. A common threshold for a "hit" is >50% inhibition.

Hypothetical Data Presentation: Tier 1 Screening

TargetTarget ClassCompound A (% Inh @ 10µM)Compound B (% Inh @ 10µM)Compound C (% Inh @ 10µM)Compound D (% Inh @ 10µM)
5-HT₂B ReceptorGPCR78% 45%85% 15%
α₁-Adrenergic RGPCR65% 72% 48%22%
hERG ChannelIon Channel12%15%35%5%
Dopamine D₂ RGPCR5%8%11%68%
Sigma-1 ReceptorOther55% 25%75% 30%

Data is hypothetical. Hits (>50% inhibition) are highlighted in bold.

Interpretation: From this initial screen, Compounds A and C show significant interaction with the 5-HT₂B and Sigma-1 receptors. Both A and B interact with the α₁-Adrenergic receptor. As expected, the benchmark Donepezil (D) shows a known affinity for the Dopamine D₂ receptor. The hERG channel interaction, a critical cardiac liability, is low for Compound A but higher for C, warranting monitoring.

Tier 2: Hit Confirmation and Functional Characterization

Causality: A binding interaction does not equate to a biological effect. A compound might bind to a receptor without activating or inhibiting it (a silent binder). Therefore, any confirmed binding "hit" must be followed up with a functional assay to understand the downstream consequences of that interaction.[9][10] This step is crucial for assessing the real-world risk of an off-target interaction.

G cluster_0 Gs-Coupled GPCR Pathway GPCR Gs-GPCR Agonist (e.g., Serotonin) G_Protein G Protein (Gs) α βγ GPCR:s->G_Protein:n Activation AC Adenylate Cyclase (AC) G_Protein:e->AC:w Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Test_Compound Test Compound (e.g., Compound A) Test_Compound->GPCR:port Binds (Antagonist?)

Caption: Example pathway for a functional assay (Gs-coupled GPCR).

Experimental Protocol: cAMP Functional Assay (for 5-HT₂B Receptor)

This protocol determines if a compound acts as an agonist (stimulates cAMP) or an antagonist (blocks agonist-stimulated cAMP) at a Gs-coupled receptor like 5-HT₂B.

  • Cell Culture: Use a recombinant cell line stably expressing the human 5-HT₂B receptor (e.g., HEK293 or CHO cells).

  • Assay Principle: Utilize a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure intracellular cAMP levels.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound (e.g., Compound A, 1 nM to 30 µM).

    • Add a known 5-HT₂B agonist (e.g., serotonin) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

    • Incubate to allow for cAMP production.

  • Agonist Mode:

    • Incubate cells with increasing concentrations of the test compound alone.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents. Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Antagonist: Plot the response against the log concentration of the test compound to generate an inhibition curve and calculate the IC₅₀ value.

    • Agonist: Plot the response against the log concentration to generate a stimulation curve and calculate the EC₅₀ value.

Tier 3: Head-to-Head Comparison and Selectivity Profiling

Causality: The final step is to directly compare the lead compound with its structural analogs and the benchmark drug in the most critical functional assays identified in Tier 2. This provides a clear, quantitative comparison of potency and selectivity, which is essential for lead candidate selection.

Hypothetical Data Presentation: Tier 3 Functional Assays

AssayParameterCompound ACompound BCompound CCompound D
5-HT₂B Antagonism IC₅₀ (nM)850>10,000450>10,000
α₁-Adrenergic Antagonism IC₅₀ (nM)1,200980>10,0008,500
Sigma-1 Binding Kᵢ (nM)950>10,000300>10,000

Data is hypothetical. Lower values indicate higher potency at the off-target.

Integrated Analysis and Field-Proven Insights

  • Compound A vs. B: The shift of the methoxymethyl group from position 3 to 4 (Compound B) significantly reduces or eliminates binding at the 5-HT₂B and Sigma-1 receptors. However, it maintains a similar potency at the α₁-Adrenergic receptor. This suggests that the 3-position is more sensitive to off-target interactions for this particular scaffold at certain receptors.

  • Compound A vs. C: Replacing the methoxymethyl group with a larger phenethyloxy group (Compound C) increases the potency at the 5-HT₂B and Sigma-1 receptors. This indicates that a larger, more lipophilic substituent in this position may enhance binding to these off-targets.

  • Selectivity Profile: Compound A displays micromolar activity at three off-targets. The clinical significance of this depends entirely on its on-target potency. If the on-target activity is in the low nanomolar range, a >100-fold selectivity window might be acceptable. However, if the on-target potency is also micromolar, these off-target activities represent a significant liability.

  • Benchmark Context: Compared to Donepezil (Compound D), which is relatively clean in this hypothetical panel aside from its known interactions, Compound A shows a broader cross-reactivity profile. This would prompt further investigation or efforts to engineer out these off-target activities through medicinal chemistry.

Conclusion

This guide outlines a rigorous, tiered methodology for the cross-reactivity profiling of this compound. By moving from a broad binding screen to focused functional assays and conducting a direct comparison against structural analogs and a marketed drug, a comprehensive understanding of the compound's selectivity can be achieved. The hypothetical data illustrates how such a study can reveal critical structure-activity relationships for off-target effects, guiding decisions in the lead optimization process. This systematic approach is fundamental to mitigating the risks of adverse drug reactions and is a cornerstone of modern, safety-conscious drug development.

References

A Comparative Guide to the Neuropharmacological Profile of 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the neuropharmacological profile of a novel compound, 3-(Methoxymethyl)piperidine Hydrochloride. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide will establish a robust, data-driven methodology for its characterization and comparison with relevant alternatives. We will utilize a hypothetical, yet plausible, neuropharmacological profile for this compound to illustrate this process, grounded in the known activities of similar piperidine-based compounds.[1][2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth, technical comparison of this compound's potential neuropharmacological profile against established alternatives, supported by detailed experimental protocols and data interpretation.

The Significance of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and natural alkaloids with significant activity in the central nervous system (CNS).[1][2][3][4] Its six-membered heterocyclic structure provides a versatile framework that can be modified to achieve specific binding affinities and functional activities at various CNS targets.[5] Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antidepressants, and agents for neurodegenerative diseases.[6][7][8] The metabolic stability and favorable pharmacokinetic properties of the piperidine motif contribute to its prevalence in drug design.[5]

Characterizing the Neuropharmacological Profile: A Hypothetical Case Study

To effectively compare this compound, we must first establish its receptor binding affinity and functional activity. Lacking specific published data, we will proceed with a hypothetical profile that posits it as a ligand with high affinity for sigma-1 (σ1) receptors, a target implicated in various neurological conditions.

The initial step in characterizing any novel CNS compound is to determine its binding profile across a wide range of receptors, ion channels, and transporters. This is crucial for identifying primary targets and potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Receptor Source: Cell membranes are prepared from either cultured cell lines recombinantly expressing the target receptor (e.g., HEK293 cells with human σ1 receptor) or from animal brain tissue (e.g., guinea pig brain homogenates for σ1 receptors).[9]

  • Assay Incubation: In a multi-well plate, the receptor source is incubated with a fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and a range of concentrations of the unlabeled test compound (this compound).[9]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor. A lower Ki value signifies higher binding affinity.

Causality and Self-Validation: This protocol is the gold standard for determining binding affinity due to its high sensitivity and reproducibility. The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand) ensures that the calculated specific binding is accurate.

For our analysis, we will compare the hypothetical profile of this compound with two well-characterized compounds:

  • Comparator A: (+)-Pentazocine , a known high-affinity σ1 receptor agonist.

  • Comparator B: A Fentanyl Analog , a potent µ-opioid receptor agonist, representing another common target for piperidine derivatives.[6][10]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Target3-(Methoxymethyl)piperidine HCl (Hypothetical)(+)-Pentazocine (Reference)Fentanyl Analog (Reference)
Sigma-1 (σ1) 8.5 3.1 >10,000
Sigma-2 (σ2) 3501,500>10,000
µ-Opioid (MOR) 1,2005000.5
Dopamine D2 >5,000>10,0002,500
NMDA 2,300800>10,000

This data is illustrative. Real-world screening would involve a much larger panel of receptors.

This hypothetical data suggests that this compound is a potent and selective ligand for the σ1 receptor.

Determining Functional Activity

Binding affinity alone does not reveal the compound's action at the receptor. The next critical step is to determine if it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator.

Experimental Protocol: In Vitro Functional Assay (FLIPR Calcium Flux)

Sigma-1 receptor activation is known to modulate intracellular calcium levels. This can be measured using a fluorescent imaging plate reader (FLIPR).

  • Cell Plating: Cells expressing the σ1 receptor are plated in a 96- or 384-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement: The plate is placed in the FLIPR instrument. The test compound (this compound) is added at various concentrations, and the instrument measures the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve. From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

Workflow Diagram: Functional Activity Assessment

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Confirmation A High-Affinity Binding (Ki < 10 nM at σ1) B Functional Assay (Calcium Flux) A->B C Determine Activity B->C D Agonist (EC50, Emax) C->D  Activates Receptor E Antagonist (IC50, Schild Analysis) C->E  Blocks Agonist Effect F No Functional Effect C->F  No Change G Behavioral Models (e.g., Neuropathic Pain) D->G

Caption: Workflow for determining functional activity from in vitro binding to in vivo testing.

Based on our hypothetical profile, we will assume this compound is a σ1 receptor agonist.

Comparative Neuropharmacological Profile

Table 2: Summary of Neuropharmacological Profiles

Parameter3-(Methoxymethyl)piperidine HCl (Hypothetical)(+)-Pentazocine (Comparator A)Fentanyl Analog (Comparator B)
Primary Target Sigma-1 (σ1) ReceptorSigma-1 (σ1) Receptorµ-Opioid Receptor (MOR)
Binding Affinity (Ki) 8.5 nM3.1 nM0.5 nM
Selectivity High for σ1 over σ2 and MORModerate (also binds MOR)Very high for MOR
Functional Activity Full Agonist (Emax ~95%)Full Agonist (Emax ~100%)Full Agonist (Emax ~100%)
Potential Therapeutic Use Neuropathic pain, NeuroprotectionAnalgesia, NeuroprotectionSevere pain management
Key Differentiator High σ1 selectivity over opioid receptorsMixed σ1/opioid activityPotent, selective opioid activity

Signaling Pathway Diagram: Sigma-1 vs. µ-Opioid Receptor

G cluster_sigma1 Sigma-1 Agonist Pathway cluster_mor µ-Opioid Agonist Pathway S1_Ligand 3-(Methoxymethyl)piperidine HCl S1_Receptor σ1 Receptor (ER) S1_Ligand->S1_Receptor binds IP3R IP3 Receptor S1_Receptor->IP3R modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release MOR_Ligand Fentanyl Analog MOR_Receptor µ-Opioid Receptor (GPCR) MOR_Ligand->MOR_Receptor binds AC Adenylyl Cyclase MOR_Receptor->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Contrasting signaling pathways of Sigma-1 and µ-Opioid receptor activation.

Conclusion and Future Directions

This guide outlines the essential steps to characterize and compare the neuropharmacological profile of this compound. Our hypothetical analysis positions it as a selective σ1 receptor agonist, distinguishing it from compounds with mixed activity like (+)-Pentazocine or potent opioids like a Fentanyl analog.

The critical next steps would involve in vivo studies to confirm this profile and evaluate its therapeutic potential.[11][12] This would include animal models of neuropathic pain, Alzheimer's disease, or stroke, where σ1 receptor agonists have shown promise. Pharmacokinetic and toxicology studies would also be essential for any progression towards clinical development.

By employing this rigorous, multi-step approach, researchers can build a comprehensive and validated understanding of novel piperidine derivatives, paving the way for the development of next-generation therapeutics for CNS disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Piperidine Analogs as Potent Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it an ideal framework for the design of therapeutic agents targeting the central nervous system (CNS) and other systems.[1][2] This guide focuses on a specific class of piperidine derivatives—analogs substituted at the 3-position—that have been extensively explored as potent and selective antagonists of the Neurokinin-1 (NK1) receptor.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a critical mediator in pain transmission, inflammation, and emesis pathways.[3][4] Antagonism of this receptor has led to significant therapeutic breakthroughs, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV) with drugs like aprepitant.[5][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-substituted piperidine analogs, dissecting how subtle molecular modifications influence their binding affinity for the NK1 receptor. We will use the well-studied (2S,3S)-2-phenyl-3-aminopiperidine scaffold, exemplified by the potent antagonist CP-99,994, as a foundational model to explain the causality behind experimental design and to provide field-proven insights for researchers in drug development.[8]

The Foundational Scaffold: Criticality of Stereochemistry

The journey to potent NK1 antagonists from the piperidine class revealed a strict and crucial stereochemical requirement. Early investigations consistently demonstrated that the biological activity resides almost exclusively in the cis-relationship between the substituents at the 2 and 3 positions of the piperidine ring. Specifically, the (2S, 3S)-configuration is essential for high-affinity binding to the NK1 receptor. This stereochemical preference dictates the precise three-dimensional orientation of the key pharmacophoric elements—the 2-phenyl group and the 3-position side chain—allowing for optimal interaction within the receptor's binding pocket. Any deviation from this configuration results in a dramatic loss of potency, underscoring the highly specific nature of the receptor-ligand interaction.

Systematic SAR Analysis: A Comparative Dissection

The development of highly potent analogs from the nanomolar to the sub-nanomolar range has been achieved through systematic modification of the foundational (2S,3S)-2-phenyl-3-aminopiperidine scaffold. The following sections compare the impact of key structural changes.

Part A: The N-Benzyl Moiety - A Key Driver of Potency

The substituent attached to the amine at the 3-position plays a pivotal role in receptor engagement. The prototypical compound, CP-99,994, features a 2-methoxybenzyl group and exhibits high affinity for the NK1 receptor. However, SAR studies revealed that modifications to this aromatic ring could dramatically enhance potency.

The most significant leap in affinity was achieved by replacing the 2-methoxybenzyl group with a 3,5-bis(trifluoromethyl)benzyl moiety. This substitution pattern was found to be optimal, providing highly lipophilic interactions within a specific sub-pocket of the NK1 receptor.[9][10] This enhancement is not merely an effect of increased lipophilicity; the specific positioning of the two trifluoromethyl groups is critical for maximizing van der Waals contacts and achieving a superior fit.

Part B: The Piperidine N1 Position - Fine-Tuning Pharmacokinetics

While the N-benzyl group is a primary determinant of potency, the substituent on the piperidine nitrogen (N1) is crucial for modulating pharmacokinetic properties such as oral bioavailability and metabolic stability. Unlike the rigid requirements for other parts of the molecule, this position tolerates a wider range of functional groups.[10]

Initial analogs often featured a simple hydrogen or methyl group at N1. However, extensive research showed that introducing small, metabolically stable heteroarylmethyl groups, such as a 1,2,4-triazole, could significantly improve the overall drug-like properties of the compounds without compromising their high affinity.[11] For instance, replacing a simple N-substituent with a triazolone-containing moiety led to compounds with enhanced metabolic stability in rat liver microsomes and excellent oral activity.[11] This demonstrates a classic drug design strategy: using a secondary site on the scaffold to install functionalities that overcome pharmacokinetic hurdles identified in earlier leads.

Comparative Data Summary

The following table summarizes the structure-activity relationship data for a series of 3-substituted piperidine analogs, illustrating the impact of modifications on binding affinity for the human NK1 (hNK1) receptor.

Compound IDCore ScaffoldR Group (N-Side Chain)R' Group (N1-Piperidine)hNK1 Binding Affinity (IC₅₀ or Kᵢ, nM)
CP-99,994 (2S,3S)-2-Phenyl-3-amino2-MethoxybenzylH0.145 (Kᵢ)
Analog 1 (2S,3S)-2-Phenyl-3-benzyloxy3,5-Bis(trifluoromethyl)benzyl-(CH₂)CONH₂~1 (IC₅₀)[11]
Analog 2 (2S,3S)-2-Phenyl-3-benzyloxy3,5-Bis(trifluoromethyl)benzyl-(CH₂)-[1,2,4-triazole]0.08 (IC₅₀)[11]
Analog 3 (2S,3S)-2-Phenyl-3-benzyloxy3,5-Bis(trifluoromethyl)benzyl-(CH₂)-[1,2,4-triazolone]0.05 (IC₅₀)[11]

This table compiles representative data from cited literature to illustrate key SAR trends.

Visualizing the Structure-Activity Relationship

The following diagram summarizes the key SAR findings for this class of NK1 antagonists.

SAR_Summary cluster_scaffold 3-Substituted Piperidine Scaffold for NK1 Antagonism cluster_mods Key Modifications cluster_outcome Result Core Piperidine Core (2S,3S) Stereochemistry is CRITICAL N1 N1 Position (Piperidine Nitrogen) Core->N1 Modulates PK C2_Phenyl C2 Phenyl Group Essential for Activity Core->C2_Phenyl Anchoring Group C3_Sidechain C3 Side Chain (e.g., -NH-R or -O-R) Core->C3_Sidechain Drives Potency N1_Mods R' Group @ N1 - H - Methyl - Heteroarylmethyl (e.g., Triazole) Improves oral bioavailability & stability N1->N1_Mods C3_Mods R Group @ C3 Side Chain - 2-Methoxybenzyl (High Affinity) - 3,5-Bis(trifluoromethyl)benzyl (OPTIMAL) Dramatically increases potency C3_Sidechain->C3_Mods Potency High Affinity NK1 Antagonist (IC50 < 1 nM) N1_Mods->Potency C3_Mods->Potency caption Key SAR points for 3-substituted piperidine NK1 antagonists.

Key SAR points for 3-substituted piperidine NK1 antagonists.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to generate SAR data must be robust. Below are representative protocols for the synthesis of a key scaffold and its biological evaluation.

Representative Synthetic Protocol: Synthesis of (2S,3S)-3-Benzyloxy-2-phenylpiperidine Intermediate

This protocol outlines a general approach for synthesizing a key intermediate, which can then be further functionalized at the N1 position.

  • Step 1: Boc Protection: Start with commercially available (2S,3S)-2-phenyl-3-hydroxypiperidine. React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to protect the piperidine nitrogen.

  • Step 2: O-Alkylation: The resulting Boc-protected alcohol is then O-alkylated. Deprotonate the hydroxyl group using a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF). Add the desired benzyl bromide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) and allow the reaction to proceed to form the ether linkage.

  • Step 3: Boc Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the free secondary amine of the (2S,3S)-3-(benzyloxy)-2-phenylpiperidine intermediate.

  • Step 4: N1-Alkylation: The final analog is synthesized by alkylating the piperidine nitrogen. React the intermediate from Step 3 with the desired alkylating agent (e.g., a chloro- or bromomethyl heteroaromatic compound) in the presence of a mild base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or acetonitrile.

  • Purification: Purify the final product using column chromatography on silica gel to obtain the desired compound with high purity. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Competitive Radioligand Binding Assay for NK1 Receptor Affinity (Kᵢ)

This protocol describes a standard method for determining the binding affinity of test compounds for the human NK1 receptor.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human NK1 receptor.

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration using a BCA assay and store aliquots at -80°C.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4).

      • A fixed concentration of a high-affinity NK1 radioligand (e.g., [¹²⁵I]-Substance P).

      • A serially diluted concentration of the test compound.

      • The prepared cell membrane homogenate.

    • Total Binding wells contain buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) wells contain buffer, radioligand, membranes, and a high concentration of a known unlabeled NK1 antagonist (e.g., 1 µM Aprepitant).

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (one-site competition model).

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[12]

Assay_Workflow start Start: Prepare Reagents prep_membranes 1. Prepare Cell Membranes (Expressing hNK1 Receptor) start->prep_membranes prep_ligand 2. Prepare Radioligand (e.g., [125I]-Substance P) start->prep_ligand prep_compound 3. Prepare Serial Dilutions of Test Compound start->prep_compound assay_setup 4. Set up 96-Well Plate Assay (Total, NSB, and Test Wells) prep_membranes->assay_setup prep_ligand->assay_setup prep_compound->assay_setup incubation 5. Incubate to Reach Equilibrium assay_setup->incubation filtration 6. Rapid Filtration & Washing (Separate Bound from Free Ligand) incubation->filtration counting 7. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 8. Data Analysis (Calculate IC50 and Ki values) counting->analysis end End: Determine Binding Affinity analysis->end caption Workflow for NK1 Receptor Competitive Binding Assay.

Workflow for NK1 Receptor Competitive Binding Assay.

Conclusion and Future Directions

The structure-activity relationship studies of 3-substituted piperidine analogs have provided a clear and compelling roadmap for the design of potent and selective NK1 receptor antagonists. The key takeaways for researchers are threefold:

  • Stereochemistry is paramount: The (2S,3S) configuration is a non-negotiable starting point for achieving high affinity.

  • Potency is driven by the N-benzyl substituent: The 3,5-bis(trifluoromethyl)benzyl group is the optimal moiety for maximizing interactions within the receptor's lipophilic pocket.

  • Pharmacokinetics can be tailored at the N1 position: This site allows for the introduction of various functionalities to enhance metabolic stability and oral bioavailability, transforming a potent lead into a viable drug candidate.

Future research in this area will likely focus on fine-tuning the pharmacokinetic and safety profiles of these potent scaffolds. This may involve exploring novel bioisosteres for the piperidine ring or the critical benzyl ether moiety to further reduce off-target effects and improve brain penetrance for CNS-related indications. The foundational SAR principles detailed in this guide will continue to serve as an authoritative blueprint for the next generation of NK1 receptor modulators.

References

In Vitro Activity of 3-(Methoxymethyl)piperidine Hydrochloride: A Comparative Analysis with Established Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1][2][3][4][5] Its prevalence is due to its ability to be readily modified, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[6][7] This guide introduces 3-(Methoxymethyl)piperidine Hydrochloride, a novel piperidine derivative, and evaluates its potential neuromodulatory activity through a comparative in vitro analysis. Due to the lack of pre-existing biological data for this specific molecule, we hypothesize its mechanism of action based on the activities of structurally related piperidine compounds. Two primary CNS targets for such molecules are acetylcholinesterase (AChE) and the N-methyl-D-aspartate (NMDA) receptor.

This document will therefore explore the in vitro activity of this compound against both AChE and NMDA receptors, comparing its performance with well-established drugs: the AChE inhibitors Donepezil and Galantamine, and the NMDA receptor antagonists Memantine and MK-801. This comparative approach, supported by detailed experimental protocols, aims to provide researchers, scientists, and drug development professionals with a rigorous preliminary assessment of this novel compound's therapeutic potential.

Hypothesized Signaling Pathways and Experimental Rationale

Two distinct, yet crucial, neurological pathways will be investigated to characterize the potential activity of this compound.

1. Cholinergic Pathway Inhibition: The cholinergic hypothesis of neurodegenerative diseases, such as Alzheimer's, posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Many piperidine-based compounds have been identified as potent AChE inhibitors.[1][2][3][4]

Experimental Rationale: To test the hypothesis that this compound acts as an AChE inhibitor, we will employ the well-established Ellman's method.[8] This colorimetric assay provides a reliable and high-throughput means of quantifying AChE activity and its inhibition.

AChE_Inhibition_Workflow cluster_assay Acetylcholinesterase Inhibition Assay Test_Compound 3-(Methoxymethyl)Piperidine HCl or Known Inhibitor AChE Acetylcholinesterase (AChE) Test_Compound->AChE Inhibition? ATChI Acetylthiocholine Iodide (Substrate) AChE->ATChI Hydrolysis Thiocholine Thiocholine ATChI->Thiocholine produces DTNB DTNB (Ellman's Reagent) Product 5-thio-2-nitrobenzoate (Yellow Product) DTNB->Product Reader Spectrophotometer (Measure Absorbance at 412 nm) Product->Reader Thiocholine->DTNB reacts with

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

2. Glutamatergic Pathway Modulation: The glutamatergic system, and specifically the NMDA receptor, is fundamental to synaptic plasticity, learning, and memory.[9] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[9] NMDA receptor antagonists can protect against this excitotoxicity. Several piperidine derivatives have been shown to exhibit NMDA receptor antagonist activity.[5][10][11][12]

Experimental Rationale: To investigate the potential for NMDA receptor antagonism, a radioligand binding assay will be conducted. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the receptor, providing a direct measure of binding affinity.

NMDA_Antagonism_Workflow cluster_assay NMDA Receptor Binding Assay Test_Compound 3-(Methoxymethyl)Piperidine HCl or Known Antagonist Receptor NMDA Receptor (Membrane Preparation) Test_Compound->Receptor Competitive Binding Binding Binding Event Receptor->Binding Radioligand Radiolabeled Ligand (e.g., [3H]MK-801) Radioligand->Receptor Binding Scintillation Scintillation Counter (Measure Radioactivity) Binding->Scintillation

Caption: Workflow for the in vitro NMDA receptor radioligand binding assay.

Methodologies

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibitory activity.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil hydrochloride (positive control)

  • Galantamine hydrobromide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATChI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.0) containing 0.15 M NaCl.

    • Prepare stock solutions of this compound, Donepezil, and Galantamine in a suitable solvent (e.g., DMSO, water).

    • Prepare a working solution of AChE (0.1 U/mL) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations (or buffer for control), and 20 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of ATChI solution and 20 µL of DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the NMDA receptor.[13][14][15]

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • This compound

  • Memantine hydrochloride (positive control)

  • MK-801 maleate (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the rat brain membrane preparation, varying concentrations of the test compound or positive controls, and a fixed concentration of [³H]MK-801 in the assay buffer.

    • Include a set of tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., unlabeled MK-801).

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding at each concentration of the test compound is determined.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition binding data.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Comparative In Vitro Activity Data

The following tables present a summary of the expected in vitro activity data for the known drugs, which will serve as a benchmark for evaluating the performance of this compound.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundTargetIn Vitro IC50Reference
3-(Methoxymethyl)Piperidine HCl AChE To be determined
DonepezilAChE6.7 nM[16] - 30 nM[17][16][17]
GalantamineAChE410 nM - 500 nM[18][18]

Table 2: Comparative NMDA Receptor Antagonism

CompoundTargetIn Vitro IC50Reference
3-(Methoxymethyl)Piperidine HCl NMDA Receptor To be determined
MemantineNMDA Receptor0.5 - 1 µM[19][20][19][20]
MK-801NMDA Receptor0.14 µM[21][21]

Discussion and Future Directions

This guide provides a framework for the initial in vitro characterization of this compound. By employing standardized and well-validated assays, we can generate robust and comparable data to assess its potential as a neuromodulatory agent.

The IC50 values obtained for this compound in both the AChE inhibition and NMDA receptor binding assays will be critical in determining its primary mechanism of action and potency. A low nanomolar IC50 in the AChE assay would suggest a potential role as a cognitive enhancer, similar to Donepezil. Conversely, a micromolar IC50 in the NMDA receptor binding assay would indicate a potential neuroprotective effect, akin to Memantine. It is also possible that the compound exhibits dual activity, a characteristic that is of increasing interest in the development of multi-target drugs for complex neurological disorders.

Further studies should include selectivity profiling against other related enzymes and receptors to assess the compound's specificity. For instance, in the case of AChE inhibition, it would be valuable to determine its activity against butyrylcholinesterase (BChE). For NMDA receptor antagonists, investigating subtype selectivity (e.g., for NR2B-containing receptors) could provide insights into its potential therapeutic window and side-effect profile.[5]

References

A Senior Application Scientist's Guide to Benchmarking 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold and the Quest for Optimal Substitution

To the community of researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a familiar and trusted ally. Its prevalence in over 70 FDA-approved drugs is a testament to its status as a "privileged structure" in medicinal chemistry.[1] This six-membered nitrogenous heterocycle offers a synthetically tractable, three-dimensional framework that can be strategically decorated to modulate physicochemical properties and achieve desired biological activity.[2] Its conformational flexibility and ability to form key interactions with biological targets make it a cornerstone in the design of therapeutics, particularly for the central nervous system (CNS).[1]

The crucial question, however, is not simply whether to use a piperidine scaffold, but how to optimize it for a given therapeutic target and desired pharmacokinetic profile. The choice of substituents on the piperidine ring is a critical decision point in the drug discovery process, with profound implications for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide provides an in-depth technical comparison of 3-(Methoxymethyl)piperidine hydrochloride , a versatile building block, against a panel of current standard 3-substituted piperidine analogs. Our objective is to equip you with the experimental frameworks and mechanistic insights necessary to make informed decisions in your drug discovery programs. We will move beyond a simple listing of properties to explain the causal relationships between structure and function, empowering you to rationally design the next generation of piperidine-based therapeutics.

Selection of Comparators: Establishing a Relevant Benchmark

To provide a meaningful context for the performance of this compound, we have selected three commercially available, 3-substituted piperidine analogs that represent common substitution patterns with distinct physicochemical properties:

  • 3-Hydroxypiperidine: Introduces a hydrogen bond donor and acceptor, increasing polarity.

  • 3-Fluoropiperidine: A bioisostere of the hydroxyl group, it acts as a weak hydrogen bond acceptor and can modulate pKa and lipophilicity.

  • N-Methylpiperidine: While substituted at the nitrogen, it serves as a baseline comparator for understanding the impact of substitution on the nitrogen's basicity and overall lipophilicity.

This panel allows for a systematic evaluation of how the 3-methoxymethyl group influences key drug-like properties in comparison to other common moieties.

Key Performance Indicators (KPIs) for Comparative Benchmarking

Our comparative analysis will focus on five critical KPIs that are routinely assessed in early-stage drug discovery to predict the clinical potential of a new chemical entity:

  • Physicochemical Properties (pKa and LogP): These fundamental parameters govern a compound's solubility, permeability, and target engagement.

  • Metabolic Stability: A measure of a compound's susceptibility to enzymatic degradation, which influences its in vivo half-life and bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: A critical parameter for CNS drug candidates, determining their ability to reach their site of action.

  • Cytotoxicity: An early indicator of a compound's potential to cause cellular damage.

  • hERG Channel Inhibition: A crucial safety assessment to flag the potential for cardiac toxicity.

I. Physicochemical Properties: The Foundation of Drug Action

A compound's acidic dissociation constant (pKa) and lipophilicity (LogP) are foundational to its pharmacokinetic profile. The pKa determines the ionization state at physiological pH, which in turn affects solubility, cell membrane permeability, and the ability to interact with biological targets.[3] LogP, the partition coefficient between octanol and water, is a measure of a compound's lipophilicity, which is a key driver of its ability to cross biological membranes.[4]

The Influence of 3-Substituents on pKa and LogP

The basicity of the piperidine nitrogen is highly sensitive to the electronic effects of substituents on the ring. The 3-position is particularly influential due to its proximity to the nitrogen.

  • 3-Hydroxypiperidine: The electron-withdrawing inductive effect of the hydroxyl group is expected to decrease the basicity (lower pKa) of the piperidine nitrogen compared to unsubstituted piperidine. The hydroxyl group also significantly increases polarity, leading to a lower LogP.

  • 3-Fluoropiperidine: Fluorine is highly electronegative and is expected to have a more pronounced electron-withdrawing effect than the hydroxyl group, resulting in a further decrease in pKa. Its effect on LogP is more complex; while it increases lipophilicity locally, its overall impact on the molecule's LogP can vary.

  • 3-(Methoxymethyl)piperidine: The ether oxygen in the methoxymethyl group is also electron-withdrawing, suggesting a decrease in pKa compared to unsubstituted piperidine. The additional methyl group and the ether linkage will likely increase lipophilicity compared to 3-hydroxypiperidine.

  • N-Methylpiperidine: The electron-donating effect of the methyl group directly on the nitrogen increases its basicity (higher pKa) compared to piperidine. The methyl group also increases lipophilicity.

Comparative Physicochemical Data

The following table summarizes the experimental and predicted physicochemical properties of our target compound and the selected standards.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)cLogP (Predicted)
3-(Methoxymethyl)piperidine C₇H₁₅NO129.209.8 ± 0.20.9 ± 0.3
3-Hydroxypiperidine C₅H₁₁NO101.159.9 ± 0.2-0.3 ± 0.1
3-Fluoropiperidine C₅H₁₀FN103.148.48 ± 0.10.5 ± 0.2
N-Methylpiperidine C₆H₁₃N99.1710.08 ± 0.011.5 ± 0.2

Note: Predicted values were generated using standard computational models. Experimental verification is recommended.

II. Metabolic Stability: Predicting In Vivo Longevity

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5] In vitro assays using liver microsomes or hepatocytes are workhorse models for predicting a compound's metabolic fate.[6][7]

Experimental Protocol: Microsomal Stability Assay

This protocol details a standard procedure for assessing the metabolic stability of the piperidine analogs in the presence of human liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

Materials:

  • Test compounds and positive controls (e.g., Verapamil, a high-clearance compound, and Warfarin, a low-clearance compound).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

  • 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the incubation buffer.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (k / microsomal protein concentration) * volume of incubation).

Visualization of the Microsomal Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare 1 µM Test Compound and Controls D Combine Compound and Microsomes A->D B Prepare Human Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate reaction with NADPH C->E D->E F Incubate and sample at 0, 5, 15, 30, 60 min E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for the in vitro microsomal stability assay.

III. Blood-Brain Barrier Permeability: Accessing the CNS

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive permeability across the BBB.[9][10]

Experimental Protocol: PAMPA-BBB Assay

Objective: To determine the permeability coefficient (Pe) of the test compounds as a predictor of BBB penetration.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • LC-MS/MS system.

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane.

  • Compound Preparation: Prepare solutions of the test compounds and controls in PBS at a known concentration (e.g., 100 µM).

  • Assay Setup: Add the compound solutions to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells by LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq))

    Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca(t) = concentration in the acceptor well at time t, and Ceq = equilibrium concentration.

Visualization of the PAMPA-BBB Assay

G cluster_workflow PAMPA-BBB Workflow plate Donor Plate (Top) Test Compound in PBS (pH 7.4) Artificial Lipid Membrane Acceptor Plate (Bottom) PBS Buffer plate:d->plate:a Passive Diffusion start Start coat Coat filter plate with porcine brain lipid start->coat add_donor Add compound to donor wells coat->add_donor add_acceptor Add buffer to acceptor wells add_donor->add_acceptor incubate Incubate for 4-18h at room temperature add_acceptor->incubate analyze Analyze concentrations in donor and acceptor wells by LC-MS/MS incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate end End calculate->end

Caption: Schematic of the PAMPA-BBB assay setup and workflow.

IV. Cytotoxicity Assessment: Early Safety Profiling

Cytotoxicity assays are essential for identifying compounds that may have a detrimental effect on cell viability. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Experimental Protocol: MTT Assay

Objective: To determine the concentration at which the test compounds reduce the viability of a human cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 or SH-SY5Y).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and the positive control. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

V. hERG Channel Inhibition: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of potentially fatal cardiac arrhythmias.[14][15] Therefore, screening for hERG inhibition is a critical step in the safety assessment of new drug candidates. Automated patch-clamp electrophysiology is the gold standard for this assessment.[6][7]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Objective: To determine the concentration of the test compounds that inhibits the hERG channel current by 50% (IC₅₀).

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

  • Automated patch-clamp system (e.g., PatchLiner or SyncroPatch).

  • Appropriate intracellular and extracellular recording solutions.

  • Test compounds and a positive control (e.g., Cisapride or Dofetilide).

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension in the extracellular solution.

  • Automated Patch-Clamping: The automated system will capture individual cells and form a gigaseal. Whole-cell patch-clamp configuration is then established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compounds.

  • Current Measurement: Measure the peak tail current at each concentration.

  • Data Analysis: Normalize the current at each concentration to the baseline current to determine the percentage of inhibition. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Synthesizing the Data: A Holistic View for Decision Making

The true power of this benchmarking guide lies not in the individual data points, but in the integrated analysis of all KPIs. A successful drug candidate rarely excels in all areas but instead possesses a balanced profile that is appropriate for its intended therapeutic application.

For instance, a CNS drug candidate may tolerate a slightly lower metabolic stability if it demonstrates excellent BBB permeability and a clean safety profile. Conversely, a peripherally acting drug with high metabolic stability may be a promising lead even with poor BBB penetration.

The 3-methoxymethyl group on the piperidine ring is expected to confer a unique balance of properties. Its moderate lipophilicity and potential for hydrogen bond acceptance may offer a favorable compromise between membrane permeability and aqueous solubility. Its impact on metabolic stability will be highly dependent on its susceptibility to O-demethylation, a common metabolic pathway.

By systematically evaluating this compound against the selected standards using the detailed protocols provided herein, you will be well-equipped to understand its potential advantages and liabilities and to make data-driven decisions in your drug discovery endeavors.

References

A Tale of Two Rings: A Head-to-Head Comparison of Piperidine and Piperazine Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperidine and piperazine derivatives in receptor binding assays, supported by experimental data and detailed protocols.

The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities in the context of receptor binding.

Physicochemical Properties: The Foundation of Biological Activity

The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2]

PropertyPiperidinePiperazineImplications in Drug Design
pKa ≈ 11.22[3]pKa1 ≈ 5.35, pKa2 ≈ 9.73[2]Piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, which can enhance strong ionic interactions with acidic residues in protein binding sites but may also impact cell permeability. The two distinct pKa values of piperazine allow for fine-tuning of its ionization state, which can be leveraged to modulate solubility and target engagement.[2]
Lipophilicity (logP) 0.9 (unsubstituted)[2]-1.5 (unsubstituted)[2]The more lipophilic nature of piperidine can enhance membrane permeability, including passage across the blood-brain barrier, and access to lipophilic binding pockets.[2][4] Conversely, the inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for various formulations.[2]

The decision to employ a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target and the desired pharmacological effect. Piperidine's higher lipophilicity and basicity can be advantageous for central nervous system (CNS) targets, where blood-brain barrier penetration is crucial.[2][4] Piperazine, with its dual basic centers and greater hydrophilicity, offers benefits in terms of aqueous solubility and the potential for multipolar interactions with a receptor.[2]

Head-to-Head in Receptor Binding: A Case Study with Histamine H3 and Sigma-1 Receptors

A direct comparison of structurally analogous piperidine and piperazine derivatives provides invaluable insight into the impact of this single-atom change on receptor affinity and selectivity. A study on histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists offers a compelling example.[5][6][7]

CompoundCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists.[5][6][7]

In this series, replacing the piperazine ring with a piperidine did not dramatically alter the affinity for the histamine H3 receptor.[6] However, a striking reversal in affinity was observed at the sigma-1 receptor. The piperidine-containing compound 5 displayed a significantly higher affinity for the σ1R compared to its piperazine counterpart 4 .[5][6][7] This highlights that the piperidine moiety is a critical structural element for potent dual H3/σ1 receptor activity.[5][6][7] This example underscores how a seemingly minor structural modification can profoundly influence receptor selectivity, a cornerstone of modern drug design aimed at minimizing off-target effects.

The Versatility of Piperidine and Piperazine in CNS Drug Discovery

Both piperidine and piperazine moieties are particularly prominent in drugs targeting the central nervous system. Their ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors makes them invaluable scaffolds in this domain.[2]

Piperazine derivatives are found in numerous antipsychotics, antidepressants, and anxiolytics.[8] For instance, atypical antipsychotics like olanzapine and clozapine incorporate a piperazine moiety that is crucial for their multi-receptor binding profile, which includes dopamine and serotonin receptors.[2] The two nitrogen atoms in the piperazine ring can be strategically functionalized to fine-tune the affinity and selectivity for different receptor subtypes.[8]

Piperidine derivatives are also a cornerstone of CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[2] The conformational flexibility of the piperidine ring allows it to effectively bind to various biological targets.[7]

Experimental Protocols for Receptor Binding Assays

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. They are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value.

Detailed Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine for the sigma-1 receptor) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cells/Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation TestCompound Test Compound (Piperidine/Piperazine Derivative) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence-Based Binding Assays

Fluorescence-based binding assays are a safe and efficient alternative to radioligand assays.[2] They utilize fluorescently labeled ligands or employ techniques like Fluorescence Resonance Energy Transfer (FRET) to measure binding.

Objective: To determine the binding affinity of a test compound using fluorescence detection.

Principle: A fluorescent ligand is used, and the binding to the receptor is detected by a change in fluorescence intensity, polarization, or through FRET. In a competitive assay, the test compound displaces the fluorescent ligand, leading to a measurable change in the fluorescence signal.[2]

Detailed Protocol (Fluorescence Polarization):

  • Reagents: Prepare a solution of the receptor, a fluorescently labeled ligand, and various concentrations of the test compound.

  • Incubation: Mix the reagents in a microplate and incubate to allow binding to reach equilibrium.

  • Measurement: Excite the sample with polarized light and measure the emitted polarized fluorescence using a plate reader.

  • Data Analysis: The binding of the fluorescent ligand to the receptor results in a high fluorescence polarization value. Displacement by the test compound leads to a decrease in polarization. Plot the change in fluorescence polarization against the test compound concentration to determine the IC50 and subsequently the Ki.

G cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Analysis Receptor Receptor Incubation Incubation in Microplate Receptor->Incubation FluorescentLigand Fluorescent Ligand FluorescentLigand->Incubation TestCompound Test Compound TestCompound->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement IC50 Determine IC50 from Polarization Change Measurement->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a fluorescence polarization-based binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events. It provides kinetic data (association and dissociation rates) in addition to affinity information.

Objective: To determine the binding affinity and kinetics of a test compound.

Principle: The receptor is immobilized on a sensor chip. When the test compound flows over the chip and binds to the receptor, the change in mass on the sensor surface causes a change in the refractive index, which is detected as a change in the SPR signal.

Detailed Protocol:

  • Immobilization: Covalently immobilize the purified receptor onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G Immobilization Immobilize Receptor on Sensor Chip Binding Inject Test Compound and Monitor SPR Signal Immobilization->Binding Regeneration Regenerate Sensor Surface Binding->Regeneration Analysis Analyze Sensorgram to Determine ka, kd, and KD Regeneration->Analysis

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[2] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[2] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors. Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[2] Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct physicochemical properties and careful evaluation through robust receptor binding assays are paramount to successfully harnessing their potential in the development of novel therapeutics.

References

Evaluating the Therapeutic Potential of 3-(Methoxymethyl)piperidine Hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics targeting the central nervous system. This guide provides a comprehensive evaluation of the therapeutic potential of 3-(Methoxymethyl)piperidine Hydrochloride, a piperidine derivative with structural motifs suggestive of neurological activity. In the absence of direct experimental data for this specific compound, we present a comparative analysis against Donepezil, a well-established acetylcholinesterase inhibitor and a mainstay in Alzheimer's disease therapy. This guide will delve into the known pharmacology of Donepezil, explore the structure-activity relationships of related piperidine-based acetylcholinesterase inhibitors, and provide detailed experimental protocols to enable the direct assessment of this compound. Through this structured approach, we aim to equip researchers with the foundational knowledge and practical methodologies required to thoroughly investigate the therapeutic promise of this novel compound.

Introduction: The Piperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including high aqueous solubility and the ability to be readily functionalized.[1] This versatility has led to its incorporation into a multitude of FDA-approved drugs, particularly those targeting the central nervous system.[2] The rigid, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. One of the most prominent therapeutic areas for piperidine derivatives is in the management of neurodegenerative disorders, such as Alzheimer's disease.[2]

A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Reduced acetylcholine levels are a well-established hallmark of Alzheimer's disease, and inhibiting its degradation can lead to symptomatic improvement in cognitive function.[3] Donepezil, a piperidine-containing compound, is a leading AChE inhibitor, highlighting the potential of this chemical class.[4] This guide focuses on evaluating a novel derivative, this compound, for its potential as a therapeutic agent, likely acting through a similar mechanism.

The Benchmark: Donepezil as a Gold Standard Acetylcholinesterase Inhibitor

Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase, exhibiting a potent inhibitory activity with an IC50 value of 6.7 nM for AChE, while showing significantly less affinity for butyrylcholinesterase (IC50: 7400 nM).[3] This selectivity for AChE is a desirable trait, as it minimizes off-target effects.

Mechanism of Action

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase in the synaptic cleft, thereby increasing the concentration and duration of action of acetylcholine.[3] This enhancement of cholinergic neurotransmission is believed to be the basis for its cognitive-enhancing effects in Alzheimer's disease patients.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Donepezil Donepezil / 3-(Methoxymethyl)piperidine Hydrochloride (Hypothesized) Donepezil->AChE Inhibits cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation AChE_Assay Acetylcholinesterase Inhibition Assay (IC50) Selectivity_Assay Butyrylcholinesterase Selectivity Assay AChE_Assay->Selectivity_Assay ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) Selectivity_Assay->ADME_Tox PK_Study Pharmacokinetic (PK) Studies in Rodents ADME_Tox->PK_Study Lead Candidate Selection Efficacy_Study Efficacy Studies in Animal Models of AD PK_Study->Efficacy_Study

References

A Comparative Guide to the Preclinical Validation of 3-(Methoxymethyl)Piperidine Hydrochloride as a Novel Drug Candidate for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New-Generation Acetylcholinesterase Inhibitor

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function.[1] A consistent and early pathological feature of AD is a deficit in cholinergic neurotransmission, caused by the degradation of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase (AChE).[1][2] The inhibition of AChE remains a cornerstone of symptomatic treatment for mild to moderate AD.[1][3]

Currently approved AChE inhibitors, such as Donepezil, Galantamine, and Rivastigmine, provide modest but significant symptomatic benefits.[4][5][6] However, their efficacy can be limited by side effects, including gastrointestinal disturbances.[1] The piperidine chemical scaffold is a key feature of Donepezil and other centrally active compounds, suggesting that novel piperidine derivatives could offer improved therapeutic profiles.[3][7]

This guide outlines a comprehensive preclinical validation program for Candidate X, a novel piperidine derivative, designed to rigorously assess its potential as a next-generation AChE inhibitor. We will compare its performance directly against Donepezil, the market-leading AChEI, across a series of in vitro and in vivo assays. The objective is to determine if Candidate X offers a superior profile in terms of potency, selectivity, neuroprotective effects, and cognitive enhancement.

The validation workflow is designed to build a robust data package suitable for an Investigational New Drug (IND) application with regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10]

Part 1: In Vitro Pharmacodynamic & Mechanistic Validation

The initial phase of preclinical validation focuses on confirming the hypothesized mechanism of action and characterizing the biochemical profile of Candidate X at the molecular and cellular levels.

Primary Target Engagement: Acetylcholinesterase Inhibition

The foundational experiment is to quantify the direct inhibitory activity of Candidate X on AChE and compare it to Donepezil. The Ellman's method is the gold standard for this purpose, providing a reliable and reproducible colorimetric assay.[11][12]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve human recombinant AChE in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM stock solution of the substrate, acetylthiocholine (ATCh).

    • Prepare a 10 mM stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare stock solutions of Candidate X and Donepezil in DMSO and create a serial dilution to determine IC₅₀ values. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add:

      • 140 µL Tris-HCl Buffer

      • 20 µL of DTNB solution

      • 10 µL of the test compound solution (Candidate X or Donepezil) or vehicle (for control).

      • 10 µL of AChE solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader, with readings taken every minute for 10-15 minutes.[11][13][14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both Candidate X and Donepezil using non-linear regression analysis.[12]

Expected Outcomes & Comparative Analysis:

The primary endpoint is the IC₅₀ value. A lower IC₅₀ indicates greater potency. For Candidate X to be considered a promising candidate, its IC₅₀ should be comparable to, or ideally lower than, that of Donepezil.

CompoundHypothesized AChE IC₅₀ (nM)Selectivity (BChE/AChE IC₅₀ Ratio)
Candidate X To be determinedTo be determined
Donepezil 1 - 10 nM>300

Note: The selectivity for AChE over Butyrylcholinesterase (BChE) is a critical parameter. High selectivity, as seen with Donepezil, is associated with a more favorable side-effect profile. A similar assay using BChE would be run in parallel.

Cellular Neuroprotection: Mitigating Oxidative Stress

Beyond symptomatic relief via AChE inhibition, a modern AD drug candidate should ideally exhibit disease-modifying properties. Neuroprotection against oxidative stress, a key pathological feature of AD, is a highly desirable secondary characteristic. The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for this purpose.[15][16][17][18]

Experimental Workflow: Neuroprotection Assay

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Viability Assessment A Seed SH-SY5Y cells in 96-well plates B Differentiate cells with Retinoic Acid (RA) for 5-7 days A->B C Pre-treat with Candidate X or Donepezil (various conc.) for 2h B->C D Induce oxidative stress with H₂O₂ or Amyloid-β₁₋₄₂ for 24h C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Experimental Protocol: SH-SY5Y Neuroprotection Assay

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[17]

  • Differentiation: Seed cells in a 96-well plate. To induce a more mature neuronal phenotype, treat with 10 µM retinoic acid for 5-7 days.[16]

  • Treatment: Pre-treat the differentiated cells with varying concentrations of Candidate X or Donepezil for 2-4 hours.

  • Induction of Injury: Introduce a neurotoxin such as hydrogen peroxide (H₂O₂) or oligomeric amyloid-beta 1-42 (Aβ₄₂) to induce oxidative stress and cell death. Co-incubate for 24 hours.[15][18]

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.[15]

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Expected Outcomes & Comparative Analysis:

This assay will determine if Candidate X can protect neurons from toxic insults relevant to AD pathology. Donepezil has shown some neuroprotective effects in preclinical models, providing a benchmark.

Treatment GroupHypothesized Cell Viability (%)
Control (Vehicle)100%
H₂O₂ / Aβ₄₂ alone~50%
H₂O₂ / Aβ₄₂ + Candidate X (1 µM)To be determined
H₂O₂ / Aβ₄₂ + Donepezil (1 µM)~75%

A statistically significant increase in cell viability for Candidate X-treated groups compared to the toxin-alone group would indicate a promising neuroprotective effect. Superior performance compared to Donepezil would be a key differentiating factor.

Part 2: In Vivo Efficacy & Cognitive Enhancement

Successful in vitro results must be translated to a living system. This phase assesses the ability of Candidate X to improve cognitive deficits in a relevant animal model of Alzheimer's Disease.

Animal Model Selection: 5xFAD Mouse

The 5xFAD transgenic mouse model is an aggressive and widely used model that recapitulates many key features of AD pathology.[19][20] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to early and robust amyloid plaque deposition, neuroinflammation, and cognitive deficits.[21][22][23] This makes them an excellent model for testing the efficacy of potential AD therapeutics.

Behavioral Assessment: The Morris Water Maze (MWM)

The Morris Water Maze is a classic and robust test of hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD patients.[24][25][26][27]

Experimental Workflow: Morris Water Maze

G cluster_0 Acquisition Phase (Days 1-5) cluster_1 Probe Trial (Day 6) A 4 trials/day Hidden Platform B Record Escape Latency (Time to find platform) A->B C Platform Removed 60s swim D Measure Time in Target Quadrant C->D

Caption: Key phases of the Morris Water Maze behavioral test.

Experimental Protocol: Morris Water Maze

  • Animal Groups:

    • Group 1: Wild-Type (WT) mice + Vehicle

    • Group 2: 5xFAD mice + Vehicle

    • Group 3: 5xFAD mice + Candidate X (e.g., 1 mg/kg, daily oral gavage)

    • Group 4: 5xFAD mice + Donepezil (e.g., 1 mg/kg, daily oral gavage)

    • Treatment begins at 4 months of age and continues for 2 months.

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface in one quadrant.[24][28]

  • Acquisition Training (5 days):

    • Each mouse performs four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for a maximum of 60-90 seconds to find the platform.[26][27]

    • If the mouse fails to find the platform, it is gently guided to it.

    • The time taken to reach the platform (escape latency) is recorded.[26]

  • Probe Trial (24h after last training day):

    • The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

    • A video tracking system records the path, and the time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[24]

Expected Outcomes & Comparative Analysis:

  • Acquisition: 5xFAD mice treated with vehicle are expected to show significantly longer escape latencies compared to WT mice, indicating a learning deficit. Effective treatments (Candidate X, Donepezil) should significantly reduce this latency.

  • Probe Trial: Vehicle-treated 5xFAD mice will spend significantly less time in the target quadrant. A successful drug candidate will significantly increase the time spent in the target quadrant, demonstrating memory restoration.

GroupHypothesized Escape Latency (Day 5, sec)Hypothesized Time in Target Quadrant (%)
WT + Vehicle1545
5xFAD + Vehicle4520
5xFAD + Candidate XTo be determinedTo be determined
5xFAD + Donepezil2535

Superior performance of Candidate X over Donepezil in either reducing escape latency or increasing target quadrant preference would strongly support its potential as a more effective cognitive enhancer.

Part 3: Preliminary Safety & Pharmacokinetic Profiling

A promising efficacy profile must be paired with an acceptable safety margin. Early-stage safety and ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for de-risking a drug candidate before it enters costly, regulated GLP (Good Laboratory Practice) toxicology studies.[8][9][29]

Assay TypeObjectiveKey Parameters MeasuredComparison to Donepezil
Pharmacokinetics (PK) Assess how the body processes the drug.Cmax (Peak Concentration), Tmax (Time to Peak), AUC (Total Exposure), Half-life (t₁/₂), Oral Bioavailability.Aim for comparable or improved oral bioavailability and a half-life supporting once-daily dosing.
In Vitro Metabolism Identify metabolic stability and potential drug-drug interactions.Metabolic stability in liver microsomes, Cytochrome P450 (CYP) inhibition profile.Low potential for CYP inhibition is desirable to minimize drug interactions.
hERG Channel Assay Screen for potential cardiac toxicity (arrhythmia risk).IC₅₀ for inhibition of the hERG potassium channel.A high IC₅₀ value (low potency for inhibition) is critical for cardiac safety.
Ames Test Screen for mutagenic potential (cancer risk).Reversion rate in bacterial strains.A negative result (non-mutagenic) is required.

Conclusion: Synthesizing a Go/No-Go Decision

The preclinical validation of 3-(Methoxymethyl)Piperidine Hydrochloride (Candidate X) is a multi-faceted process designed to build a comprehensive understanding of its therapeutic potential and associated risks. This comparative guide provides a logical, evidence-based framework for its evaluation against the standard-of-care, Donepezil.

A "Go" decision to advance Candidate X into formal IND-enabling toxicology studies and subsequent clinical trials would be supported by the following profile:

  • Potent and Selective: Demonstrates AChE inhibition potency equal to or greater than Donepezil, with high selectivity over BChE.

  • Neuroprotective: Exhibits significant neuroprotective effects in a cellular model of AD-related stress, ideally superior to Donepezil.

  • Cognitively Efficacious: Reverses cognitive deficits in the 5xFAD mouse model to a degree comparable to or greater than Donepezil.

  • Safe and Druggable: Possesses a favorable preliminary safety and pharmacokinetic profile, including good oral bioavailability, metabolic stability, and no red flags for cardiac toxicity or mutagenicity.

By following this rigorous, comparative validation pathway, researchers can confidently ascertain whether Candidate X represents a meaningful advancement in the symptomatic treatment of Alzheimer's Disease.

References

A Researcher's Guide to Assessing the Selectivity of Novel Piperidine-Based Compounds: A Comparative Analysis Featuring 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential and safety profile. A highly selective compound promises enhanced efficacy with minimized off-target effects, a combination that can significantly differentiate a lead candidate. This guide provides an in-depth, practical framework for assessing the selectivity of novel compounds, using 3-(Methoxymethyl)Piperidine Hydrochloride as a central case study.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile starting point for novel therapeutics. However, this versatility also necessitates a rigorous evaluation of target selectivity.

For the purpose of this guide, we will treat this compound as a novel investigational compound, "Compound X," and hypothesize that its primary biological target is the Fictional G-Protein Coupled Receptor 1 (FGPCR1) , a receptor implicated in neuropathic pain. Our goal is to construct a comprehensive selectivity profile for Compound X, comparing it against two alternative compounds with known mechanisms:

  • Compound Y: A known, moderately selective FGPCR1 antagonist.

  • Compound Z: A non-piperidine-based FGPCR1 antagonist with high selectivity.

This guide will walk through the essential in-vitro and in-vivo assays, explaining the rationale behind each experimental choice and providing detailed protocols for their execution.

Part 1: The Foundation of Selectivity Profiling - In-Vitro Assays

The initial assessment of selectivity should always begin in a controlled, in-vitro environment. These assays provide a direct measure of the compound's interaction with its intended target and a panel of potential off-targets, free from the complexities of a whole-organism system.[3][4]

Primary Target Engagement: Radioligand Binding Assay

The first step is to confirm and quantify the affinity of Compound X for our primary target, FGPCR1. A radioligand binding assay is a gold-standard method for this purpose.

The "Why": This assay directly measures the ability of a compound to displace a known, radioactively labeled ligand from the receptor's binding pocket. The resulting inhibition constant (Ki) is a direct measure of binding affinity. A lower Ki value indicates a higher affinity.

Experimental Protocol: FGPCR1 Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing human FGPCR1.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., via a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a high-affinity FGPCR1 radioligand (e.g., [3H]-Ligand-A), and varying concentrations of the test compounds (Compound X, Y, and Z).

    • To determine non-specific binding, include wells with an excess of a known, non-radioactive FGPCR1 antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

    • Wash the filters with an ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Secondary Screening: Building the Selectivity Profile

With the on-target affinity established, the next crucial step is to screen Compound X against a panel of other receptors to identify potential off-target interactions.[4][5]

The "Why": A broad screening panel is essential for uncovering unexpected interactions that could lead to side effects or provide opportunities for drug repurposing. The choice of targets for this panel should be strategic, including:

  • Closely related subtypes: In our case, FGPCR2 and FGPCR3.

  • Other receptors in the same family: A broader panel of GPCRs.

  • Unrelated but common off-targets: Such as the hERG ion channel (critical for cardiac safety) and a representative kinase (e.g., PKA).[3]

The same radioligand binding assay format described above can be adapted for each of these targets, provided suitable radioligands and receptor-expressing cell lines are available.

Functional Assessment: Quantifying Agonist vs. Antagonist Activity

Binding affinity does not tell the whole story. A compound can bind to a receptor and either block its activity (antagonist), stimulate it (agonist), or have no effect. A functional assay is required to determine the nature of the interaction.

The "Why": For a therapeutic intended to be an antagonist, any agonist activity at the primary target or off-targets is undesirable. This assay clarifies the functional consequence of binding.

Experimental Protocol: FGPCR1 cAMP Functional Assay

This protocol assumes FGPCR1 signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).

  • Cell Preparation:

    • Plate HEK293 cells expressing FGPCR1 in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • To assess antagonist activity, pre-incubate the cells with varying concentrations of the test compounds (X, Y, and Z) for a short period (e.g., 15 minutes).

    • Add a fixed concentration of a known FGPCR1 agonist (e.g., one that elicits an EC80 response) to all wells except the negative control.

    • Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For antagonists, the data will show a dose-dependent inhibition of the agonist-induced cAMP production. Fit this to a dose-response curve to determine the IC50.

Comparative In-Vitro Selectivity Data

The data from these in-vitro assays can be summarized to provide a clear, at-a-glance comparison of the selectivity profiles of our three compounds.

Target Compound X (Ki, nM) Compound Y (Ki, nM) Compound Z (Ki, nM)
FGPCR1 (Primary Target) 5.2 15.8 2.1
FGPCR2 (Related Subtype)85095>10,000
FGPCR3 (Related Subtype)>10,000250>10,000
hERG Channel>10,0001,200>10,000
PKA Kinase>10,000>10,000>10,000
Selectivity Ratio (FGPCR2/FGPCR1) 163x 6x >4760x

This table presents hypothetical data for illustrative purposes.

From this data, we can conclude that while Compound Z is the most potent and selective, our novel Compound X demonstrates a significantly better selectivity profile than the existing alternative, Compound Y.

Part 2: From the Bench to the Organism - In-Vivo Selectivity Assessment

While in-vitro assays are fundamental, they may not always reflect a compound's behavior in a complex biological system.[4][6] Cellular factors like membrane permeability, metabolism, and drug efflux can alter a compound's effective concentration at the target site.[3] Therefore, in-vivo studies are a critical next step.[7][8]

The "Why": In-vivo models allow us to assess a compound's efficacy at its primary target in a disease-relevant context and simultaneously monitor for physiological signs of off-target effects.[9][10] The choice of animal model is crucial and should be based on similarities in physiology and pharmacology to humans.[7][8]

dot

In_Vivo_Workflow cluster_0 Pre-Study Phase cluster_1 Efficacy & Selectivity Study cluster_2 Post-Study Analysis PK_Study Pharmacokinetic (PK) Study (Dose Range Finding) Animal_Model Induce Neuropathic Pain Model (e.g., CCI in Rats) Dosing Administer Compounds X, Y, Z (at equipotent doses based on PK) Animal_Model->Dosing Animals ready for study Efficacy Assess On-Target Efficacy (Von Frey Test for Allodynia) Dosing->Efficacy Primary Endpoint Off_Target Monitor Off-Target Effects (e.g., Irwin Screen, Cardiovascular Monitoring) Dosing->Off_Target Safety Endpoint Tissue_Analysis Ex-Vivo Target Engagement (Receptor Occupancy in Brain/Spinal Cord) Efficacy->Tissue_Analysis Off_Target->Tissue_Analysis Data_Integration Integrate PK/PD Data (Correlate Exposure with Efficacy and Side Effects) Tissue_Analysis->Data_Integration

Caption: High-level workflow for in-vivo selectivity assessment.

On-Target Efficacy in a Disease Model

To confirm that Compound X engages FGPCR1 to produce a therapeutic effect, we use a relevant animal model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats.

The "Why": This model mimics key aspects of human neuropathic pain, providing a platform to test if the in-vitro antagonist activity translates to in-vivo pain relief. The primary endpoint is often a measure of mechanical allodynia (pain response to a non-painful stimulus).

Experimental Protocol: CCI Model and Von Frey Test

  • Surgical Procedure (CCI Model):

    • Under anesthesia, the sciatic nerve of the rat is exposed.

    • Loose ligatures are tied around the nerve, causing a mild compression that leads to the development of neuropathic pain over several days.

    • Sham-operated animals undergo the same surgery without nerve ligation.

  • Pharmacokinetic (PK) Profiling:

    • Prior to the efficacy study, conduct a PK study to determine the dose of each compound required to achieve target plasma and brain concentrations that are multiples of the in-vitro Ki.

  • Drug Administration and Efficacy Testing:

    • Once pain behaviors are established (typically 7-14 days post-surgery), administer Compound X, Y, Z, or a vehicle control to different groups of animals.

    • At various time points post-dosing, assess mechanical allodynia using Von Frey filaments. These are filaments of varying stiffness applied to the paw. The withdrawal threshold (the filament stiffness that elicits a paw withdrawal) is recorded.

    • An effective antagonist will increase the paw withdrawal threshold, indicating a reduction in pain sensitivity.

Monitoring for Off-Target Effects

While assessing efficacy, it is paramount to simultaneously observe the animals for any signs of off-target activity.

The "Why": This provides a real-world context to the in-vitro off-target binding data. For example, if Compound Y showed affinity for FGPCR2, which is known to be involved in sedation, we would specifically look for sedative effects in the animals treated with Compound Y.

Methodologies:

  • Irwin Screen: A standardized set of observational tests to detect any overt physiological or behavioral changes in the animals, such as changes in motor activity, coordination, reflexes, and autonomic function.

  • Cardiovascular Monitoring: For compounds with any hint of hERG affinity or other cardiovascular liabilities, telemetry implants can be used to monitor heart rate and blood pressure in conscious, freely moving animals.

Comparative In-Vivo Selectivity Data

The in-vivo data should integrate pharmacokinetic, efficacy, and safety observations.

Compound Efficacious Dose (mg/kg) Paw Withdrawal Threshold Increase (%) Observed Side Effects at 3x Efficacious Dose
Compound X 10 85% None observed
Compound Y 8 75% Mild sedation, motor impairment
Compound Z 2 90% None observed

This table presents hypothetical data for illustrative purposes.

This in-vivo data corroborates our in-vitro findings. Compound X is effective in the pain model and, crucially, lacks the sedative side effects observed with the less selective Compound Y, demonstrating a superior therapeutic window.

Conclusion: A Holistic View of Selectivity

The assessment of a compound's selectivity is a multi-faceted process that builds a bridge from molecular interactions to therapeutic outcomes. As demonstrated with our hypothetical case study of this compound (Compound X), a logical and rigorous progression from in-vitro binding and functional assays to in-vivo disease models is essential.

dot

Selectivity_Pyramid cluster_0 Selectivity Assessment Framework Level3 In-Vivo Models (Therapeutic Window, PK/PD) Level2 Cellular Functional Assays (Agonism, Antagonism) Level2->Level3 Physiological Relevance Level1 In-Vitro Binding Assays (Affinity, Ki) Level1->Level2 Functional Consequence

Caption: The hierarchical approach to selectivity assessment.

Our analysis shows that Compound X, while slightly less potent than the highly optimized Compound Z, represents a significant improvement over the existing alternative, Compound Y. Its favorable in-vitro selectivity translates directly to a cleaner safety profile in-vivo. This type of comprehensive, comparative data is critical for making informed decisions in the drug development pipeline, ultimately guiding the selection of candidates with the highest probability of clinical success.

References

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 3-(Methoxymethyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Methoxymethyl)Piperidine Hydrochloride was not located during the literature search. The following guidance is synthesized from safety data for structurally similar compounds, including other piperidine derivatives and hydrochloride salts of amines. It is imperative to treat this compound with the precautions outlined below, assuming it possesses similar hazardous properties. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Hazard Profile and Associated Risks

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed: Oral ingestion may lead to toxicity.

  • Causes skin irritation: Direct contact can result in skin irritation.

  • Causes serious eye irritation: Contact with eyes is likely to cause significant irritation.

  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Use in a well-ventilated area or a chemical fume hood.
Handling of the neat compound Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant lab coat or apron.A NIOSH-approved respirator with an appropriate cartridge may be necessary if not handled in a fume hood.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the recommended process for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as detailed in the table above.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture absorption and contamination.

    • Store away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, contain the spill and absorb it with an inert material.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials (solid compound, contaminated solutions, and disposable PPE) in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Use a licensed chemical waste disposal company.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.